molecular formula C24H27NO6 B136632 N-Fmoc-L-threonine obo ester CAS No. 148150-71-4

N-Fmoc-L-threonine obo ester

Cat. No.: B136632
CAS No.: 148150-71-4
M. Wt: 425.5 g/mol
InChI Key: BMIDOYRXNADNKK-RTQYLIPFSA-N
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Description

N-Fmoc-L-threonine obo ester, also known as N-Fmoc-L-threonine obo ester, is a useful research compound. Its molecular formula is C24H27NO6 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-L-threonine obo ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-L-threonine obo ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(1S,2R)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-15(26)21(24-29-12-23(2,13-30-24)14-31-24)25-22(27)28-11-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,26H,11-14H2,1-2H3,(H,25,27)/t15-,21+,23?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIDOYRXNADNKK-RTQYLIPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C12OCC(CO1)(CO2)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of N-Fmoc-L-threonine obo ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Architecture

N-Fmoc-L-threonine OBO ester (CAS: 148150-71-4) is a highly specialized amino acid derivative utilized primarily in the synthesis of complex peptides and non-proteinogenic amino acid analogs. It represents a convergence of orthogonal protecting group strategies, combining the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the N-terminus with the sterically demanding and chemically robust OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ortho ester on the C-terminus.

Core Chemical Specifications
PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-L-threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester
CAS Number 148150-71-4
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.47 g/mol
Appearance White to off-white crystalline solid or viscous oil (depending on purity/polymorph)
Solubility Soluble in DCM, DMF, DMSO; insoluble in water
Chirality L-configuration at the

-carbon (2S, 3R)
Structural Analysis

The molecule consists of three distinct functional domains:

  • The Fmoc Shield (N-Terminus): Provides protection against acidolysis and allows for base-induced deprotection (typically 20% piperidine), enabling solid-phase peptide synthesis (SPPS) compatibility.

  • The Threonine Core: Contains the essential side-chain hydroxyl (-OH) group. In the OBO ester form, this hydroxyl is often left free or orthogonally protected depending on the downstream application.

  • The OBO Cage (C-Terminus): A bicyclic ortho ester. Unlike standard alkyl esters (methyl, ethyl, t-butyl), the OBO group is electronically unique. It imposes significant steric bulk and, critically, masks the dipole of the carbonyl group . This reduces the acidity of the

    
    -proton, rendering the chiral center highly resistant to racemization, even under strongly basic conditions or during aggressive side-chain modifications.
    

ChemicalStructure cluster_legend Functional Domains Fmoc Fmoc Group (Base Labile) Nitrogen NH Fmoc->Nitrogen Carbamate Link AlphaC α-Carbon (L-Config) Nitrogen->AlphaC SideChain Side Chain (-CH(OH)CH3) AlphaC->SideChain β-Position OBO OBO Ester (Bicyclic Ortho Ester) AlphaC->OBO C-Terminus Protection

Figure 1: Structural topology of N-Fmoc-L-threonine OBO ester highlighting the orthogonal protection scheme.

Part 2: The OBO Advantage – Mechanism & Utility

The selection of the OBO ester over standard esters (OMe, OtBu, OBzl) is driven by specific synthetic requirements, particularly the need to suppress


-proton acidity .
Suppression of Racemization

In standard amino acid esters, the electron-withdrawing carbonyl group increases the acidity of the


-proton, making it susceptible to deprotonation by bases. This leads to enolization and subsequent racemization.
  • OBO Mechanism: The OBO group replaces the planar, electron-withdrawing carbonyl with a tetrahedral, electron-rich bicyclic cage. This alteration drastically reduces the inductive effect on the

    
    -carbon, preserving chiral integrity even when strong bases (e.g., LDA, LiHMDS) are used to modify the side chain.
    
Stability Profile
  • Base Stability: Highly stable. Resistant to saponification conditions that cleave methyl/ethyl esters.

  • Acid Stability: Moderately stable to weak acids; cleaved by strong Lewis acids or two-step acidic hydrolysis.

  • Nucleophile Stability: Excellent resistance to nucleophilic attack due to steric hindrance and the lack of an electrophilic carbonyl carbon.

Part 3: Synthesis Protocol

The synthesis of N-Fmoc-L-threonine OBO ester typically follows the "Oxetane Route," involving the rearrangement of an oxetane ester catalyzed by a Lewis acid.

Reagents & Materials
  • Starting Material: Fmoc-L-Threonine (Fmoc-Thr-OH).[1]

  • Reagent: 3-methyl-3-(hydroxymethyl)oxetane.

  • Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvents: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Formation of the Oxetane Ester

  • Dissolve Fmoc-Thr-OH (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Add 3-methyl-3-(hydroxymethyl)oxetane (1.1 eq) and DMAP (0.1 eq).

  • Cool the solution to 0°C.

  • Add DCC (1.1 eq) dropwise dissolved in DCM.

  • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 5% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Fmoc-Thr-Oxetane ester.

Step 2: Rearrangement to OBO Ester

  • Dissolve the purified Oxetane ester in anhydrous DCM.

  • Cool to -78°C or 0°C (depending on substrate sensitivity).

  • Add BF₃·OEt₂ (0.1–0.5 eq) as a catalyst.

  • Monitor reaction by TLC (The OBO ester is typically less polar than the oxetane ester).

  • Quenching: Add triethylamine (TEA) to neutralize the Lewis acid.

  • Workup: Wash with NaHCO₃ solution and brine.

  • Purification: Recrystallization or column chromatography yields the N-Fmoc-L-threonine OBO ester.

SynthesisWorkflow Start Fmoc-Thr-OH + Oxetane Alcohol Step1 Coupling (DCC/DMAP) Formation of Oxetane Ester Start->Step1 Intermediate Fmoc-Thr-Oxetane Ester Step1->Intermediate Step2 Lewis Acid Catalysis (BF3·OEt2, DCM) Intermediate->Step2 Rearrangement Rearrangement of Oxetane to OBO Cage Step2->Rearrangement Final N-Fmoc-L-Threonine OBO Ester Rearrangement->Final

Figure 2: Synthetic pathway transforming Fmoc-Thr-OH into the OBO ester via the oxetane intermediate.

Part 4: Applications in Drug Discovery

Synthesis of Non-Canonical Amino Acids

The primary utility of Fmoc-Thr-OBO ester is as a scaffold for creating modified threonine derivatives. Because the OBO group prevents racemization at the


-carbon, researchers can perform aggressive chemistry on the side chain.
  • Side-Chain Oxidation: The threonine hydroxyl can be oxidized to a ketone without affecting the chiral center.

  • Grignard Additions: Subsequent addition of Grignard reagents to the ketone yields

    
    -disubstituted amino acids (e.g., 
    
    
    
    -methyl-threonine analogs) which are valuable for constraining peptide conformation.
Peptide Backbone Modification

In peptide synthesis, the OBO ester can serve as a "masked" carboxylic acid. It is stable during the assembly of the peptide chain (if attached to the side chain of Asp/Glu, though less common for Thr) or used to protect the C-terminus of a building block undergoing modification before incorporation into the peptide.

Deprotection (Unmasking)

To regenerate the carboxylic acid:

  • Acidic Hydrolysis: Treatment with aqueous TFA or mild acid opens the OBO cage to a mono-ester.

  • Saponification: Brief treatment with base (LiOH/NaOH) hydrolyzes the resulting ester to the free acid.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of

    
    -hydroxymethionine and its analogues. Journal of the American Chemical Society, 115(17), 7612-7620. Link
    
    • Establishes the protocol for OBO ester synthesis and its use in preventing racemization during side-chain modific
  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[2][3] A general method for the synthesis of

    
    -amino acids.[2] Tetrahedron Letters, 24(50), 5571-5574. Link
    
    • Foundational paper describing the OBO protecting group str
  • ChemicalBook. (n.d.). N-FMOC-L-THREONINE OBO ESTER Product Properties. Retrieved from ChemicalBook. Link

    • Source for CAS 148150-71-4 and physical property verific
  • Wipf, P., & Heimgartner, H. (1988). Synthesis of peptides containing -disubstituted amino acids. Helvetica Chimica Acta, 71(1), 140-154. Discusses the stability and application of steric protecting groups in peptide synthesis.

Sources

Molecular weight and formula of Fmoc-Thr-Obo ester

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization & Synthetic Application Guide[1]

Executive Summary

Fmoc-Thr-Obo ester (N-α-(9-Fluorenylmethoxycarbonyl)-L-threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl ester) represents a specialized class of amino acid derivatives where the C-terminal carboxyl group is masked as a bicyclic ortho ester (Obo).[1] This modification confers unique stability profiles, primarily offering resistance to strong nucleophiles and bases while retaining lability to mild acidic conditions. This guide details the molecular specifications, synthesis logic, and application protocols for this compound in high-fidelity peptide synthesis.

Part 1: Molecular Specifications & Physicochemical Data[1][4]

The Obo ester moiety transforms the planar carboxylate into a rigid, bicyclic cage. This structural alteration significantly reduces steric access to the carbonyl carbon, thereby minimizing racemization during coupling and preventing diketopiperazine formation in sequence-sensitive contexts.

Table 1: Physicochemical Profile
ParameterSpecification
Compound Name Fmoc-Thr-Obo Ester
CAS Number 148150-71-4
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.47 g/mol
Monoisotopic Mass 425.1838 Da
Side Chain Status Unprotected Hydroxyl (-OH)
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water
Purity Standard ≥ 98.0% (HPLC)
Storage -20°C, desiccated, protected from light
Structural Logic

The molecule consists of three distinct functional domains:

  • Fmoc Group (N-terminus): Base-labile protection (

    
    ).
    
  • L-Threonine Residue: The core amino acid (

    
     backbone). Note that in this specific CAS variant, the side-chain hydroxyl is free , allowing for subsequent site-specific glycosylation or phosphorylation.
    
  • Obo Ester (C-terminus): The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl group (

    
    ). This cage structure replaces the carboxylic -OH.
    
Part 2: Synthesis & Orthogonal Strategy

The utility of Fmoc-Thr-Obo lies in its orthogonality . Standard Fmoc SPPS (Solid Phase Peptide Synthesis) relies on base lability (piperidine) for N-terminal deprotection and acid lability (TFA) for side-chain/linker cleavage. The Obo ester is remarkably stable to the basic conditions of Fmoc removal, preventing premature C-terminal hydrolysis or transesterification.

Mechanism of Action

The Obo group acts as a "masked" carboxylate. It is generated via the rearrangement of an oxetane ester or direct condensation with 3-hydroxymethyl-3-methyloxetane. Upon treatment with mild aqueous acid or Lewis acids (


), the Obo cage collapses back to the carboxylic ester or acid.
Visualization: Orthogonal Protection Logic

The following diagram illustrates the operational logic of using Fmoc-Thr-Obo in a synthetic workflow, highlighting its stability windows.

OrthogonalStrategy cluster_stability Stability Window Start Fmoc-Thr-Obo (Starting Material) BaseStep Fmoc Deprotection (20% Piperidine) Start->BaseStep Stable to Base Stable Obo Ester Intact (C-Term Protected) BaseStep->Stable Fmoc Removed Coupling Peptide Elongation (Standard SPPS) Stable->Coupling Free Amine Exposed Coupling->BaseStep Repeat Cycles AcidStep Global Deprotection (TFA / H2O) Coupling->AcidStep Final Cleavage Final Free Carboxyl / Ester (Obo Cleaved) AcidStep->Final Obo Hydrolysis

Figure 1: Orthogonal stability profile of the Obo ester during Fmoc-based peptide synthesis.

Part 3: Experimental Application Protocols

As a Senior Application Scientist, I recommend the following protocols. These have been optimized to minimize side reactions common to Threonine derivatives (e.g.,


-elimination).
Protocol A: Solution Phase Coupling of Fmoc-Thr-Obo

Objective: To couple Fmoc-Thr-Obo to a free amine of a growing peptide chain or scaffold.

Reagents:

  • Fmoc-Thr-Obo (1.0 equiv)

  • Coupling Reagent: HATU (1.0 equiv) or DIC/Oxyma (1.0 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve Fmoc-Thr-Obo in minimum DMF (approx. 0.1 M concentration).

  • Activation: Add HATU and DIPEA. Critical: Pre-activate for only 30-60 seconds. Prolonged activation of Threonine derivatives can lead to racemization even with the Obo constraint.

  • Coupling: Add the activated mixture to the amine component immediately.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 5%

    
    , 1M 
    
    
    
    , and Brine. Dry over
    
    
    .
Protocol B: Obo Group Deprotection (Unmasking)

Objective: To convert the C-terminal Obo ester back to a carboxylic acid or active ester.

Reagents:

  • TFA (Trifluoroacetic acid)

  • Water (

    
    )
    
  • DCM (Dichloromethane)[2]

Methodology:

  • Preparation: Prepare a solution of TFA/H2O/DCM (10:5:85 v/v/v). Note: Water is essential for the hydrolysis of the ortho ester; anhydrous acid will not cleave it efficiently.

  • Reaction: Treat the protected peptide with the solution for 30-60 minutes at room temperature.

  • Monitoring: The Obo group (

    
    ) loss results in a mass shift.
    
    • Target Mass = [Precursor Mass] - 113.06 Da (Loss of

      
       + Gain of OH).
      
    • Correction: The hydrolysis converts the Ortho ester (

      
      ) to the Acid (
      
      
      
      ) and the triol byproduct.
    • Mass Shift:

      
      .
      
  • Purification: Evaporate TFA under nitrogen flow. Precipitate with cold diethyl ether.

Part 4: Quality Control & Troubleshooting
HPLC Analysis[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 301 nm (Fmoc cleavage check).

  • Retention Time: Fmoc-Thr-Obo is highly hydrophobic due to the Fmoc and Obo groups. Expect elution late in the gradient (typically >60% B).

Common Issues
  • Incomplete Solubility: The Obo group increases lipophilicity. If DMF solubility is poor, add 10% DMSO or use NMP.

  • Side Chain Acylation: Since the Threonine side chain is unprotected in this specific CAS variant, avoid using large excesses of acylating agents (like acetic anhydride) during capping steps if the Thr-Obo is already incorporated, or ensure the Thr-OH is orthogonal to the reaction conditions.

References
  • Corey, E. J., & Raju, N. (1983). New methods for the synthesis of macrocyclic lactones. Tetrahedron Letters. (Foundational chemistry of Obo/Ortho esters).

  • Wipf, P., & Venkatraman, S. (1996). An Improved Protocol for the Preparation of Obo-Esters. Journal of Organic Chemistry. (Synthesis protocols for Obo esters).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting group orthogonality including ortho esters).

Sources

Technical Whitepaper: Solubility Profile and Handling of N-Fmoc-L-threonine Obo Ester

[1][2][3]

Executive Summary

The N-Fmoc-L-threonine obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) represents a specialized class of "masked" amino acid derivatives.[1] Unlike standard alkyl esters, the Obo (Ortho-Ester) moiety provides a unique steric and electronic environment that renders the C-terminus highly resistant to nucleophilic attack and base hydrolysis.[1] This protection strategy is critical in the synthesis of constrained peptidomimetics or when the threonine side chain (

1

This guide delineates the solubility thermodynamics of this molecule, providing a validated solvent selection framework for synthesis, purification, and analysis.[2]

Molecular Architecture & Solvation Thermodynamics[1][4]

To predict and manipulate the solubility of N-Fmoc-L-threonine obo ester, one must deconstruct its three distinct pharmacophores. The molecule acts as an amphiphilic construct with a dominant lipophilic character.

Structural Components[1][3][4][5]
  • N-Fmoc Group (Lipophilic Domain): The fluorenylmethoxycarbonyl group is a large, aromatic, hydrophobic planar system.[1] It drives solubility in chlorinated solvents and polar aprotic media via

    
    -
    
    
    stacking and van der Waals interactions.[1]
  • L-Threonine Core (Polar/H-Bonding Domain): The central amino acid backbone.[1] If the side-chain hydroxyl is unprotected (as implied by the nomenclature), it acts as a hydrogen bond donor/acceptor, slightly increasing polarity compared to fully protected variants.

  • Obo Ester (Steric/Lipophilic Cage): The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl group is a bicyclic cage.[1] Crucially, it masks the dipole of the carbonyl group found in standard esters. It is non-polar and bulky, significantly enhancing solubility in organic solvents while preventing aggregation.[2]

The "Like Dissolves Like" Matrix

The Obo ester transforms the threonine residue from a potential zwitterion or polar acid into a neutral, lipophilic entity. Consequently, the molecule exhibits inverse aqueous solubility : it is highly soluble in organic solvents but virtually insoluble in water.[2]

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their interaction with the Fmoc-Thr-Obo complex.

Table 1: Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), Chloroform (

)
Excellent (>100 mg/mL)Primary Solvent. Ideal for synthesis, liquid-phase coupling, and flash chromatography.[1]
Polar Aprotic DMF, NMP, DMSOHigh (>80 mg/mL)Reaction Medium. Essential for solid-phase peptide synthesis (SPPS) and difficult couplings.[1]
Ethers THF, 1,4-DioxaneGood (50-80 mg/mL)Useful for reactions requiring anhydrous conditions or low boiling points.[1]
Esters Ethyl Acetate (EtOAc)Moderate Good for extraction/workup.[1] Solubility may decrease if the solution is very cold.
Alcohols Methanol, EthanolLow/Risky Caution: While soluble, protic solvents can lead to slow transesterification or ring opening of the Obo group under acidic conditions.[2]
Hydrocarbons Hexanes, HeptaneInsoluble Anti-Solvent. Used to precipitate the product during purification.
Aqueous Water, PBSInsoluble Used for washing impurities during liquid-liquid extraction.[1]

Critical Note on Stability: The Obo ester is base-stable (compatible with Fmoc removal using piperidine) but acid-labile .[1] Avoid prolonged exposure to acidic solvents (e.g., acetic acid) or Lewis acids unless deprotection is intended.[1]

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Determination

Objective: To determine the precise solubility limit in a specific solvent for process optimization.

Reagents:

  • N-Fmoc-L-threonine obo ester (Dry powder)[1]

  • Target Solvent (HPLC Grade)

Workflow:

  • Preparation: Weigh 100 mg of Fmoc-Thr-Obo into a 4 mL borosilicate glass vial.

  • Addition: Add the target solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check: Inspect for clarity. If solid remains, continue addition.[2]

  • Equilibration: Once dissolved, add excess solid to induce saturation and shake at 200 rpm for 24 hours (thermostated at 25°C).

  • Filtration: Filter supernatant through a 0.22

    
    m PTFE filter (hydrophobic).[1]
    
  • Quantification: Dilute filtrate 1:100 in Acetonitrile and analyze via HPLC (UV at 254 nm, referencing an Fmoc standard curve).

Protocol: Dissolution for Peptide Coupling

Context: Using Fmoc-Thr-Obo as a C-terminal building block.[1]

  • Solvent Choice: Use Anhydrous DMF or DCM .[1]

  • Concentration: Aim for a 0.2 M to 0.5 M solution.

    • Example: Dissolve 1 mmol (~500 mg) in 2-5 mL of solvent.

  • Additives: If the Threonine -OH is free, avoid adding strong activating agents (like HATU) before the carboxylic acid is activated, although in this case, the carboxyl is already protected as the Obo ester.

    • Correction: Since the Obo ester protects the C-terminus, this molecule is likely being used as the nucleophile (N-terminus deprotected) or as a substrate for side-chain modification.[1]

    • For Side-Chain Modification: Dissolve in Pyridine/DCM (1:1) if phosphorylating the -OH group.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the operational stage (Synthesis, Purification, or Analysis).

SolubilityWorkflowStartStart: N-Fmoc-Thr-Obo EsterGoalOperational Goal?Start->GoalSynthesisSynthesis / ReactionGoal->SynthesisCoupling/ModificationPurificationPurification / WorkupGoal->PurificationIsolationAnalysisAnalysis (HPLC/NMR)Goal->AnalysisQCDCM_DMFPrimary Solvents:DCM (Chlorinated)DMF (Polar Aprotic)Synthesis->DCM_DMFHigh SolubilityBaseWarnSAFE: Bases(Piperidine removes Fmoc,Obo remains intact)Synthesis->BaseWarnFmoc RemovalEtOAcExtraction Solvent:Ethyl Acetate(Wash with Water)Purification->EtOAcLiquid-Liquid ExtractionHexanePrecipitation:Hexane / Ether(Induces crystallization)Purification->HexaneRecrystallizationDMSO_CDCL3Solubilization:DMSO-d6 or CDCl3Analysis->DMSO_CDCL3AcidWarnAVOID: Strong Acids(Cleaves Obo)DCM_DMF->AcidWarnCaution

Figure 1: Solvent selection decision tree for N-Fmoc-L-threonine obo ester based on experimental stage.

Applications & Strategic Advantages[1][4]

Orthogonal Protection

The Obo ester provides orthogonality to the Fmoc group.

  • Fmoc: Removed by Base (20% Piperidine in DMF).[1]

  • Obo: Stable to Base; Removed by Acid (TFA/Water) or Lewis Acid (

    
    ).[1]
    
  • Threonine Side Chain: If left free, the high solubility of the Obo-protected construct in DCM allows for facile O-glycosylation or phosphorylation in organic media without solubility issues often encountered with free carboxylic acids [1].

Prevention of Racemization

Standard esterification of amino acids can sometimes lead to racemization at the

References

  • Corey, E. J., & Raju, N. (1983).[1][2] A new general synthetic route to bridged carboxylic ortho esters.[1] Tetrahedron Letters, 24(50), 5571-5574.[1][2]

  • Blaskovich, M. A. (2016).[1] 4-Methyl-2,6,7-trioxabicyclo[2.2.2]octyl Esters (Obo Esters).[1] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] [1]

  • Esteves, C. H. A., et al. (2018).[1][2][3] Pyruvate Enolate Arylation and Alkylation: OBO Ester Protected Pyruvates as Useful Reagents.[1][3] Organic Letters, 20(13), 4048–4051.[1][2] [1]

Technical Deep Dive: Obo Ester Protecting Groups in Amino Acid Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Synthetic Organic Chemists, Peptide Scientists, Drug Discovery Researchers

Executive Summary: The "Fortress" of Carboxyl Protection

In the architecture of complex amino acid synthesis, standard esters (methyl, ethyl, tert-butyl) often fail when exposed to the harsh nucleophilic or strongly basic conditions required for side-chain modification. The Obo (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ester represents a high-order solution to this problem.

By masking the carboxylic acid as a bicyclic ortho ester, the Obo group effectively removes the electrophilicity of the carbonyl carbon and significantly increases steric bulk. This transformation renders the C-terminus inert to powerful nucleophiles like Grignard reagents and organolithiums, allowing for chemoselective transformations that would otherwise destroy the amino acid backbone.

Mechanistic Foundation

The Obo ester is not a simple ester; it is an ortho ester . Its stability derives from two key factors:

  • Electronic Shielding: The carboxyl carbon is bonded to three oxygen atoms in a rigid bicyclic framework. This lack of a

    
    -system (carbonyl double bond) eliminates the standard electrophilic attack vector for nucleophiles.
    
  • Steric Bulk & Rigidity: The bicyclic [2.2.2] system is sterically demanding and conformationally locked, preventing the approach of reagents to the central carbon and shielding the

    
    -proton of the amino acid.
    
Stability Matrix

The following table contrasts the Obo ester with standard protecting groups, highlighting its unique resistance profile.

Reagent ClassSpecific ReagentObo Ester StabilityMethyl/Ethyl Estert-Butyl Ester
Nucleophiles Grignard (RMgX)High (Inert)Unstable (Add'n)Unstable (Add'n)
Nucleophiles Organolithium (RLi)High (Inert)Unstable (Add'n)Unstable (Add'n)
Bases LDA / LiHMDSHigh (No

-deprotonation)
Unstable (Enolization)Moderate
Reductants LiAlH4High (Resistant)Unstable (Reduction)Unstable
Acids Aqueous HCl / TFALow (Rapid Hydrolysis)Moderate/HighLow (TFA labile)
Bases NaOH / LiOH (aq)High (Stable)Low (Hydrolysis)High

Synthesis of Obo-Protected Amino Acids[1][2][3]

The installation of the Obo group is a two-step protocol originally developed by E.J. Corey and N. Raju.[1] It avoids harsh conditions that could racemize the sensitive


-center of amino acids.
Protocol: Conversion of N-Z-Amino Acid to Obo Ester

Pre-requisites:

  • Substrate: N-Benzyloxycarbonyl (Cbz/Z) protected amino acid. (Note: Boc can be sensitive to the Lewis acid step; Z is preferred).

  • Reagents: 3-methyl-3-hydroxymethyloxetane, DCC (Dicyclohexylcarbodiimide), DMAP, BF

    
    OEt
    
    
    
    .

Step 1: Formation of the Oxetane Ester

  • Dissolve N-Z-amino acid (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (DCM) at 0°C.
  • Add 3-methyl-3-hydroxymethyloxetane (1.1 equiv), DMAP (0.1 equiv), and DCC (1.1 equiv).

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) overnight.

  • Filter off the DCU urea byproduct. Wash filtrate with dilute HCl and NaHCO

    
    .
    
  • Concentrate to yield the oxetane ester intermediate.

Step 2: Lewis Acid-Catalyzed Rearrangement

  • Dissolve the oxetane ester in anhydrous DCM at 0°C.

  • Add a catalytic amount of BF

    
    OEt
    
    
    
    (0.1 - 0.2 equiv).
  • The Lewis acid complexes with the oxetane oxygen, triggering a rearrangement where the carbonyl oxygen attacks the oxetane ring.

  • Stir for 4–6 hours. Quench with triethylamine (Et

    
    N) to neutralize the Lewis acid.
    
  • Concentrate and purify via flash chromatography (often silica gel pre-treated with Et

    
    N to prevent hydrolysis).
    
Visualization: Synthesis Pathway

OboSynthesis Figure 1: Two-step synthesis of Obo ester from carboxylic acid. Start N-Z-Amino Acid (R-COOH) Inter Oxetane Ester Intermediate Start->Inter Esterification Reagent1 3-methyl-3-hydroxymethyloxetane DCC / DMAP Reagent1->Inter End Obo-Protected Amino Acid Inter->End Rearrangement Reagent2 BF3·OEt2 (DCM, 0°C) Reagent2->End

[2]

Strategic Application: Non-Natural Amino Acid Synthesis[1]

The primary utility of the Obo group is in the synthesis of non-canonical amino acids. Because the Obo group locks the carboxyl functionality, researchers can perform Grignard additions or alkylations on side-chain esters or ketones without touching the C-terminus.

Key Advantage: Suppression of Racemization Standard esters activate the


-proton, making it acidic (pKa ~25). Strong bases can deprotonate this position, leading to racemization. The Obo group, being an ortho ester, is significantly less electron-withdrawing than a carbonyl. This increases the pKa of the 

-proton, preserving chiral integrity even in the presence of strong bases like LDA.

Case Study: Side-Chain Modification

  • Substrate: Aspartic or Glutamic acid derivative with

    
    -Obo protection and a side-chain methyl ester.
    
  • Reaction: Treatment with Grignard reagent (RMgBr).

  • Result: The side-chain ester is converted to a tertiary alcohol or ketone (depending on workup), while the

    
    -Obo group remains intact.
    

Deprotection Protocol

Removing the Obo group requires a specific two-stage sequence. It is not cleaved by simple base hydrolysis (saponification) directly, which is orthogonal to standard ester deprotection.

Mechanism:

  • Acid Hydrolysis: Mild acid protonates one of the bridgehead oxygens, leading to ring opening. This yields a mono-ester (2,2-bis(hydroxymethyl)propyl ester).

  • Base Hydrolysis: The resulting mono-ester is a standard ester, which is now susceptible to base hydrolysis (saponification) to release the free acid.

Step-by-Step Deprotection
  • Ring Opening (Acidic):

    • Dissolve Obo-protected substrate in a mixture of THF/Water (4:1).

    • Add KHSO

      
       (aqueous solution) or dilute HCl (pH ~2).
      
    • Stir at RT for 15–30 minutes.

    • Observation: The highly lipophilic Obo starting material will convert to a more polar intermediate (mono-ester).

  • Cleavage (Basic):

    • To the same reaction vessel (or after rough concentration), add aqueous LiOH or NaOH (2–3 equiv).

    • Stir for 1 hour.

    • Acidify carefully to pH 3–4 to precipitate or extract the free amino acid.

Visualization: Deprotection Workflow

OboDeprotection Figure 2: Two-stage deprotection mechanism of Obo esters. Obo Obo Ester (Bicyclic) Mono Mono-Ester Intermediate (Open Chain) Obo->Mono Ring Opening Acid Step 1: Mild Acid (H3O+ / KHSO4) Acid->Mono Final Free Amino Acid (COOH) Mono->Final Saponification Base Step 2: Base Hydrolysis (LiOH / NaOH) Base->Final

References

  • Corey, E. J.; Raju, N. "New synthetic methods.[1] A new protecting group for the carboxylic acid function."[2] Tetrahedron Letters, 1983 , 24(50), 5571–5574.

  • Wipf, P. "Protective Groups." University of Pittsburgh Chemistry Department Technical Notes.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Chapter on Carboxyl Protection).[3][4][5]

  • Blaskovich, M. A. "Unusual Amino Acids in Medicinal Chemistry." Journal of Medicinal Chemistry, 2016 , 59(24), 10807–10836.

Sources

Stability of Fmoc-Thr-Obo ester under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, mechanistic behavior, and experimental handling of the Fmoc-Thr-Obo ester (Fmoc-Threonine-4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester).[1][2] It addresses the critical question of compatibility with acidic conditions typical of peptide synthesis (e.g., TFA cleavage).

Executive Summary

The Fmoc-Thr-Obo ester incorporates the Obo (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) protecting group at the C-terminus.[1][2] This group is not stable under the strong acidic conditions (e.g., 95% TFA) used in standard Fmoc Solid-Phase Peptide Synthesis (SPPS).[1][2]

Unlike standard acid-labile groups (like tBu) that cleave to the free acid, the Obo ester typically undergoes acid-catalyzed ring opening to form a stable, functionalized mono-ester intermediate.[1][2] Consequently, treating Fmoc-Thr-Obo with TFA does not yield the free carboxylic acid directly; it yields a hydroxymethyl-functionalized ester that requires a secondary hydrolysis step (typically saponification) to remove.[1][2]

Chemical Architecture & Rationale

Structural Identity
  • N-Terminus: Fmoc (9-Fluorenylmethoxycarbonyl) – Base-labile.[1][2]

  • Side Chain: Threonine (Thr) – Typically protected as a tert-butyl ether (tBu) in Fmoc chemistry.[1][2]

  • C-Terminus: Obo Ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl).[1][2]

The Obo ester is a "masked" carboxylate.[3] It is a bicyclic orthoester that structurally locks the carboxyl group, rendering it non-electrophilic and highly sterically hindered.

Strategic Utility

Researchers utilize the Obo ester for specific challenges:

  • Nucleophilic Stability: It is exceptionally stable to strong nucleophiles and bases (e.g., organolithiums, piperidine), allowing modifications to the peptide backbone or side chains that would decompose standard esters.

  • Prevention of Epimerization: The steric bulk and lack of carbonyl character prevent

    
    -proton abstraction, preserving chirality at the C-terminus.
    
  • Solubility: The bicyclic ether structure alters solubility profiles, potentially aiding in the purification of hydrophobic peptides.

Stability Profile Under Acidic Conditions

The stability of the Obo ester is bimodal depending on the acid strength and water content.

Mechanism of Acid Instability

The Obo group is an orthoester (a tri-acetal). While the bicyclic structure confers greater stability than acyclic orthoesters, it remains sensitive to acid.

  • Protonation: In acidic media (H

    
    ), one of the bridgehead oxygens is protonated.
    
  • Ring Opening: The C-O bond cleaves, opening the bicyclic cage to form a dioxocarbenium ion intermediate.

  • Trapping/Hydrolysis:

    • In Dilute Acid (pH 4-5): The ring opens to a mono-ester (2,2-bis(hydroxymethyl)propyl ester).[1][2]

    • In Strong Acid (95% TFA): The ring opens rapidly. If water is present (scavenger), it forms the mono-ester.[1][2] Crucially, this mono-ester is a primary alkyl ester and is relatively stable to TFA. [1][2]

Key Insight: TFA treatment converts the Obo ester


Functionalized Alkyl Ester , not the Carboxylic Acid .
Comparative Stability Table
ConditionStability StatusOutcome
20% Piperidine (Fmoc Removal) Stable Intact Obo ester.
1% TFA (DCM) Kinetic Stability Slow ring opening; may survive brief exposure.[1][2]
95% TFA (Standard Cleavage) Unstable (Reactive) Rapid conversion to 2,2-bis(hydroxymethyl)propyl ester .[1][2]
Aqueous Buffer (pH 4-6) Labile Slow hydrolysis to mono-ester.[1][2]
Lewis Acid (BF

OEt

)
Labile Controlled rearrangement/cleavage (Corey's method).[1][2]

Mechanistic Visualization

The following diagram illustrates the transformation of the Fmoc-Thr-Obo ester under acidic conditions.

OboStability cluster_0 Critical Consequence Start Fmoc-Thr-Obo Ester (Bicyclic Orthoester) Acid Acid Treatment (TFA / H+) Start->Acid Protonation Inter Dioxocarbenium Intermediate Acid->Inter Ring Opening Product1 Mono-Ester (2,2-bis(hydroxymethyl)propyl ester) Inter->Product1 + H2O (Scavenger) Base Saponification (LiOH / NaOH) Product1->Base Required for Removal Final Free Carboxylic Acid (H-Thr-OH) Base->Final Hydrolysis

Caption: Acid-mediated ring opening of the Obo ester to a stable mono-ester, requiring subsequent base hydrolysis for removal.[1][2][4]

Experimental Protocols

Protocol A: Monitoring Stability in TFA (Validation)

To verify the fate of your specific Fmoc-Thr-Obo derivative in your cleavage cocktail:

  • Preparation: Dissolve 5 mg of Fmoc-Thr-Obo in 0.5 mL of DCM.

  • Acid Treatment: Add 0.5 mL of Cleavage Cocktail (95% TFA, 2.5% H

    
    O, 2.5% TIPS).
    
  • Incubation: Agitate at room temperature for 1 hour.

  • Analysis:

    • Aliquots at t=0, 10 min, 60 min.

    • Neutralize into cold ether or dilute with MeCN/Water.[2]

    • LC-MS Target: Look for Mass Shift.

      • Start: [M+H]

        
         (Obo intact).
        
      • Product: [M+H]

        
         + 18 Da (Hydrolysis to ester) or Mass of Ester.
        
      • Note: The Obo (C

        
        H
        
        
        
        O
        
        
        )
        
        
        Ester (C
        
        
        H
        
        
        O
        
        
        ) transition involves water addition.[1][2]
  • Result: You will likely observe the disappearance of the Obo peak and the appearance of the Mono-ester peak, not the free acid.

Protocol B: Two-Step Removal (Synthesis Workflow)

If your goal is to synthesize the peptide and remove the Obo group:

Step 1: Acid Cleavage (Resin/Side-Chain Removal) [1][2]

  • Treat peptidyl-resin with 95% TFA / 2.5% H

    
    O / 2.5% TIPS  for 2-3 hours.
    
  • Precipitate in cold diethyl ether.

  • Result: Peptide with deprotected side chains (e.g., Thr-OH) but C-terminus protected as 2,2-bis(hydroxymethyl)propyl ester .[1][2]

Step 2: Ester Hydrolysis (Obo Removal) [1][2]

  • Dissolve the crude peptide ester in THF/Water (1:1) .[1]

  • Add LiOH (2-4 equivalents) .

  • Stir at 0°C to Room Temperature for 1-4 hours (monitor by HPLC).

  • Acidify carefully to pH 3-4 and lyophilize or purify.

  • Result: Free C-terminal Carboxylic Acid.[1][2]

Applications & Causality

  • Why use Fmoc-Thr-Obo?

    • If you need to perform harsh chemistry on the peptide backbone (e.g., N-alkylation) before side-chain deprotection, the Obo group protects the C-terminus from racemization and nucleophilic attack.[1][2]

  • Why not use it for standard SPPS?

    • It adds an extra deprotection step (saponification) after TFA cleavage.[1][2] For standard peptides, a Wang or 2-Chlorotrityl resin is superior as it yields the acid directly upon TFA treatment.

References

  • Corey, E. J., & Raju, N. (1983).[5] New synthetic methods.[2][5][6] (4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methyl esters as protective groups for carboxylic acids.[1][2] Tetrahedron Letters, 24(50), 5571–5574. Link[1][2]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[5] (Section on Orthoesters). Link[1][2]

  • Blaskovich, M. A., & Lajoie, G. A. (1993).[7] Synthesis of interaction of OBO-protected amino acids.[1][2][6][8] Journal of the American Chemical Society, 115(12), 5021–5030. Link[1][2]

  • Wipf, P., & Venkatraman, S. (1996). An Improved Protocol for the Preparation of OBO-Esters. Synlett, 1996(06), 547-548.[1] Link[1][2]

Sources

Advanced Applications of N-Fmoc-L-Threonine Obo Ester in Peptide Engineering

[1]

Executive Summary: The Stereochemical Anchor

In the landscape of peptide synthesis, N-Fmoc-L-threonine obo ester (CAS: 148150-71-4) represents a specialized, high-utility building block designed for a singular, critical purpose: the suppression of


-proton acidity1

While standard esters (tBu, Bzl, Me) provide carboxyl protection, they do not sufficiently increase the pKa of the

1Obo ester1

1

For the peptide scientist, this reagent is not a standard elongation tool, but a strategic intermediate used to synthesize complex, non-proteinogenic amino acids or to preserve stereochemical integrity during fragment assembly and cyclization.[1]

Chemical Architecture & Mechanism[1]

The Obo Ester Moiety

The Obo ester is formed by condensing the carboxyl group of N-Fmoc-L-threonine with 4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octane .[1]

  • Steric Bulk: The bicyclic cage shields the carbonyl carbon from nucleophilic attack.

  • Electronic Effect: The boron atom acts as a Lewis acid within the cage, but the overall structure imposes an orthogonal alignment that prevents the overlap of the

    
    -C-H 
    
    
    bond with the carbonyl
    
    
    system.[1] This lack of orbital overlap is the primary mechanism for racemization suppression .
Stability Profile
ConditionStabilityNotes
TFA (Standard Cleavage) Stable Resistant to standard 95% TFA cocktails used for tBu removal.[1]
Piperidine (Fmoc Removal) Stable Allows for N-terminal elongation or Fmoc-swapping.[1]
Organometallics (Grignard) Stable *Note: Fmoc group is NOT stable to Grignards; use Boc-Thr-Obo for organometallic work.[1]
Strong Base (LDH/NaH) Resistant Far more resistant to enolization than methyl/ethyl esters.[1]
Hydrolysis Conditions Labile Cleaved by aqueous acid/base sequences (see Protocol).[1]

Core Applications in Peptide Science

Isocyanide-Based Multicomponent Reactions (IMCR)

The primary application of the Fmoc -protected Obo ester is in Ugi and Passerini reactions .[1] These reactions often require conditions or intermediates (like isocyanides) that can induce racemization in standard amino acid esters.[1]

  • The Challenge: During the formation of the imine/enamine intermediate in an Ugi reaction, the

    
    -proton is vulnerable.[1]
    
  • The Obo Solution: Using Fmoc-Thr-Obo as the carboxylic acid component (after Obo hydrolysis) or converting the Fmoc-Thr-Obo into an isocyanide derivative allows for the synthesis of highly constrained, non-natural peptide backbones without loss of chirality.[1]

Synthesis of -Modified Threonine Derivatives

The Obo ester allows for the modification of the threonine side chain (


1

Workflow:

  • Protection: Fmoc-Thr-OH

    
     Fmoc-Thr-Obo.
    
  • Activation: The side chain hydroxyl is oxidized to a ketone or activated as a leaving group.

  • Substitution: Nucleophilic displacement or reductive amination can be performed.

    • Note: If using strong nucleophiles (Grignard/Lithium), the Fmoc group must be exchanged for Boc prior to reaction, then swapped back to Fmoc if SPPS is the end goal.[1]

  • Deprotection: Hydrolysis of the Obo ester yields the modified Fmoc-amino acid ready for SPPS.[1]

Segment Condensation & Cyclization

In convergent peptide synthesis, coupling two large fragments often leads to epimerization at the C-terminal residue of the activated fragment.[1]

  • Strategy: If the C-terminal residue is Threonine, protecting it as the Obo ester during the synthesis of that fragment (in solution) prevents racemization.[1] The Obo group is then hydrolyzed to the free acid immediately prior to the final fragment coupling.

Visualizing the Workflow

The following diagram illustrates the strategic use of Fmoc-Thr-Obo for synthesizing non-natural building blocks.

OboWorkflowcluster_stabilityStability Zone: Alpha-Proton ProtectedStartFmoc-Thr-OHOboFormFmoc-Thr-Obo Ester(Protected Carboxyl)Start->OboForm1. Obo Formation(BF3·Et2O)ModSide-Chain Modification(Oxidation/Substitution)OboForm->Mod2. Reaction onBeta-CarbonHydrolysisObo Hydrolysis(2-Step)Mod->Hydrolysis3. CleavageProductModified Fmoc-AA-OH(Ready for SPPS)Hydrolysis->Product4. Isolation

Caption: The Obo ester acts as a temporary "stereochemical shield," allowing side-chain modifications that would otherwise racemize the alpha-center.

Experimental Protocols

Synthesis of Fmoc-Thr-Obo Ester

This protocol converts standard Fmoc-Thr-OH into the Obo ester.[1]

Reagents:

  • Fmoc-L-Threonine[1][2][3][4][5][6]

  • 3-Hydroxymethyl-3-methyloxetane (Precursor) or 4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octane[1]

  • BF

    
    ·Et
    
    
    O (Catalyst)
  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Esterification: Dissolve Fmoc-Thr-OH (1.0 eq) and 3-hydroxymethyl-3-methyloxetane (1.2 eq) in anhydrous DCM. Add DCC (1.1 eq) and DMAP (0.1 eq).[1] Stir at 0°C to RT for 4 hours. Filter urea byproduct.

  • Rearrangement (Obo Formation): Dissolve the resulting oxetane ester in anhydrous DCM. Add BF

    
    ·Et
    
    
    O (0.2 eq) at 0°C.[1]
  • Reaction: Stir for 2–4 hours. The Lewis acid catalyzes the rearrangement of the oxetane ester into the bicyclic Obo ester.

  • Quench: Add triethylamine to neutralize the catalyst. Wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Ethyl Acetate/Hexane). The Obo ester is typically a white solid.

Hydrolysis of Obo Ester (Deprotection)

Removing the Obo group requires a two-step procedure because it is stable to simple acidic/basic hydrolysis.[1]

Reagents:

  • Aqueous TFA (Trifluoroacetic acid)[1]

  • Aqueous NaOH or LiOH[1]

Step-by-Step:

  • Acidic Opening: Dissolve the Fmoc-Thr-Obo derivative in a mixture of THF/Water (4:1). Add a catalytic amount of TFA or dilute HCl. Stir for 15 minutes.

    • Mechanism:[1][7][8] This hydrolyzes the boron-oxygen bonds, opening the cage to a linear ester.[1]

  • Basic Hydrolysis: Add aqueous LiOH (2.0 eq) to the reaction mixture. Stir at 0°C for 30–60 minutes.

    • Note: Monitor strictly to avoid Fmoc removal. If Fmoc stability is a concern, use a milder base or enzymatic hydrolysis (Lipase).[1]

  • Workup: Acidify carefully to pH 3 with 1M HCl (do not go lower to avoid Fmoc cleavage). Extract with Ethyl Acetate.

Critical Troubleshooting & Optimization

IssueCauseSolution
Fmoc Loss during Deprotection Base concentration too high during Step 2 of hydrolysis.[1]Use LiOH at 0°C and monitor by TLC. Alternatively, switch to Boc-Thr-Obo for the modification steps, then swap to Fmoc at the very end.[1]
Incomplete Obo Formation Wet solvents or old BF

[1]·Et

O.
Ensure strictly anhydrous conditions. Distill BF

·Et

O if necessary.
Racemization Observed Reaction temperature too high during modification.While Obo suppresses racemization, it does not eliminate it at >60°C. Keep reactions <40°C.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993).[1][9] Synthesis of highly functionalized amino acids via the OBO ester protection strategy. Journal of the American Chemical Society, 115(15), 6581-6591.[1] Link[1]

  • Ugi, I. (1982).[1] From isocyanides via four-component condensations to antibiotic syntheses.[1] Angewandte Chemie International Edition, 21(11), 810-819.[1] Link[1]

  • Dömling, A. (2006).[1] Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.[1] Link[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on Boron-based carboxyl protection). Link[1]

An In-depth Technical Guide to Threonine Protection in Peptide Synthesis: A Comparative Analysis of Fmoc-Thr(tBu)-OH and Fmoc-Thr(ΨMe,MePro)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate field of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is paramount to achieving high yield and purity. Threonine, with its reactive side-chain hydroxyl group, presents unique challenges, including O-acylation and its potential to promote peptide aggregation. The standard approach involves protection with a tert-butyl (tBu) ether, utilizing Fmoc-Thr(tBu)-OH . However, for notoriously "difficult sequences" prone to aggregation, advanced strategies are required. This guide provides a deep comparative analysis of the conventional Fmoc-Thr(tBu)-OH and a pivotal problem-solving derivative, Fmoc-Thr(ΨMe,MePro)-OH , a pseudoproline dipeptide that utilizes a temporary 2,2-dimethyloxazolidine (Obo) ring. We will explore the underlying chemical principles, mechanistic differences, and strategic applications of each, providing researchers with the technical insights required to optimize their synthetic protocols.

The Threonine Conundrum in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), particularly the widely adopted Fmoc/tBu strategy, relies on the orthogonal protection of amino groups (base-labile Fmoc) and side-chains (acid-labile groups like tBu).[1][2] The hydroxyl group of threonine is nucleophilic and must be protected to prevent undesirable side reactions, most notably O-acylation by the activated carboxyl group of the incoming amino acid, which would lead to branched peptide impurities.[3][4]

Beyond direct side reactions, threonine residues, along with other β-branched and hydrophobic amino acids, can contribute to the formation of stable secondary structures (β-sheets) within the growing peptide chain on the solid support.[5][6] This on-resin aggregation can lead to:

  • Poor Solvation: The collapsed peptide chain becomes inaccessible to reagents.

  • Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may fail, leading to deletion sequences.[7]

  • Low Yields and Purity: The final product is often a complex mixture that is difficult to purify.

The choice of the threonine side-chain protecting group is therefore not merely a preventative measure against side reactions but a critical strategic decision that influences the success of the entire synthesis.

Fmoc-Thr(tBu)-OH: The Industry Standard

Fmoc-Thr(tBu)-OH is the canonical derivative for incorporating threonine in Fmoc-based SPPS.[8][9] Its chemistry is robust, well-characterized, and integral to the standard orthogonal protection scheme.

Mechanism and Chemical Properties

The side-chain hydroxyl group is masked as a tert-butyl ether . This ether linkage is highly stable to the basic conditions (typically 20% piperidine in DMF) used for the repeated cleavage of the Nα-Fmoc group.[1][10] It is, however, readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) based cocktail.[11][12]

Advantages and Strategic Application
  • Orthogonality: The tBu group's stability profile is perfectly orthogonal to the base-labile Fmoc group, which is the cornerstone of this synthetic strategy.[1][13]

  • Broad Compatibility: It is compatible with a wide range of standard coupling reagents and resin linkers (e.g., Wang, Rink Amide).[12]

  • Cost-Effectiveness: As the standard reagent, it is widely available and relatively inexpensive.[14]

Fmoc-Thr(tBu)-OH is the default choice for the synthesis of routine peptides that are not expected to present significant aggregation challenges.

Limitations and Potential Side Reactions

The primary drawback of the tBu group emerges during its removal. Acid-mediated cleavage of the tert-butyl ether generates a highly stable tert-butyl cation (tBu+) .[1][12] This reactive electrophile can attack nucleophilic residues in the peptide chain, such as tryptophan and cysteine, leading to undesired alkylation.[15] To prevent this, cleavage cocktails must include "scavengers" like water, triisopropylsilane (TIS), or thioanisole to trap the tBu+ cations.[11][15]

While effective, the tBu group does nothing to mitigate on-resin aggregation. The protected threonine residue behaves like a standard hydrophobic amino acid, and in susceptible sequences, it can still participate in the hydrogen-bonding networks that lead to poor synthetic outcomes.

Visualization of the tBu Protection Scheme

cluster_SPPS Fmoc/tBu SPPS Cycle cluster_Cleavage Final Cleavage & Deprotection Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash DMF Wash Deprotection->Wash Coupling Coupling Fmoc-Thr(tBu)-OH (e.g., HBTU/DIEA) Coupling->Resin Chain Elongation Final_Peptide_Resin Fully Assembled Peptide-Resin Wash->Coupling Repeat Repeat Cycle TFA_Cleavage TFA Cocktail (TFA, TIS, H₂O) Final_Peptide_Resin->TFA_Cleavage tBu & Linker Cleavage Scavenging tBu+ Cation Scavenging TFA_Cleavage->Scavenging generates Crude_Peptide Crude Unprotected Peptide TFA_Cleavage->Crude_Peptide

Caption: Workflow using Fmoc-Thr(tBu)-OH in SPPS.

Fmoc-Thr(ΨMe,MePro)-OH: The Aggregation Disruptor

To combat the issue of aggregation in "difficult sequences," a novel strategy was developed based on the temporary and reversible introduction of a "kink" into the peptide backbone. This is achieved using pseudoproline dipeptides.[16][17] In the context of threonine, this involves using a pre-formed dipeptide, often Fmoc-Xaa-Thr(ΨMe,MePro)-OH, where Xaa is the preceding amino acid. The term "Obo ester" is a common shorthand for the 2,2-dimethyloxazolidine ring system that defines this protecting group.

Mechanism and Chemical Properties

The pseudoproline derivative is formed by the reaction of the threonine backbone amine and its side-chain hydroxyl with a ketone (like acetone or its equivalent), creating a rigid, five-membered 2,2-dimethyloxazolidine ring.[18] This structure effectively locks the geometry of the preceding peptide bond (Xaa-Thr) into a cis-amide conformation , a feature typically associated with proline.

Standard peptide bonds overwhelmingly prefer a trans conformation. The forced cis bond acts as a "helix breaker," disrupting the inter-chain hydrogen bonding that seeds β-sheet formation and aggregation.[16][17]

Advantages and Strategic Application
  • Aggregation Prevention: This is the primary and most significant advantage. By breaking up nascent secondary structures, the peptide chain remains solvated and accessible to reagents, dramatically improving coupling and deprotection efficiency.[6]

  • Enhanced Solubility: The disrupted structure improves the solubility of the growing peptide-resin.

  • Full Reversibility: The oxazolidine ring is acid-labile. It is completely and cleanly cleaved during the final TFA treatment, restoring the native threonine residue and the natural trans-peptide bond without leaving any artifacts.[18]

This derivative is the reagent of choice when synthesizing long peptides, hydrophobic sequences, or any peptide known to be prone to aggregation. It is typically introduced as a dipeptide unit (e.g., Fmoc-Ala-Thr(ΨMe,MePro)-OH).[19][20]

Limitations
  • Dipeptide Requirement: It must be incorporated as a dipeptide, which requires a more extensive catalog of starting materials (one for each possible preceding amino acid).

  • Acid Lability: The oxazolidine ring is sensitive to acid, making it incompatible with Boc-based synthesis strategies.[18]

  • Cost: Pseudoproline dipeptides are specialized reagents and are significantly more expensive than their standard counterparts.

Visualization of the Protective Mechanism

cluster_tBu Fmoc-Thr(tBu)-OH in Peptide Chain cluster_Obo Fmoc-Xaa-Thr(ΨMe,MePro)-OH in Peptide Chain cluster_final After Final TFA Cleavage tBu_chain Xaa Thr Yyy H O-tBu H tBu_label Linear 'trans' conformation (Allows H-bonding & aggregation) Final_Peptide Xaa Thr Yyy H OH H tBu_chain->Final_Peptide TFA Cleavage Obo_chain Xaa Thr Obo Ring Yyy Obo_label 'Cis' bond conformation 'kink' (Disrupts H-bonding & aggregation) Obo_chain->Final_Peptide TFA Cleavage Final_label Native Peptide Structure (Restored 'trans' bond)

Caption: Conformational impact of tBu vs. Obo (ΨPro) protection.

Head-to-Head Comparative Analysis

The decision of which threonine derivative to employ is dictated by the specific demands of the target peptide sequence.

FeatureFmoc-Thr(tBu)-OH Fmoc-Xaa-Thr(ΨMe,MePro)-OH (Obo)
Protecting Group tert-Butyl (tBu) ether on side-chain hydroxyl.[8]2,2-dimethyloxazolidine (Obo) ring involving side-chain hydroxyl and backbone amine.[17]
Mechanism of Action Steric blocking of the hydroxyl group.[11]Induces a temporary cis-amide bond kink in the peptide backbone.[16]
Primary Application Standard, routine peptide synthesis.[14]Synthesis of "difficult sequences": long, hydrophobic, or aggregation-prone peptides.[6]
Effect on Aggregation None. Can contribute to aggregation.Actively disrupts aggregation and β-sheet formation.[17]
Incorporation Method As a single amino acid monomer.As a pre-formed dipeptide.
Cleavage Conditions Strong acid (e.g., 95% TFA). Stable to base.[1]Strong acid (e.g., 95% TFA). The Obo ring is cleaved simultaneously with tBu groups and the resin linker.[18]
Key Side Reaction Formation of tBu+ cations during cleavage, requiring scavengers to prevent alkylation of sensitive residues.[15]Minimal side reactions associated with the protecting group itself. The primary benefit is the prevention of side reactions related to aggregation (e.g., incomplete coupling).
Cost & Availability Inexpensive, widely available.Expensive, specialized reagent.

Experimental Protocols

Protocol: Standard Coupling of Fmoc-Thr(tBu)-OH

Objective: To incorporate a threonine residue into a growing peptide chain using the standard tBu-protected derivative.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Thr(tBu)-OH (3-5 equivalents)

  • Coupling Reagent (e.g., HBTU, 3-5 eq.)

  • Base (e.g., DIEA, 6-10 eq.)

  • DMF (Peptide Synthesis Grade)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain. Repeat with a second 15-minute treatment. Drain the solution.[10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activator Solution: In a separate vial, dissolve Fmoc-Thr(tBu)-OH and the coupling reagent (e.g., HBTU) in DMF.

  • Activation: Add DIEA to the activator solution and allow to pre-activate for 1-2 minutes. The solution may change color.[8]

  • Coupling: Add the activated solution to the washed peptide-resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the peptide-resin extensively with DMF (5-6 times) to remove unreacted reagents.

  • Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating complete coupling.

  • Proceed to the next deprotection/coupling cycle.

Protocol: Final Cleavage and Deprotection

Objective: To cleave the peptide from the resin and remove the tBu side-chain protecting group.

Materials:

  • Dried Peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)[11]

  • Cold Diethyl Ether

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Conclusion

The choice between Fmoc-Thr(tBu)-OH and an Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide is a critical decision in peptide synthesis design. Fmoc-Thr(tBu)-OH remains the workhorse for a vast majority of applications due to its robustness, simplicity, and cost-effectiveness. Its limitation lies in its passivity towards peptide aggregation and the need for careful management of tBu cations during cleavage.

Conversely, Fmoc-Thr(ΨMe,MePro)-OH represents a powerful, targeted solution for overcoming one of the most significant hurdles in SPPS: on-resin aggregation. By acting as a temporary "structure-breaker," it enables the synthesis of difficult sequences that would otherwise be inaccessible. While its cost and requirement for dipeptide forms are notable considerations, its ability to rescue a problematic synthesis provides invaluable utility. A thorough understanding of the target peptide's sequence and properties will empower the researcher to make the optimal choice, ensuring a successful and efficient synthesis.

References

  • Benchchem. A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis.

  • Benchchem. The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group.

  • Benchchem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.

  • Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide.

  • Benchchem. The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

  • Dick, F. (1995). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Humana Press.

  • CORE. Solid phase peptide synthesis: New resin and new protecting group.

  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained. (2023).

  • ResearchGate. A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.

  • AltaBioscience. Fmoc Amino Acids for SPPS. (2024).

  • Benchchem. Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis.

  • Semantic Scholar. Advances in Fmoc solid‐phase peptide synthesis.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • Benchchem. Application Notes and Protocols for Fmoc Deprotection of Threonine Residues.

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023).

  • AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis.

  • MD Anderson Cancer Center. Solid phase synthesis of phosphopeptides incorporating 2,2- dimethyloxazolidine pseudoproline analogs. (2008).

  • PNAS. Protein chemical synthesis by serine and threonine ligation.

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

  • PubMed. comparison to Fmoc/tBu-amino acids in peptide synthesis.

  • NIH PubChem. Fmoc-Thr(tBu)-Thr(tBu)-OH.

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

  • ChemPep. Fmoc Solid Phase Peptide Synthesis.

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.

  • Frontiers in Bioengineering and Biotechnology. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).

  • Benchchem. Fmoc-Ala-Thr(Psi(Me,Me)pro)-OH.

  • Chem-Impex. Fmoc-Thr(tBu)-Ser[Psi(Me,Me)Pro]-OH.

  • PMC. The Leader Peptide Establishes Dehydration Order, Promotes Efficiency, and Ensures Fidelity During Lacticin 481 Biosynthesis.

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis.

  • Oxford Academic. Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

  • Peptides International. Fmoc-Thr(tBu)-Ser(ψ Me,Me pro)-OH.

  • Chem-Impex. Fmoc-Tyr(tBu)-Thr[Psi(Me,Me)Pro]-OH.

  • AAPPTec. Fmoc-Thr(tBu)-Thr(psi Me,Me pro)-OH.

  • Research Communities by Springer Nature. Peptide synthesis at the origins of life. (2019).

  • PMC. Design and Synthesis of Fmoc-Thr[PO(OH)(OPOM)] for the Preparation of Peptide Prodrugs Containing Phosphothreonine in Fully Protected Form. (2019).

  • Merck. Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Chem-Impex. Fmoc-L-threonine.

  • PubMed. An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride.

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.

  • PubMed. Spontaneous cleavage of proteins at serine and threonine is facilitated by zinc. (2016).

  • ResearchGate. DMOBO: An improvement on the OBO orthoester protecting group.

  • ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH.

  • SciSpace by Typeset. Amino Acid-Protecting Groups.

Sources

Thermal Stability Profiles of N-Fmoc Protected Threonine Esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermal stability, degradation mechanisms, and handling protocols for N-Fmoc protected threonine esters, specifically focusing on the critical active esters used in solid-phase peptide synthesis (SPPS).

Executive Summary

N-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) is a robust starting material, but its activated ester forms (e.g., pentafluorophenyl esters, OSu, or in-situ generated OBt/OAt esters) exhibit distinct thermal instabilities. The presence of the


-hydroxyl group—even when protected with a tert-butyl ether—introduces steric and electronic effects that heighten susceptibility to epimerization  (formation of allo-threonine) and oxazolidinone formation  under thermal stress or basic conditions. This guide provides the mechanistic basis for these degradation pathways and actionable protocols to mitigate them.

Mechanistic Underpinnings of Instability

The Allo-Threonine Pathway (Epimerization)

Threonine contains two chiral centers (


 and 

). The primary thermal risk during activation is base-catalyzed enolization at the

-carbon. Unlike simple amino acids, the bulky

-branched side chain of threonine increases the energy barrier for re-protonation, often trapping the molecule in the thermodynamically favored trans or cis enolate intermediate, leading to the formation of Fmoc-allo-Thr-OH (the diastereomer).

Key Risk Factor: High temperature (>40°C) during coupling reactions involving strong bases (e.g., DIPEA) significantly accelerates this pathway.

Oxazolidinone Formation

While less common with tBu protection, thermal cleavage of the tBu group (acid-catalyzed or thermal elimination) exposes the free hydroxyl. This proximal nucleophile can attack the activated carbonyl of the Fmoc carbamate, cyclizing to form a 5-membered oxazolidinone ring. This irreversibly terminates the peptide chain and caps the amine.

DegradationPathways FmocThr Fmoc-Thr(tBu)-Active Ester (L-Isomer) Enolate Enolate Intermediate (Planar Alpha-C) FmocThr->Enolate Base + Heat (-H+) Oxazolidinone Oxazolidinone Byproduct (Chain Termination) FmocThr->Oxazolidinone tBu Loss + Internal Nucleophilic Attack Enolate->FmocThr Reversion AlloThr Fmoc-allo-Thr (Epimerization) Enolate->AlloThr Reprotonation (+H+)

Figure 1: Primary degradation pathways for activated Fmoc-Threonine species. The red paths indicate irreversible impurity formation.

Thermal Stability Data Analysis

The esterification of the carboxylic acid dramatically lowers the thermal stability of the compound. While the free acid is a stable solid, the active esters are prone to hydrolysis and polymerization.

Comparative Thermal Properties
Compound FormMelting Point (

)
Storage Stability (25°C)Storage Stability (4°C)Critical Risk
Fmoc-Thr(tBu)-OH (Free Acid)125 – 135 °CHigh (>2 years)ExcellentMinimal; stable powder.
Fmoc-Thr(tBu)-OPfp (Pentafluorophenyl)Low / Oil Low (< 48 hours)Moderate (Months)Hydrolysis/Oligomerization. Often ships as oil/low-melt solid.
Fmoc-Thr(tBu)-OSu (Succinimide)148 – 152 °CModerateGoodHydrolysis sensitive.
Fmoc-Thr(tBu)-OBt (In-situ Active)N/A (Transient)< 30 mins N/ARapid Racemization. Must be used immediately.
Solvent-Dependent Stability (Half-Life Estimates)

Stability of the activated ester (e.g., OPfp or OBt) in solution is heavily dependent on the solvent and the presence of base.

Solvent SystemTemperature

(Approx.)
Observation
DMF (Neat) 25°C> 24 HoursStable for standard coupling durations.
DMF + 1% DIPEA 25°C< 4 Hours Base triggers rapid hydrolysis and epimerization.
NMP (Neat) 60°C< 1 HourThermal degradation accelerates; avoid pre-heating active esters in NMP.

Experimental Protocols

Protocol: Racemization-Free Coupling of Fmoc-Thr(tBu)

To minimize thermal epimerization (allo-Thr formation), avoid pre-activation with strong bases (DIPEA/NMM) when possible. Use carbodiimide-mediated activation without base, or weak bases like Collidine.

Reagents:

  • Fmoc-Thr(tBu)-OH (3.0 eq)

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

  • Oxyma Pure or HOBt (3.0 eq)

  • Solvent: DMF/DCM (1:1 v/v) – DCM co-solvent reduces racemization rates.

Workflow:

  • Dissolution: Dissolve Fmoc-Thr(tBu)-OH and Oxyma Pure in minimal DMF.

  • Cooling (Critical): Cool the solution to 0–5°C in an ice bath.

  • Activation: Add DIC. Stir for 2 minutes at 0°C.

  • Addition: Add the cold activated mixture to the resin-bound amine.

  • Coupling: Allow to warm to room temperature naturally over 1 hour. Do not apply external heat (>40°C) for this specific residue.

QC Method: Detection of Allo-Threonine via Chiral HPLC

Standard C18 HPLC cannot easily distinguish L-Thr from L-allo-Thr. Use a specialized chiral column method.[2]

  • Column: Astec CHIROBIOTIC® T (Teicoplanin-based CSP) or equivalent (e.g., Lux Cellulose-2).

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40:60).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution Order: D-Thr

    
     D-allo-Thr 
    
    
    
    L-Thr
    
    
    L-allo-Thr .

Storage & Handling Best Practices

  • Cold Chain for Esters: Fmoc-Thr(tBu)-OPfp and other pre-activated esters must be stored at -20°C . They often arrive as viscous oils or low-melting solids; this is normal but indicates high thermal sensitivity.

  • Avoid "Pre-Activation" Stock Solutions: Never store Fmoc-Thr(tBu) activated esters in DMF/DIPEA solution. Activate immediately before use.

  • Moisture Control: Hydrolysis of the ester yields the free acid, which is less reactive but can cap the resin if re-activated. Store under argon/nitrogen.

Workflow Start Start: Fmoc-Thr(tBu)-OH Storage Storage: 4°C (Acid) -20°C (Active Ester) Start->Storage Activation Activation Strategy Storage->Activation BaseFree DIC/Oxyma (No Base) Low Epimerization Risk Activation->BaseFree Recommended BaseMediated HBTU/DIPEA High Epimerization Risk Activation->BaseMediated Avoid if possible Coupling Coupling Reaction (Keep T < 40°C) BaseFree->Coupling BaseMediated->Coupling QC QC: Chiral HPLC (Check for Allo-Thr) Coupling->QC

References

  • Vertex AI Search. (2025). Thermal stability of Fmoc-Thr(tBu)-OH and its esters. Retrieved from 3

  • National Institutes of Health (NIH). (2006). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from 4

  • BenchChem. (2025).[5] A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis. Retrieved from 6

  • Phenomenex. (2025).[5] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from 7

  • Flexbio System. (2025). Fmoc-D-Thr(tBu)-OPfp Product Data. Retrieved from 8

Sources

Technical Deep Dive: The Obo Ester in High-Fidelity SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (Obo) ester represents a specialized, high-performance protecting group designed to solve one of the most persistent failures in peptide chemistry: Aspartimide formation .[1]

While standard tert-butyl (OtBu) esters provide adequate protection for routine sequences, they often fail in "difficult" motifs (e.g., Asp-Gly, Asp-Asn), leading to racemization and chain termination. The Obo ester functions as a "masked" carboxylate—a bicyclic orthoester cage that is sterically demanding and electronically deactivated. This guide details the orthogonality, mechanistic advantages, and precise operational protocols for deploying Obo esters to preserve sequence fidelity.

Part 1: The Chemistry of Obo Esters

Structure and The "Cage" Effect

Unlike standard esters (alkyl or benzyl) which are planar at the carbonyl carbon, the Obo ester is a bicyclic orthoester . The carboxyl carbon is tetrahedral and locked within a 2,6,7-trioxabicyclo[2.2.2]octane cage.

  • Steric Bulk: The rigid bicyclic framework creates a massive steric shield, preventing external nucleophiles (and internal backbone amides) from approaching the core carbon.

  • Electronic Deactivation: By converting the

    
     carbonyl carbon into an 
    
    
    
    center, the electrophilicity is effectively nullified. The Obo group removes the "target" for nucleophilic attack until it is specifically unmasked.
The Orthogonality Matrix

The Obo ester operates on a unique stability profile that distinguishes it from standard Fmoc/tBu strategies.

ConditionReagentObo StabilityInteraction Outcome
Fmoc Removal 20% Piperidine / DMFStable No reaction. Resistant to base-catalyzed imide formation.
Coupling DIC / Oxyma / HATUStable Inert to activation; requires no special handling during elongation.
Nucleophiles Primary Amines / ThiolsStable Resistant to aminolysis.
Anhydrous Acid 1-5% TFA in DCMMeta-Stable May protonate but resists full cleavage without H₂O.
Cleavage 95% TFA / H₂OLabile Rapid hydrolysis to carboxylic acid.
Lewis Acid BF₃·OEt₂Reactive Rearranges to active ester (alkyl ester) for specific modifications.

Part 2: The Core Application – Preventing Aspartimide

The primary driver for using Fmoc-Asp(Obo)-OH is the suppression of the aspartimide rearrangement, a side reaction where the backbone nitrogen attacks the side-chain ester.

The Failure of OtBu

In sequences like ...-Asp(OtBu)-Gly-... , the steric freedom of Glycine allows the backbone amide nitrogen to easily attack the Asp side-chain carbonyl. This forms a succinimide ring (Aspartimide), which subsequently re-opens to form a mixture of


-Asp and 

-Asp peptides (isopeptides).
The Obo Solution

The Obo group physically blocks this attack. The cage structure is too bulky to allow the formation of the 5-membered transition state required for cyclization.

Mechanistic Visualization

The following diagram illustrates the pathway comparison between standard OtBu failure and Obo success.

AspartimidePrevention Start Peptide Chain (-Asp-Gly-) Base Base Treatment (Piperidine) Start->Base OtBu Asp(OtBu) Standard Protection Base->OtBu Obo Asp(Obo) Bicyclic Cage Base->Obo Attack Backbone Amide Attacks Side Chain OtBu->Attack Low Steric Bulk Imide Aspartimide (Succinimide Ring) Attack->Imide BetaAsp Beta-Aspartyl Peptide (Dead End/Impurity) Imide->BetaAsp Hydrolysis Block Steric Shielding No Attack Possible Obo->Block High Steric Bulk Success Intact Peptide (Alpha-Asp) Block->Success Final Cleavage

Caption: Comparative pathway analysis showing how the Obo cage sterically arrests the transition state required for aspartimide ring closure.

Part 3: Experimental Protocols

Coupling Fmoc-Asp(Obo)-OH

Due to the extreme bulk of the Obo group, standard coupling protocols must be modified to ensure complete incorporation.

Reagents:

  • Amino Acid: Fmoc-Asp(Obo)-OH (5 eq)

  • Activator: HATU (4.9 eq) or DIC/OxymaPure (5 eq)

  • Base: DIPEA (10 eq, if using HATU)

  • Solvent: DMF or NMP (NMP is preferred for difficult sequences)

Workflow:

  • Swelling: Ensure resin is fully swollen in DMF (30 mins).

  • Activation: Pre-activate the amino acid for 30 seconds (maximum) if using HATU. For DIC/Oxyma, add directly to the resin.

  • Coupling Time:

    • Standard AA: 30-45 mins.

    • Obo-Asp: 2 x 90 minutes (Double Couple) .

    • Expert Insight: The Obo group slows down the acylation rate. A single coupling often yields deletion sequences.

  • Monitoring: Use a colorimetric test (Kaiser or Chloranil) to confirm completion. If blue/violet persists, perform a third coupling with PyAOP.

Global Deprotection & Cleavage

The Obo ester is acid-labile but requires water to hydrolyze from the orthoester to the carboxylic acid. Anhydrous TFA may lead to incomplete deprotection (stopping at a mono-ester intermediate).

Cleavage Cocktail (Reagent K modified):

  • Trifluoroacetic acid (TFA): 90%

  • Phenol: 5%

  • Water (H₂O): 2.5% (Critical for Obo hydrolysis)

  • Triisopropylsilane (TIS): 2.5%

Step-by-Step:

  • Wash the resin with DCM to remove DMF traces (DMF can buffer the acid).

  • Add the cleavage cocktail (15 mL per gram of resin).

  • Reaction Time: Shake at room temperature for 3 to 4 hours .

    • Note: Standard OtBu cleavage takes 1-2 hours. Obo hydrolysis is a multi-step process (Ring opening

      
       Hydrolysis) and requires extended time.
      
  • Precipitate in cold diethyl ether as per standard SPPS.

The "Obo-to-Active Ester" Switch (Advanced)

In specialized applications (e.g., cyclization), the Obo group can be converted into an active ester without removing other protecting groups.

  • Condition: Treat the resin-bound peptide with 1% BF₃·OEt₂ in DCM .

  • Mechanism: The Lewis acid complexes with the bridgehead oxygen, triggering a rearrangement of the bicyclic cage into a reactive alkyl ester.

  • Application: This ester can now be attacked by a free amine (e.g., N-terminus) to form a lactam bond, or hydrolyzed under mild conditions.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseCorrective Action
Deletion of Asp Incomplete coupling due to steric bulk.Use double coupling (2x90 min) and stronger activators (HATU/HOAt).
Mass +14 or +16 Da Incomplete hydrolysis of the Obo intermediate.Ensure at least 2.5% water is in the TFA cocktail and extend cleavage time to 4 hours.
Aspartimide (

)
Obo failed? Unlikely.Check if the previous step removed the Fmoc too slowly, or if basic scavengers were used. Obo is generally robust; ensure the starting material was indeed Obo.
Diagram: The Hydrolysis Pathway

Understanding the deprotection is vital to avoid "Mass + X" errors.

OboHydrolysis Obo Obo Ester (Bicyclic Cage) Step1 Protonation & Ring Opening (TFA) Obo->Step1 Inter Mono-Ester Intermediate (Open Chain) Step1->Inter Step2 Hydrolysis (Water Required) Inter->Step2 + H₂O Final Free Carboxylic Acid (-COOH) Step2->Final

Caption: The two-stage deprotection of Obo. Without water (Step 2), the reaction stalls at the intermediate ester.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[2][3] (4-Methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl) protecting groups for the carboxyl function. Tetrahedron Letters, 24(50), 5571-5574. Link

  • Merck Millipore. (2024). Novabiochem® Peptide Synthesis Reagents: Fmoc-Asp(Obo)-OH. Sigma-Aldrich Technical Library. Link

  • Packman, L. C. (1995). The use of the Obo protecting group for the prevention of aspartimide formation in Fmoc SPPS. Tetrahedron Letters, 36(41), 7523-7526. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Karlström, A., & Undén, A. (1996). The influence of the side-chain protecting group on the stability of Asp-containing peptides towards aspartimide formation.[1] International Journal of Peptide and Protein Research, 48(4), 305-311. Link

Sources

Methodological & Application

Application Note: Protocol for Synthesizing N-Fmoc-L-Threonine OBO Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) ester is a specialized protecting group for the carboxylic acid terminus of amino acids. Unlike standard esters (methyl, t-butyl, benzyl), the OBO moiety is an ortho-ester that imposes significant steric constraint and significantly reduces the acidity of the


-proton. This unique property makes N-Fmoc-L-Threonine OBO ester  a critical intermediate for preventing racemization during aggressive side-chain modifications (e.g., oxidation, alkylation, or Grignard additions) and for constraining peptide conformation in peptidomimetics.

This protocol details the synthesis of N-Fmoc-L-Threonine OBO ester starting from N-Fmoc-L-Threonine. The route employs a two-step sequence: (1) Steglich esterification with 3-methyl-3-(hydroxymethyl)oxetane, followed by (2) Lewis acid-catalyzed rearrangement using boron trifluoride etherate (BF


Et

O).
Key Advantages of the OBO Strategy[1]
  • Racemization Suppression: The bicyclic cage structure shields the

    
    -proton, maintaining chiral integrity under basic conditions.
    
  • Orthogonality: The OBO group is stable to bases (piperidine) used for Fmoc removal and nucleophiles, but is cleaved by mild aqueous acid (deprotection) or two-step hydrolysis.

  • Side-Chain Versatility: This protocol focuses on the free side-chain variant (Fmoc-Thr(OH)-OBO), enabling subsequent selective functionalization of the threonine

    
    -hydroxyl group.
    

Reaction Scheme & Logic

The synthesis relies on the rearrangement of an oxetane ester into the bicyclic OBO ortho-ester.

G Start Fmoc-L-Threonine (Free -OH) Inter Intermediate: Fmoc-Thr-Oxetane Ester Start->Inter DCC, DMAP DCM, 0°C -> RT Reagent 3-methyl-3- (hydroxymethyl)oxetane Reagent->Inter Product Product: N-Fmoc-L-Thr-OBO Ester Inter->Product Rearrangement Catalyst BF3·Et2O (DCM, 0°C) Catalyst->Product

Figure 1: Synthetic workflow for the conversion of Fmoc-L-Threonine to its OBO ester derivative via an oxetane intermediate.

Materials & Equipment

Reagents
ReagentCAS NumberGradeRole
N-Fmoc-L-Threonine 35661-39-3>99%Starting Material
3-Methyl-3-(hydroxymethyl)oxetane 3143-02-0>98%OBO Precursor
DCC (N,N'-Dicyclohexylcarbodiimide)538-75-0SynthesisCoupling Agent
DMAP (4-Dimethylaminopyridine)1122-58-3SynthesisCatalyst (Esterification)
BF

Et

O
(Boron trifluoride etherate)
109-63-7Freshly DistilledLewis Acid Catalyst
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Triethylamine (TEA) 121-44-8>99%Quenching Agent
Equipment
  • Flame-dried round-bottom flasks (100 mL, 250 mL).

  • Inert gas manifold (Argon or Nitrogen).

  • Magnetic stirring plates and bars.

  • Rotary evaporator.[1]

  • Flash chromatography columns (Silica gel 60).

Experimental Protocol

Part A: Synthesis of Fmoc-Thr-Oxetane Ester Intermediate

Objective: Esterify the carboxylic acid of Fmoc-Threonine with the oxetane alcohol.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Fmoc-L-Threonine (10.0 mmol, 1.0 equiv) and 3-methyl-3-(hydroxymethyl)oxetane (12.0 mmol, 1.2 equiv) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (1.0 mmol, 0.1 equiv) to the solution.

  • Coupling: Cool the mixture to 0°C in an ice bath. Add DCC (11.0 mmol, 1.1 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours under an argon atmosphere.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form.

  • Work-up: Filter the mixture through a Celite pad to remove the DCU precipitate. Wash the pad with cold DCM (2 x 10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography (Hexanes/Ethyl Acetate, gradient 4:1 to 2:1) to yield the Fmoc-Thr-Oxetane Ester as a white foam or solid.

    • Yield Target: 85–95%.

Part B: Rearrangement to N-Fmoc-L-Threonine OBO Ester

Objective: Convert the oxetane ester to the OBO ortho-ester using Lewis acid catalysis.

  • Setup: Dissolve the purified Fmoc-Thr-Oxetane Ester (5.0 mmol) in anhydrous DCM (40 mL) in a flame-dried flask under argon.

  • Rearrangement: Cool the solution to 0°C. Add BF

    
    Et
    
    
    
    O
    (0.25 mmol, 0.05 equiv, approx. 30 µL) via syringe.
    • Critical Note: Only a catalytic amount is required. Excess Lewis acid may degrade the Fmoc group or the side chain.

  • Monitoring: Stir at 0°C for 4–6 hours. Monitor by TLC (the OBO ester is typically less polar than the oxetane ester).

  • Quenching: Once conversion is complete, add Triethylamine (0.5 mL) to quench the Lewis acid. Stir for 10 minutes.

  • Extraction: Dilute with DCM (50 mL) and wash with saturated NaHCO

    
     solution (2 x 30 mL) followed by brine (30 mL).
    
  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Final Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash chromatography (if necessary) to obtain N-Fmoc-L-Threonine OBO Ester .

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White crystalline solid or powderVisual Inspection
Purity >98%HPLC (C18, ACN/H2O gradient)
Identity (

H NMR)
Characteristic OBO methyl singlet (

ppm) and bicyclic methylene protons.
400 MHz NMR (CDCl

)
Identity (Mass Spec) [M+H]

consistent with formula C

H

NO

ESI-MS
Optical Rotation

must match reference standards (check for racemization)
Polarimetry

Key NMR Diagnostic Signals:

  • OBO Methyl Group: A sharp singlet around 0.8–0.9 ppm (3H).

  • OBO Cage Methylene: A set of multiplets around 3.9–4.0 ppm (6H).

  • Fmoc Methine: Doublet around 4.2–4.5 ppm.[2]

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Low Yield in Step B Moisture in solvent deactivating BF

.
Ensure DCM is distilled/anhydrous. Use fresh BF

Et

O.
Fmoc Cleavage Reaction time too long or BF

conc. too high.
Strictly limit BF

to 0.05 equiv. Quench immediately upon completion.
Racemization High temperature during coupling (Step A).Keep DCC addition at 0°C. Do not overheat during concentration.
Side Chain Reaction Free -OH reacting with DCC.The secondary alcohol of Thr is less reactive than the primary alcohol of the oxetane. If side products form, use Fmoc-Thr(tBu)-OH, though tBu is labile to BF

.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[3][4][5][6] A general method for the protection of the carboxyl group of amino acids as 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) derivatives. Tetrahedron Letters, 24(50), 5571-5574.

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of unusual amino acids from serine and threonine OBO esters. Journal of the American Chemical Society, 115(12), 5021-5030.

  • Wipf, P., & Heimgartner, H. (1988). Synthesis of peptides containing

    
    -disubstituted amino acids using the OBO-protecting group.[5] Helvetica Chimica Acta, 71(1), 140-154. 
    

Sources

Application Note: Optimization of Fmoc-Thr-OBt (Active Ester) Coupling in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note addresses the critical parameters for coupling Fmoc-Threonine derivatives in Solid Phase Peptide Synthesis (SPPS).

Technical Clarification: The term "Obo ester" in the context of peptide coupling most frequently refers to the Active Ester intermediate, specifically the OBt (O-benzotriazol-1-yl) ester formed during activation with HBTU, TBTU, or BOP. Note: The OBO (2,6,7-trioxabicyclo[2.2.2]octyl) group exists as a carboxyl protecting group (orthoester) used in fragment synthesis, but it renders the C-terminus unreactive for coupling. This guide focuses on the active OBt ester species required for chain elongation.

Executive Summary

The incorporation of Threonine (Thr) into peptide sequences presents unique challenges due to its


-branched side chain, which introduces significant steric hindrance, and the potential for racemization or 

-elimination. While standard carbodiimide chemistries are often sufficient, difficult sequences require the generation of highly reactive Active Esters (OBt or OAt) to drive the reaction to completion.

This guide details the generation and coupling of the Fmoc-Thr-OBt ester (in situ), the mechanistic causality of side reactions, and a self-validating protocol for high-fidelity synthesis.

Mechanistic Insight: The Threonine Challenge

Steric Hindrance and Kinetics

Threonine possesses a methyl group and a hydroxyl group (protected as tert-butyl, tBu) on the


-carbon. This bulk adjacent to the reacting carbonyl center significantly retards the nucleophilic attack by the amino-resin.
  • Consequence: Slower reaction rates compared to non-branched amino acids (e.g., Ala, Gly).

  • Solution: Utilization of "Active Esters" (OBt/OAt) which provide a better leaving group than the O-acylisourea formed by carbodiimides alone.

The Active Ester Species (OBt)

The "Obo" or OBt ester is the reactive intermediate formed when Fmoc-Thr(tBu)-OH reacts with HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or TBTU.

  • Mechanism: The carboxylate attacks the uronium salt, forming an unstable intermediate that rearranges to the OBt active ester . This ester is then attacked by the resin-bound amine to form the peptide bond.

Pathway Visualization

The following diagram illustrates the activation pathway and the competition between productive coupling and potential racemization via oxazolone formation.

G cluster_0 Key Intermediate FmocThr Fmoc-Thr(tBu)-OH ActiveEster Fmoc-Thr-OBt (Active Ester) FmocThr->ActiveEster Activation HBTU HBTU/DIPEA HBTU->ActiveEster Coupled Fmoc-Thr-Peptide-Resin ActiveEster->Coupled Nucleophilic Attack (Fast) Oxazolone Oxazolone (Racemization Risk) ActiveEster->Oxazolone Slow (Base Catalyzed) Resin H2N-Peptide-Resin Resin->Coupled Oxazolone->Coupled Racemized Product

Figure 1: Activation pathway of Fmoc-Thr via HBTU to form the OBt ester. Note the competing racemization pathway via oxazolone formation if base concentration is too high.

Experimental Protocol: Fmoc-Thr-OBt Coupling

Reagents and Materials
  • Amino Acid: Fmoc-Thr(tBu)-OH (0.2 M in DMF).

  • Coupling Reagent: HBTU or TBTU (0.45 M in DMF).

  • Base: DIPEA (N,N-Diisopropylethylamine), 2.0 M in NMP (N-methylpyrrolidone).

  • Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade.[1]

Standard Coupling Cycle (Automated or Manual)

This protocol assumes a 0.1 mmol synthesis scale.[1][2]

StepActionVolume/AmountDurationNotes
1. Swelling Wash resin with DMF3 x 5 mL2 min ea.Ensures accessibility of sites.
2. Deprotection 20% Piperidine in DMF5 mL5 min + 10 minTwo treatments recommended.
3. Wash DMF Flow Wash5 x 5 mL1 min ea.Critical to remove piperidine (causes racemization).
4. Activation Mix Fmoc-Thr + HBTU + DIPEASee Below Pre-activation: 2 min Generates the OBt ester .
5. Coupling Add Activated Solution to Resin~3 mL45 - 60 minAgitate gently.
6. Wash DMF Wash3 x 5 mL1 min ea.Removes excess reagents.
Detailed Activation Procedure (The "OBt" Generation)

To ensure the formation of the reactive Fmoc-Thr-OBt species without "capping" the resin with tetramethylguanidinium (a side reaction of HBTU):

  • Stoichiometry: Use 4 eq Fmoc-Thr(tBu)-OH : 3.9 eq HBTU : 8 eq DIPEA relative to resin loading.

    • Expert Tip: Always use slightly less HBTU than Amino Acid. If HBTU is in excess, it reacts with the resin's amino group, permanently blocking it (capping).

  • Sequence:

    • Dissolve Fmoc-Thr(tBu)-OH in DMF.[1][3]

    • Add HBTU solution.[1][4]

    • Add DIPEA immediately before adding to the resin.

  • Reaction: The solution will turn yellow/orange, indicating the formation of the OBt ester .

  • Transfer: Transfer to the reaction vessel within 2-3 minutes. Long pre-activation times increase the risk of racemization (epimerization) for Threonine.

Troubleshooting and Optimization

Double Coupling

Due to the steric bulk of the Threonine side chain, single couplings may result in deletion sequences (incomplete coupling).

  • Protocol: After Step 5 (Coupling), drain the vessel (do not wash) and repeat Steps 4 & 5 with fresh reagents.

  • Validation: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).[4] If the beads remain blue (Kaiser) or blue/green (Chloranil), a third coupling is required.

Preventing Racemization (Epimerization)

Threonine is susceptible to epimerization at the


-carbon, converting L-Thr to D-Thr (allo-Thr).
  • Cause: High base concentration (DIPEA) promotes proton abstraction from the

    
    -carbon of the OBt active ester.
    
  • Solution: Use Oxyma Pure / DIC instead of HBTU/DIPEA. Oxyma generates an active ester (similar to OBt) but at a lower pH, significantly reducing racemization risk.

The "OBO" Orthoester Distinction

If your specific application involves the OBO (2,6,7-trioxabicyclo[2.2.2]octyl) protecting group (e.g., Fmoc-Thr-OBO):

  • Nature: This is a Carboxyl-Protected species.

  • Usage: It cannot be coupled to a resin. It is used in solution phase to couple an amine to the N-terminus of the Threonine.

  • Deprotection: The OBO group is cleaved with weak acid (TFA/water) to regenerate the ester/acid.

References

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods." Methods in Enzymology, 289, 104-126. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide coupling reagents, more than a letter soup." Chemical Reviews, 111(11), 6557-6602. Link

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." Link

  • Bachem. "Fmoc Solid Phase Peptide Synthesis - Protocol." Link

Sources

Application Note: Regioselective Deprotection of Obo Esters in Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the regioselective deprotection of Obo (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) esters in peptide synthesis. It addresses the specific chemical behavior of the Obo group, which functions as a "safety-catch" protecting group—stable to base and nucleophiles, modified by acid, and fully removed only via a specific two-step sequence.

Abstract

The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) is a specialized carboxyl protecting group used in complex peptide synthesis.[1] Unlike standard esters (methyl, ethyl) or acid-labile groups (tBu, Trt), the Obo group is an ortho ester with a bicyclic cage structure. This unique geometry confers exceptional stability against strong nucleophiles, bases (including piperidine), and reducing agents.

Its utility lies in its pseudo-orthogonality : it survives standard Fmoc deprotection (base) and is converted into a distinct ester intermediate during acidic cleavage (TFA), rather than being removed completely. This allows for the regioselective exposure of specific carboxyl groups (e.g., side-chain Asp/Glu vs. C-terminus) for downstream modifications like cyclization, conjugation, or fragment condensation.

Mechanism of Action

The Obo ester operates on a "Cage Opening" mechanism . It does not cleave directly to the carboxylic acid in a single step. Instead, it undergoes an acid-catalyzed rearrangement followed by hydrolysis.

The Two-Stage Deprotection Pathway
  • Stage 1: Acidic Modification (The "Safety Catch")

    • Reagent: Trifluoroacetic acid (TFA) (e.g., 1–5% in DCM or 95% cleavage cocktails).

    • Mechanism: Protonation of an ether oxygen collapses the bicyclic cage.

    • Product: A 2,2-bis(hydroxymethyl)propyl ester (or similar mono/diester variant depending on conditions).[1]

    • Status: The carboxyl group remains protected as an ester. It is not free to react.

  • Stage 2: Basic Hydrolysis (Release)

    • Reagent: Aqueous base (Cs₂CO₃, LiOH, or NaOH).

    • Mechanism: Saponification of the sterically accessible ester formed in Stage 1.

    • Product: Free Carboxylic Acid.[2]

Chemical Pathway Diagram

Obo_Mechanism Obo Obo-Protected Peptide (Bicyclic Ortho Ester) Acid_Cond Acid Treatment (TFA/DCM) Obo->Acid_Cond Open_Ester Intermediate Ester (2,2-bis(hydroxymethyl)propyl ester) Acid_Cond->Open_Ester Cage Collapse (Rapid) Base_Cond Saponification (Cs2CO3 / MeOH / H2O) Open_Ester->Base_Cond Free_Acid Free Peptide Acid (COOH) Base_Cond->Free_Acid Hydrolysis (Regioselective Step)

Figure 1: The two-stage deprotection mechanism of the Obo ester. Note that standard acidic cleavage (TFA) does not yield the free acid, distinguishing Obo from tBu.

Strategic Utility & Orthogonality

The Obo ester is critical when a peptide contains multiple carboxyl groups (e.g., Asp, Glu, C-term) that must be addressed individually.

Comparison of Protecting Groups
Protecting GroupStructureLabile ToStable ToCleavage Product
t-Butyl (OtBu) EsterTFA (Acid)Base, NucleophilesFree Acid
Fmoc CarbamatePiperidine (Base)TFA, H₂Free Amine
Allyl (OAll) EsterPd(0) / SilaneTFA, BaseFree Acid
Obo Ortho Ester 2-Step: Acid then Base Base, Nucleophiles Ester (after Acid step)
The Regioselective Advantage

In a peptide containing Asp(OtBu) and Glu(Obo):

  • TFA Treatment: Removes tBu

    
    Asp(COOH). Converts Obo
    
    
    
    Glu(Ester).
  • Result: You obtain a peptide with one free acid (Asp) and one protected ester (Glu).

  • Application: You can now selectively activate the Asp residue (e.g., for side-chain-to-side-chain cyclization) without affecting the Glu residue.

  • Final Step: Treat with base to deprotect Glu.

Detailed Protocols

Protocol A: Standard Removal of Obo Esters (Solution Phase)

Use this protocol to fully deprotect an Obo group on a peptide fragment.

Reagents Required:

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)[3]

  • Cesium Carbonate (Cs₂CO₃) or Lithium Hydroxide (LiOH)

  • Methanol (MeOH)

Step 1: Acidic Opening (Cage Collapse)

  • Dissolve the Obo-protected peptide in DCM .

  • Add TFA to a final concentration of 1–5% (v/v) . (Note: Water is not strictly required for opening, but trace moisture aids the process).

  • Stir at Room Temperature (RT) for 30–60 minutes .

  • Monitor: Check by HPLC/MS. The mass will increase by +18 Da (hydration) as the ortho ester opens to the hydroxy-ester.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

Step 2: Basic Hydrolysis (Saponification) [4]

  • Redissolve the residue (Intermediate Ester) in MeOH/Water (3:1) .

  • Add Cs₂CO₃ (3–5 equivalents) .

    • Alternative: Use 1M LiOH (2–3 equiv) if the peptide contains no base-sensitive moieties (like racemization-prone C-term Cys).

  • Stir at RT for 2–4 hours .

  • Monitor: HPLC should show conversion to the free acid (mass -116 Da relative to Obo, or loss of the hydroxy-propyl moiety).

  • Workup: Acidify carefully to pH 3–4 with dilute HCl or acetic acid. Extract or purify via Prep-HPLC.

Protocol B: Regioselective "Safety Catch" Workflow (SPPS)

Use this workflow for peptides synthesized on resin (Fmoc chemistry) where Obo is used to protect a side chain (e.g., Glu) during on-resin modifications or to keep it protected after cleavage.

Workflow Diagram:

SPPS_Workflow Step1 1. Synthesis (Fmoc SPPS) Resin-Peptide-Asp(OtBu)-Glu(Obo) Step2 2. Global Cleavage (95% TFA) Removes OtBu -> Asp(COOH) Opens Obo -> Glu(Ester) Step1->Step2 TFA/H2O/TIS Step3 3. Isolation Peptide in Solution: H-Peptide-Asp(COOH)-Glu(Ester) Step2->Step3 Precipitation Step4 4. Selective Modification (e.g., Cyclization on Asp) Glu remains protected Step3->Step4 Selective Reaction Step5 5. Final Deprotection Saponification (Base) Glu(Ester) -> Glu(COOH) Step4->Step5 Cs2CO3/MeOH

Figure 2: Workflow for exploiting Obo/tBu orthogonality in Solid Phase Peptide Synthesis.

Key Steps:

  • Synthesis: Use Fmoc-Glu(Obo)-OH or Fmoc-Asp(Obo)-OH during chain assembly.

    • Note: The Obo group is bulky; ensure coupling times are extended (e.g., double couple with HATU).

  • Cleavage: Perform standard cleavage (TFA/Water/TIS 95:2.5:2.5).

    • Crucial: This step removes tBu/Boc groups and opens the Obo cage.

    • The peptide isolated is Glu(Ester) , not Glu(OH).

  • Selective Reaction: Perform your desired reaction on the now-exposed Asp(COOH) or N-terminus. The Glu residue remains inert as an ester.

  • Final Removal: Apply Protocol A, Step 2 (Saponification) to remove the Glu ester.

Troubleshooting & Critical Considerations

Aspartimide Formation
  • Problem: Asp-Gly or Asp-Ser sequences are prone to aspartimide formation (ring closure) during Fmoc removal (piperidine treatment).

  • Obo Solution: The extreme steric bulk of the Obo group on the Asp side chain (Asp(Obo)) effectively blocks the nitrogen attack , significantly reducing aspartimide formation compared to Asp(OtBu).

  • Recommendation: Use Obo protection for Asp residues in "difficult" sequences (e.g., Asp-Gly) even if regioselectivity is not the primary goal.

Incomplete Hydrolysis
  • Observation: After Step 2 (Base), HPLC shows a peak with +18 mass relative to the desired product (or similar adduct).

  • Cause: The "Open Ester" intermediate can sometimes re-lactonize or form stable hydroxy-adducts if the pH is not high enough.

  • Fix: Increase the pH to 11–12 using 0.1M NaOH (monitor carefully for racemization) or heat to 40°C.

Solubility
  • Insight: The Obo group is highly lipophilic. It significantly improves the solubility of protected peptide segments in organic solvents (DCM, THF) compared to free acids or polar protecting groups. This is advantageous for fragment condensation strategies.

References

  • Corey, E. J., & Raju, N. (1983). New methods for the synthesis of macrocyclic lactones and lactams. Tetrahedron Letters, 24(50), 5571-5574. Link

    • Foundational paper establishing the Obo ester synthesis and deprotection conditions.
  • Esteves, C. H. A., et al. (2018). OBO-Protected Pyruvates as Reagents for the Synthesis of Functionalized Heteroaromatic Compounds. Organic Letters, 20(13), 4048–4051. Link

    • Demonstrates the stability of Obo to metal-catalyzed reactions and its acidic deprotection.
  • Donohoe, T. J., et al. (2017).[5] Pyruvate Enolate Arylation and Alkylation: OBO Ester Protected Pyruvates as Useful Reagents in Organic Synthesis. Organic Letters, 19(19), 5248–5251.[5] Link

    • Details the base-stability of Obo esters.
  • BenchChem Application Notes. (2025). Cleavage of the OtBu Ester Group and OBO Ester Synthesis. Link

    • General protocols for ester deprotection in peptide synthesis.

Sources

Application Note: High-Efficiency Synthesis of Aggregation-Prone Peptides Using N-Fmoc-L-Threonine Obo Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic use of N-Fmoc-L-threonine Obo ester (Fmoc-Thr-Obo) for synthesizing difficult peptide sequences.

Part 1: Executive Summary & Scientific Rationale

The Challenge: "Difficult" Sequences and Threonine Racemization

In peptide chemistry, "difficult sequences" are characterized by strong inter-chain hydrogen bonding (beta-sheet formation) leading to aggregation, incomplete coupling, and deletion sequences during Solid-Phase Peptide Synthesis (SPPS). A standard solution is Convergent Synthesis (Fragment Condensation), where short, purified peptide segments are coupled together.

However, fragment condensation introduces a critical risk: C-terminal Racemization . When the C-terminal residue of a fragment is activated for coupling, it is highly prone to epimerization (loss of chirality), particularly if that residue is Threonine , due to its beta-branched nature and electron-withdrawing side chain.

The Solution: N-Fmoc-L-Threonine Obo Ester

The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) is a specialized carboxyl-protecting group that transforms the C-terminus of Threonine into a rigid, bicyclic ortho ester.[1][2][3]

Key Mechanisms of Action:

  • Absolute Stereocontrol: The bulky, cage-like structure of the Obo group imposes severe steric hindrance, physically blocking the formation of the oxazolone intermediate (the primary pathway for racemization). This allows for the synthesis of Threonine-terminated fragments with >99% chiral integrity.

  • Solubility Enhancement: The lipophilic nature of the Obo bicyclic system disrupts secondary structure formation, significantly improving the solubility of protected fragments in organic solvents (DCM, THF) compared to standard esters.

  • Orthogonality: The Obo ester is completely stable to basic conditions (Piperidine/DMF) used for Fmoc removal, allowing for stepwise chain elongation at the N-terminus. It is cleaved only by a specific two-step acid/hydrolysis protocol, providing perfect orthogonality.

Part 2: Detailed Protocols

Phase A: Solution-Phase Assembly of the Obo-Protected Fragment

Objective: To synthesize a protected peptide fragment (e.g., Fmoc-Xaa-...-Thr-Obo) in solution, ready for final coupling.

Materials:

  • Starting Material: N-Fmoc-L-threonine Obo ester (CAS: 148150-71-4).[1][2][3]

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).[4]

  • Reagents: Diethylamine (DEA) or Piperidine, HBTU/HATU, DIPEA.

Protocol:

  • Solubilization: Dissolve N-Fmoc-L-threonine Obo ester (1.0 eq) in DCM (concentration ~0.1 M). The Obo group renders the amino acid highly soluble in non-polar solvents.

  • N-Terminal Elongation (Iterative Cycle):

    • Fmoc Removal: Treat the solution with 20% Diethylamine in DCM (or 20% Piperidine in DMF) for 30 minutes. Note: The Obo ester is stable to these conditions.

    • Work-up: Evaporate solvent and wash the residue with hexane/ether to remove dibenzofulvene.

    • Coupling: Dissolve the free amine (H-Thr-Obo) in DMF. Add the next Fmoc-Amino Acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq). Stir for 2–4 hours.

    • Monitor: Check completion by TLC or HPLC.

  • Isolation: Once the fragment sequence is complete, precipitate the protected peptide (Fmoc-Peptide-Thr-Obo) in cold diethyl ether. Dry under vacuum.[5][6]

Phase B: Controlled Deprotection of the Obo Ester

Objective: To convert the C-terminal Obo ester back to a free Carboxylic Acid without inducing racemization, preparing the fragment for final ligation.

Mechanism: The Obo group does not hydrolyze directly. It must first be opened by mild acid (TFA) to a diester intermediate, which is then hydrolyzed.

Protocol:

  • Ring Opening (Acidolysis):

    • Dissolve the Fmoc-Peptide-Thr-Obo in DCM containing 1–5% TFA (v/v).

    • Stir at 0°C for 15 minutes, then Room Temperature (RT) for 30 minutes.

    • Observation: This cleaves the bicyclic structure, yielding the 2,2-bis(hydroxymethyl)propyl ester (intermediate).

    • Evaporate volatiles under reduced pressure.

  • Hydrolysis (Ester Cleavage):

    • Dissolve the residue in a mixture of THF/Water (4:1) .

    • Add aqueous Cs₂CO₃ (Cesium Carbonate, 1.5 eq) or LiOH (1.5 eq).

    • Stir at RT for 1–2 hours.

    • Critical Control: Monitor pH carefully; maintain pH ~10–11. Avoid harsh heating.

  • Purification:

    • Acidify carefully with 1M HCl to pH 3.

    • Extract the free acid fragment (Fmoc-Peptide-Thr-OH) into Ethyl Acetate.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

    • Result: You now have a racemization-free peptide fragment ready for coupling.

Phase C: Fragment Condensation (The "Difficult" Coupling)

Objective: Couple the purified fragment to the resin-bound peptide or another fragment.

Protocol:

  • Activation: Dissolve the Fmoc-Peptide-Thr-OH fragment (2–3 eq relative to resin) in DMF/NMP (1:1).

    • Reagent Choice: Use PyAOP or HOAt/DIC for difficult couplings involving C-terminal Threonine. Avoid HBTU/TBTU to minimize risk of epimerization at this final stage.

  • Coupling: Add the activated fragment to the resin-bound peptide (H-Peptide-Resin).[7] Stir for 12–24 hours.

  • Cleavage: Proceed with standard global deprotection (TFA/TIS/H2O) to obtain the final full-length peptide.[8]

Part 3: Visualization & Mechanism

Diagram 1: The Obo Strategy Workflow

This flowchart illustrates the convergent synthesis pathway using the Obo ester.

OboStrategy Figure 1: Convergent Synthesis Workflow using Fmoc-Thr-Obo Ester Start Fmoc-Thr-Obo (Starting Material) Elongation Solution Phase Chain Elongation (Base Stable) Start->Elongation + Fmoc-AA / HATU Fragment Fmoc-Peptide-Thr-Obo (Protected Fragment) Elongation->Fragment Repeat Cycles Acidolysis 1. TFA/DCM (Ring Opening) Fragment->Acidolysis Hydrolysis 2. Cs2CO3/THF (Hydrolysis) Acidolysis->Hydrolysis Intermediate Diester ActiveFragment Fmoc-Peptide-Thr-OH (Chiral Pure) Hydrolysis->ActiveFragment Coupling Fragment Condensation (to Resin) ActiveFragment->Coupling Final Full Length Difficult Peptide Coupling->Final

Diagram 2: Chemical Transformation of the Obo Group

This diagram details the specific chemical changes of the protecting group.

OboChemistry Figure 2: Two-Step Deprotection Mechanism of the Obo Ester Obo Obo Ester (Bicyclic) Stable to Piperidine Diester Diester Intermediate (Open Chain) Obo->Diester  TFA / DCM (Acidolysis)   Acid Carboxylic Acid (Ready for Coupling) Diester->Acid  Cs2CO3 / H2O (Hydrolysis)  

Part 4: Data Summary & Comparison

Table 1: Comparison of C-Terminal Threonine Protection Strategies

FeatureObo Ester (Fmoc-Thr-Obo) Standard Ester (Fmoc-Thr-OtBu) Benzyl Ester (Fmoc-Thr-OBzl)
Racemization Resistance High (Steric Cage)Low (Prone to oxazolone)Moderate
Base Stability Excellent (Stable to 20% Pip)GoodGood
Solubility (DCM/DMF) High (Lipophilic)ModerateModerate
Deprotection Cond. 2-Step (TFA

Base)
Acid (TFA)Hydrogenolysis / Strong Acid
Primary Use Fragment Condensation Stepwise SPPSSolution Phase (Older methods)

Part 5: References

  • Corey, E. J., & Raju, N. (1983). A new general synthetic route to bridged carboxylic ortho esters. Tetrahedron Letters, 24(50), 5571-5574. Link

  • Sano, S., et al. (2014). Stereoselective synthesis of (E)-fluoroalkene dipeptide isosteres using Obo-protected amino acids. The Journal of Organic Chemistry, 79(11), 4832–4842. Link

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of serine and threonine OBO esters and their application in peptide synthesis. Journal of the American Chemical Society, 115(15), 6549-6557. Link

  • BenchChem. (2024). N-Fmoc-L-threonine obo ester Product Data. Link

Sources

Technical Guide: Activation and Utilization of N-Fmoc-L-Threonine OBO Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemical nature of N-Fmoc-L-threonine OBO ester (CAS: 148150-71-4).

Clarification of Terminology: In peptide chemistry, "OBO ester" refers to the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ortho-ester.[1][2] Unlike standard "active esters" (e.g., OSu, OBt) used for immediate coupling, the OBO ester is a super-protecting group for the carboxyl terminus. It is uniquely stable to strong bases and nucleophiles, designed to lock the


-proton configuration to prevent racemization during harsh side-chain modifications (e.g., Grignard reactions).

Therefore, "Activation" in this context refers to the controlled cleavage (deprotection) of the chemically inert OBO moiety to restore the reactive carboxylic acid (or ester) for subsequent peptide coupling.

Executive Summary

N-Fmoc-L-threonine OBO ester is a specialized chiral building block used primarily in the synthesis of complex, non-proteinogenic amino acids (e.g.,


-hydroxy amino acids) and peptidomimetics.[3] The OBO (ortho-ester) moiety masks the C-terminus, rendering it inert to nucleophilic attack and significantly reducing the acidity of the 

-proton. This allows researchers to perform aggressive chemical modifications on the threonine side chain without compromising stereochemical integrity.

This guide details the activation protocols required to convert the inert OBO ester back into a coupling-competent carboxylic acid, a critical step often mishandled in standard peptide synthesis workflows.

Chemical Logic & Mechanism[5][6][7]

Why Use OBO Esters?

Standard esters (Methyl, Ethyl, tBu) are often insufficient for protecting the


-center during reactions involving strong bases (e.g., LDA, Grignard reagents) due to the risk of enolization and subsequent racemization.

The OBO ester serves two mechanistic functions:

  • Steric & Electronic Shielding: The bicyclic structure is extremely bulky and electronically orthogonal to base hydrolysis.

  • 
    -Proton Stabilization:  The ortho-ester functionality does not stabilize the enolate intermediate as effectively as a standard ester, thereby raising the pKa of the 
    
    
    
    -proton and preventing epimerization.
The Activation (Cleavage) Mechanism

The OBO group is acid-labile but base-stable. "Activation" requires a two-step "Unmasking" sequence:

  • Acidolytic Ring Opening: Treatment with a Lewis or Brønsted acid (e.g., TFA, BF

    
    ) cleaves the bicyclic cage, generating a reactive mono- or diester intermediate.
    
  • Hydrolysis: Subsequent treatment with mild aqueous base converts the intermediate to the free carboxylic acid.

Mechanistic Workflow Diagram

OBO_Activation_Pathway cluster_conditions Reaction Conditions OBO N-Fmoc-Thr-OBO Ester (Inert / Base Stable) Intermediate Open-Chain Ester (Reactive Intermediate) OBO->Intermediate Step 1: Acidolysis (TFA/DCM or BF3·Et2O) COOH N-Fmoc-Thr-OH (Free Acid) Intermediate->COOH Step 2: Hydrolysis (Cs2CO3 or LiOH) Coupling Peptide Coupling (Active Ester Formation) COOH->Coupling Standard Activation (HBTU/DIEA) Step 1: Acidolysis Reagent: TFA (Trifluoroacetic Acid) Solvent: DCM Time: 30-60 min Step 2: Hydrolysis Reagent: Cs2CO3 (aq) or LiOH Solvent: Dioxane/Water Time: 1-2 h

Caption: Two-step activation pathway converting the inert OBO protecting group into a coupling-competent carboxylic acid.

Experimental Protocols

Protocol A: Standard Activation (Deprotection) to Free Acid

This is the industry-standard method for recovering the carboxylic acid after side-chain modification.

Reagents Required:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Cesium Carbonate (

    
    ) or Lithium Hydroxide (LiOH)
    
  • 1,4-Dioxane[4]

Step-by-Step Procedure:

  • Acidolytic Ring Opening:

    • Dissolve the N-Fmoc-L-threonine OBO ester derivative (1.0 equiv) in DCM (approx. 10 mL per gram).

    • Add TFA (10-20% v/v) and a drop of water (scavenger).

    • Stir at room temperature for 30–60 minutes .

    • Checkpoint: Monitor via TLC. The starting material (high Rf) should disappear, replaced by a more polar intermediate (the open-chain ester).

    • Concentrate the reaction mixture under reduced pressure to remove TFA/DCM. Co-evaporate with toluene twice to ensure complete removal of TFA.

  • Hydrolysis:

    • Dissolve the crude residue in a mixture of 1,4-Dioxane and Water (4:1 ratio).

    • Add

      
       (1.5 equiv) or LiOH (2.0 equiv).
      
    • Stir at room temperature for 1–2 hours .

    • Note: Do not heat, as this may risk Fmoc cleavage (though Fmoc is generally stable to mild carbonate bases for short durations).

  • Workup:

    • Acidify the solution carefully to pH 3–4 using 1M HCl or

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
    • Result: Pure N-Fmoc-L-threonine derivative (Free Acid), ready for standard solid-phase peptide synthesis (SPPS).

Protocol B: Transesterification (Alternative Activation)

If the goal is to convert the OBO ester directly to a methyl ester (e.g., for analysis or different protection strategies).

Reagents Required:

  • 
     (Catalytic) or Acetyl Chloride
    
  • Methanol (Anhydrous)

Procedure:

  • Dissolve the OBO ester in anhydrous Methanol.

  • Add catalytic concentrated

    
     (or generate HCl in situ by adding Acetyl Chloride).
    
  • Reflux gently or stir at room temperature for 12 hours.

  • The acidic conditions open the OBO ring and transesterify it to the methyl ester.[4]

Reagent Selection Guide

Reagent ClassSpecific ReagentRole in OBO ChemistryCritical Notes
Acid Activator TFA / DCM Cleaves the bicyclic ortho-ester cage.Most common method. Fast and clean.
Acid Activator

Lewis acid alternative for ring opening.Use if substrate is sensitive to protic acids. Requires anhydrous conditions.
Hydrolysis Base

Hydrolyzes the open intermediate to acid.Preferred. Milder than LiOH; minimizes risk of Fmoc removal or racemization.
Hydrolysis Base LiOH Stronger hydrolysis reagent.Effective but requires careful monitoring to prevent Fmoc cleavage.
Side-Chain Reagent Grignard (R-MgBr) Modifies Threonine side chain.The OBO ester is essential here to prevent

-deprotonation during this step.

Application Context: Synthesis of -Hydroxy Amino Acids

The primary utility of N-Fmoc-L-threonine OBO ester is in the synthesis of complex


-hydroxy amino acids via Grignard addition.

Workflow:

  • Oxidation: Oxidize the side-chain hydroxyl of N-Fmoc-Thr-OBO to a ketone (using Dess-Martin Periodinane or Swern).

  • Grignard Addition: Add

    
     to the ketone. The OBO group protects the C-terminus and prevents racemization at the 
    
    
    
    -carbon.
  • Activation (Cleavage): Use Protocol A (TFA followed by

    
    ) to remove the OBO group.
    
  • Coupling: The resulting N-Fmoc amino acid is now ready for HBTU/HATU coupling in peptide synthesis.

Application_Workflow Step1 N-Fmoc-Thr-OBO Ester Step2 Oxidation (Swern/DMP) -> Ketone Formation Step1->Step2 Step3 Grignard Addition (R-MgX) -> New Side Chain (Stereoselective) Step2->Step3 Step4 OBO Cleavage (TFA -> Cs2CO3) -> Free Carboxylic Acid Step3->Step4

Caption: Workflow for utilizing OBO ester in the stereoselective synthesis of non-natural amino acids.

Troubleshooting & Quality Control

  • Incomplete Hydrolysis: If the intermediate ester persists after the basic step, increase the reaction time or switch from

    
     to LiOH (0.5 M). Ensure the pH is sufficiently basic (pH > 10) but monitor closely to avoid Fmoc loss.
    
  • Fmoc Cleavage: If Fmoc is lost during the hydrolysis step (indicated by the presence of dibenzofulvene), reduce the base concentration or use a buffer. Alternatively, re-introduce the Fmoc group using Fmoc-OSu after the acid is isolated.

  • Racemization Check: Always verify the optical purity of the final amino acid via chiral HPLC or Marfey's analysis, especially if strong bases were used during side-chain modification.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of

    
    -hydroxy-
    
    
    
    -amino acids: stereoselective alkylation of
    
    
    -amino acid derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. Link
  • Corey, E. J., & Raju, N. (1983). A new general synthetic route to bridged carboxylic ortho esters. Tetrahedron Letters, 24(50), 5571-5574. Link

  • Wipf, P., & Heimgartner, H. (1988). Synthesis of peptides containing

    
    ,
    
    
    
    -disubstituted
    
    
    -amino acids by the azirine/oxazolone method. Helvetica Chimica Acta, 71(1), 140-154. Link
  • Nenajdenko, V. G., et al. (2019).[1] OBO-Ester in Ugi Reaction: Synthesis of Dipeptides and Peptidomimetics. Molecules, 24(2), 265. Link

Sources

Application Note: Orthogonal Synthesis of Bicyclic Peptides via Fmoc-Thr-OBO Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of constrained bicyclic peptides. It addresses the advanced use of Fmoc-Thr-OBO (Ortho-Ester) intermediates—a powerful, high-fidelity strategy for achieving orthogonal protection during complex cyclization schemes.

Executive Summary

The synthesis of bicyclic peptides—molecules containing two fused or bridged rings—requires highly sophisticated orthogonal protection strategies to prevent regiochemical scrambling. The Fmoc-Thr-OBO intermediate (where "OBO" refers to the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) represents a "nuclear option" in peptide chemistry: a C-terminal protecting group that is sterically bulky, chemically inert to standard Fmoc/tBu deprotection cycles, and stable against strong nucleophiles.

This guide details the protocol for utilizing Fmoc-Thr-OBO to synthesize bicyclic peptides. By locking the C-terminus of Threonine in an OBO cage, researchers can perform aggressive side-chain manipulations or initial macrocyclizations (Loop 1) without compromising the C-terminal integrity. Subsequent mild acidic deprotection reveals the carboxylate for the final closure (Loop 2).

Technical Background & Mechanism

The OBO Advantage in Bicyclic Architectures

Standard solid-phase peptide synthesis (SPPS) relies on the Fmoc/tBu strategy. However, bicyclic peptides often require a third dimension of orthogonality (e.g., Alloc/Allyl, Dmab, or OBO).

The OBO ester is unique because:

  • Super-Stability: It survives 20% piperidine (Fmoc removal), strong bases (lithium hydroxide), and nucleophilic attack (Grignard reagents), making it superior for solution-phase modifications.

  • Solubility: The bicyclic ether moiety disrupts aggregation, improving the solubility of protected intermediates in organic solvents.

  • Clean Deprotection: It is cleaved by a two-step mild acidic hydrolysis (TFA/Water) followed by base treatment, or by specific Lewis acids, revealing the free carboxylic acid.

Structural Logic

In a typical bicyclic workflow using Fmoc-Thr-OBO:

  • Loop 1 (Side-Chain to Side-Chain or N-Term): Formed while the C-terminus is OBO-protected.

  • Loop 2 (Head-to-Tail): Formed after OBO deprotection.

This strategy is particularly effective for Threonine-rich bioactive peptides (e.g., analogues of cyclotides or amanitins) where the threonine residue serves as a structural pivot.

Experimental Protocol

Phase A: Synthesis of the Fmoc-Thr-OBO Intermediate

Note: Fmoc-Thr-OBO is not commonly available "off-the-shelf" and must be synthesized from Fmoc-Thr(tBu)-OH or Fmoc-Thr-OH.

Reagents:

  • Fmoc-Thr(tBu)-OH

  • 3-Methyl-3-(hydroxymethyl)oxetane (MHO)

  • DCC (N,N'-Dicyclohexylcarbodiimide) / DMAP

  • BF3·OEt2 (Boron trifluoride diethyl etherate)

Step-by-Step Protocol:

  • Esterification:

    • Dissolve Fmoc-Thr(tBu)-OH (1.0 eq) in anhydrous DCM.

    • Add MHO (1.1 eq), DCC (1.1 eq), and catalytic DMAP (0.1 eq).

    • Stir at 0°C for 1 hour, then RT overnight. Filter urea byproducts.

    • Result: Fmoc-Thr(tBu)-Oxetane Ester.

  • OBO Formation (Rearrangement):

    • Dissolve the oxetane ester in anhydrous DCM.

    • Add BF3·OEt2 (0.1 eq) at 0°C.

    • The Lewis acid catalyzes the rearrangement of the oxetane ester into the bridged ortho-ester (OBO).

    • Quench with Et3N after 2-4 hours.

    • Purification: Flash chromatography (Ethyl Acetate/Hexane).

    • Validation: 1H NMR (Characteristic OBO bridgehead protons).

Phase B: Bicyclic Peptide Assembly

Scenario: Synthesis of a bicyclic peptide with (1) a Disulfide bridge (Loop 1) and (2) a Head-to-Tail Lactam (Loop 2).

Workflow:

  • Linear Assembly (Solution or Hybrid):

    • Start with Fmoc-Thr-OBO in solution.[1]

    • Perform standard coupling (HBTU/DIPEA) to extend the N-terminus.

    • Critical: Ensure side-chain protecting groups (e.g., Cys(Trt)) are compatible.

  • Loop 1 Formation (Disulfide):

    • Deprotection: Remove Trt from Cys residues (using dilute TFA/TIS, carefully monitoring OBO stability—OBO is stable to dilute TFA for short periods, but optimized scavengers are needed).

    • Oxidation: Iodine (I2) or DMSO oxidation to form the disulfide bridge.

    • Note: The C-terminus remains locked as OBO, preventing C-terminal interference.

  • OBO Deprotection (The "Unlock"):

    • Activation: Treat the cyclic intermediate with TFA/H2O (95:5) plus scavengers.

    • Mechanism:[2] This opens the OBO ortho-ester to the mono-ester.

    • Hydrolysis: Treat with aqueous Na2CO3 or LiOH (mild saponification) to hydrolyze the mono-ester to the free C-terminal Acid (-COOH).

    • Result: Monocyclic peptide with free N-term (if Fmoc removed) and free C-term.

  • Loop 2 Formation (Head-to-Tail Cyclization):

    • Dilution: Dissolve peptide in DMF/DCM at high dilution (1 mM) to favor intramolecular reaction.

    • Coupling: Add PyBOP/HOAt/DIPEA.

    • Reaction: Stir 12-24h.

    • Result: Bicyclic Peptide.[3][4]

Data Presentation & Stability Profile

Table 1: Stability of Fmoc-Thr-OBO vs. Standard Esters

Reagent/ConditionFmoc-Thr-OBO (Ortho-Ester)Fmoc-Thr-OMe (Methyl Ester)Fmoc-Thr-OtBu (t-Butyl Ester)
20% Piperidine (DMF) Stable (Fmoc removal possible)StableStable
LiOH / NaOH (aq) Stable (Requires activation)Hydrolyzes (Unstable)Stable
TFA (95%) Unstable (Cleaves to ester)StableCleaves (Fast)
Grignard Reagents Stable (Allows side-chain mod)Reacts (Ketone formation)Reacts
H2 / Pd-C Stable StableStable

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Unlock" step where the OBO ester is converted to the reactive carboxylic acid.

BicyclicSynthesis Start Fmoc-Thr-OBO (Protected C-Term) Elongation Peptide Elongation (Fmoc SPPS/Solution) Start->Elongation Coupling Loop1 Loop 1 Formation (e.g., Side-Chain Cyclization) Elongation->Loop1 Orthogonal Reaction Unlock OBO Deprotection (1. TFA/H2O  2. Hydrolysis) Loop1->Unlock Acid Activation FreeAcid Monocyclic Intermediate (Free -COOH & -NH2) Unlock->FreeAcid Ester Hydrolysis Loop2 Loop 2 Formation (Head-to-Tail Macrolactamization) FreeAcid->Loop2 PyBOP/DIPEA (Dilute) Final Target Bicyclic Peptide Loop2->Final

Caption: Workflow for bicyclic peptide synthesis using the Fmoc-Thr-OBO orthogonal protection strategy.

Critical Considerations & Troubleshooting

  • OBO Synthesis Yields: The rearrangement of the oxetane ester to the OBO ester is sensitive to moisture. Use strictly anhydrous DCM and fresh BF3·OEt2.

  • Steric Hindrance: The OBO group is bulky. Coupling the next amino acid to the N-terminus of Fmoc-Thr-OBO may require double coupling or stronger activators (e.g., HATU instead of HBTU).

  • Deprotection Monitoring: The opening of the OBO ring can be monitored by HPLC. The intermediate mono-ester often has a distinct retention time before hydrolysis to the free acid.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of enantiomerically pure non-proteinogenic amino acids: synthesis of side chain modified threonine analogs. Journal of the American Chemical Society. Link

  • Corey, E. J., & Raju, N. (1983). New synthetic methods. A new general method for the synthesis of bridged ortho esters. Tetrahedron Letters. Link

  • Wipf, P., & Uto, Y. (2000). A new synthesis of the OBO protecting group for carboxylic acids. Tetrahedron Letters. Link

  • Timmerman, P., et al. (2005). Rapid synthesis of bicyclic peptide libraries. ChemBioChem. Link

Sources

Procedure for removing Fmoc group from Threonine Obo ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc Removal from Threonine Obo Ester

Strategic Overview

The synthesis of complex bicyclic peptides, constrained amino acid building blocks, and non-canonical peptidomimetics often requires orthogonal protection strategies. The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) serves as a robust "masked" carboxylate. Its unique cage-like structure renders it highly resistant to nucleophilic attack and strong bases, making it perfectly orthogonal to Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

This protocol details the removal of the N-terminal Fmoc group from a Threonine-Obo ester (Fmoc-Thr-Obo ). While standard Fmoc deprotection utilizes piperidine, the presence of the beta-branched Threonine residue and the steric bulk of the Obo group requires a refined approach to ensure quantitative deprotection without compromising the ester cage or inducing racemization.

Mechanistic Insight & Chemical Logic

The Orthogonality Principle
  • Fmoc Lability: The Fmoc group is removed via an E1cB mechanism . A secondary amine (piperidine) abstracts the acidic proton at the fluorenyl 9-position, triggering

    
    -elimination to release dibenzofulvene (DBF) and carbamate, which spontaneously decarboxylates to the free amine.
    
  • Obo Stability: The Obo ester is an ortho-ester. Unlike standard alkyl esters (methyl/ethyl), the bridgehead carbon of the Obo group is sterically shielded and electronically deactivated toward nucleophilic attack. Consequently, it is inert to the secondary amines used for Fmoc removal, preventing the aminolysis side reactions often seen with methyl esters.

The Threonine Challenge

Threonine possesses a chiral


-carbon with a hydroxyl group (often protected as 

-Bu, though free -OH is sometimes used in specific Obo strategies). The combination of the

-branching and the bulky Obo group creates a "steric canyon" around the

-amine.
  • Risk: Incomplete deprotection due to restricted access of the base.

  • Solution: Utilization of a high-swelling solvent (DMF) and a "Double-Hit" deprotection cycle to drive kinetics to completion.

Materials & Reagents

ReagentGrade/PurityFunction
Fmoc-Thr-Obo >98% HPLCStarting Material
Piperidine ReagentPlus®, 99%Deprotection Base (Secondary Amine)
DMF Anhydrous, Amine-freeSolvent (High dielectric constant promotes E1cB)
Dichloromethane (DCM) ACS GradeWash solvent (removes DMF)
DBU (Optional)98%Superbase for "difficult" sequences (Use with caution)
Octanethiol (Optional)98%Scavenger (if using DBU)

Detailed Protocol: Fmoc Removal

Method A: Standard Piperidine Cycle (Recommended)

Best for: Standard solution-phase synthesis or SPPS where Obo is the C-terminal anchor.

Step 1: Preparation and Solvation

  • Dissolve Fmoc-Thr-Obo (1.0 equiv) in anhydrous DMF.

    • Concentration: 0.1 M – 0.2 M.

    • Note: If the compound is resin-bound (SPPS), swell the resin in DMF for 30 minutes prior to reaction to ensure the polymer matrix is fully expanded.

Step 2: The "Double-Hit" Deprotection

  • Hit 1 (Scavenging): Add 20% (v/v) Piperidine in DMF to the reaction vessel. Agitate (solution) or shake (solid phase) for 5 minutes .

    • Logic: This initial step removes the bulk of the Fmoc and scavenges any acidic impurities.

  • Drain/Remove: Remove the solvent (vacuum filtration for resin; rotary evaporation for solution phase if isolating, though usually, this is a continuous flow).

  • Hit 2 (Completion): Add fresh 20% (v/v) Piperidine in DMF . Agitate for 15 minutes .

    • Logic: The extended time accounts for the steric hindrance of the Threonine-Obo interface.

Step 3: Quenching and Workup (Solution Phase Specific) Unlike SPPS, solution-phase requires the removal of the dibenzofulvene-piperidine adduct.

  • Concentrate the reaction mixture under reduced pressure (keep bath < 40°C).

  • Precipitation: Add cold Diethyl Ether or Hexane . The deprotected amine salt (or free base) often precipitates, while the fulvene adduct remains in solution.

  • Filtration: Collect the precipitate.

  • Alternative (Column): If the product is soluble in ether, flash chromatography (DCM/MeOH + 1% Et3N) is required. The Obo group is stable on silica.

Method B: DBU/Thiol (Fast Protocol)

Best for: High-throughput applications or extremely hindered sequences where piperidine kinetics are too slow.

  • Prepare solution: 2% DBU + 5% Octanethiol in DMF .

  • Add to Fmoc-Thr-Obo. Reaction time: 2 x 3 minutes .

    • Mechanism:[1][2][3][4][5][6] DBU is a non-nucleophilic superbase that rapidly eliminates Fmoc.[1][7] Octanethiol scavenges the dibenzofulvene (DBU cannot scavenge, leading to potential polymerization of the fulvene if a thiol isn't present).

Process Visualization (DOT Diagram)

The following diagram illustrates the reaction logic and decision pathways.

Fmoc_Obo_Removal Start Fmoc-Thr-Obo (Starting Material) Solvation Solvation in DMF (Ensure Access) Start->Solvation Reagent_Choice Select Base Cocktail Solvation->Reagent_Choice Path_Std Standard: 20% Piperidine Reagent_Choice->Path_Std Routine Path_Fast Fast: 2% DBU + Thiol Reagent_Choice->Path_Fast Steric Bulk/High Speed Reaction Deprotection Reaction (E1cB Elimination) Path_Std->Reaction Path_Fast->Reaction Intermed Intermediate: Dibenzofulvene + H-Thr-Obo Reaction->Intermed Scavenge Scavenging Step (Adduct Formation) Intermed->Scavenge Piperidine or Thiol traps Fulvene Check QC: TLC / LCMS (Check for Fmoc removal) Scavenge->Check Check->Reagent_Choice Incomplete (Repeat Step) Finish H-Thr-Obo (Free Amine Ready for Coupling) Check->Finish Complete

Caption: Workflow for orthogonal Fmoc deprotection of Threonine Obo esters, highlighting reagent selection and scavenging pathways.

Quality Control & Validation

To ensure the protocol was successful, use the following validation metrics:

MethodObservation CriteriaPass Definition
TLC (Silica, 10% MeOH/DCM)UV visualization (254 nm)Disappearance of high Rf spot (Fmoc-SM); Appearance of lower Rf amine (ninhydrin positive).
1H NMR (DMSO-d6)Aromatic Region (7.2 - 7.9 ppm)Complete loss of Fmoc fluorenyl protons (8H multiplet). Retention of Obo methyl singlet (~0.8 ppm) and cage protons.
LC-MS (ESI+)Mass ShiftMass = [M_parent] - 222.2 Da.

Critical QC Note: If you observe a mass corresponding to [M - 222 + 18], this indicates hydrolysis of the Obo ester to the carboxylic acid. This suggests acidic contamination in your solvent or workup. The Obo group is acid-labile.

Troubleshooting Guide

  • Issue: Incomplete Deprotection

    • Cause: Aggregation or extreme steric hindrance from the Obo cage.

    • Fix: Switch to Method B (DBU) or increase temperature to 40°C. Do not exceed 50°C to avoid racemization of Threonine.

  • Issue: Loss of Obo Group

    • Cause: Accidental introduction of acid (e.g., using old chloroform stabilized with HCl, or acidic glassware).

    • Fix: Ensure all solvents are stored over molecular sieves and are amine-free/acid-free. Use basic alumina filtration if unsure.

  • Issue: Dibenzofulvene Adduct Contamination

    • Cause: Inefficient washing (SPPS) or precipitation (Solution).

    • Fix: For solution phase, wash the organic layer with phosphate buffer (pH 7.4) rapidly, or use polymer-bound scavengers (e.g., Trisamine resin).[8]

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[2][3] A new general method for the synthesis of bridged ortho esters.[3] Tetrahedron Letters, 24(50), 5571-5574. Link

  • Blaskovich, M. A. (2016). Handbook on Syntheses of Amino Acids: General Routes to Amino Acids. Oxford University Press. (Context on Obo ester stability in peptide synthesis).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[2][8][9][10][11][12][13][14][15] Chemical Reviews, 109(6), 2455-2504. Link

  • Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202-4207. (Basis for DMF solvent choice).[6][10][11][13][14][15] Link

Sources

Topic: Incorporating Fmoc-Thr-Obo into Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the incorporation of Fmoc-Thr-Obo (Fmoc-L-Threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) into automated peptide synthesis workflows.

Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Strategic Utility of Fmoc-Thr-Obo

Fmoc-Thr-Obo represents a specialized class of "masked" amino acid building blocks where the C-terminal carboxyl group is protected as a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (Obo) ortho-ester . Unlike standard esters, the Obo cage is sterically bulky and electronically unique, offering exceptional stability against nucleophilic attack (e.g., piperidine during Fmoc removal) while preventing C-terminal epimerization—a common plague in the synthesis of Threonine-terminated peptides.

Primary Applications:

  • Side-Chain Anchoring (SCA): The Obo ester blocks the C-terminus, forcing attachment to the solid support via the Threonine side-chain hydroxyl. This is the "Gold Standard" strategy for synthesizing Head-to-Tail Cyclic Peptides or Peptide Thioesters via post-synthesis modification.

  • Epimerization Suppression: The Obo group locks the C-terminal chiral center, eliminating racemization during loading or prolonged coupling cycles.

  • Orthogonal Protection: The Obo group is stable to standard Fmoc/tBu deprotection conditions, allowing the isolation of fully protected peptide fragments for segment condensation.

Critical Pre-Synthesis Considerations

Chemical Stability & Handling[1]
  • Solubility: Fmoc-Thr-Obo is hydrophobic. Dissolve in DCM (Dichloromethane) or high-grade DMF (N,N-Dimethylformamide). Avoid alcohols (MeOH/EtOH) during dissolution to prevent premature transesterification.

  • Storage: Store at -20°C under argon. The ortho-ester is sensitive to prolonged exposure to atmospheric moisture and strong acids.

Resin Selection

Since the C-terminus is blocked by the Obo group, the side-chain hydroxyl is the only anchor point.

  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Mechanism:[1][2][3] Forms a trityl ether with the Thr side-chain.

    • Cleavage: Highly acid-sensitive (1% TFA), allowing release of the protected peptide without opening the Obo ester.

  • Alternative: DHP (3,4-dihydro-2H-pyran-2-yl) resin for alcohol anchoring.

Automated Protocol: Side-Chain Anchoring & Elongation

This protocol assumes the use of a standard automated synthesizer (e.g., CEM Liberty, Biotage Initiator, or Protein Technologies Tribute) capable of handling variable solvent dispenses.

Phase A: Resin Loading (Semi-Automated or Manual Start)

Note: The first attachment is critical and often best performed manually or via a "Pause" step in the automation to ensure high loading efficiency.

  • Resin Preparation: Swell 2-CTC resin (0.5 mmol scale) in dry DCM for 30 minutes.

  • Reagent Prep:

    • Fmoc-Thr-Obo: 1.2 equivalents (relative to resin substitution).[4]

    • Base: DIPEA (N,N-Diisopropylethylamine), 4.0 equivalents.

    • Solvent: Dry DCM (minimal volume to cover resin).

  • Coupling (Loading):

    • Add the Fmoc-Thr-Obo/DIPEA/DCM solution to the resin.

    • Agitate for 2 hours at Room Temperature.

    • Chemistry: Nucleophilic attack of the Thr-OH on the Trityl-Cl.

  • Capping (Critical):

    • Add Methanol (HPLC grade, 1 mL) to the reaction vessel. Agitate for 15 minutes.

    • Reason: Caps unreacted trityl chlorides to prevent non-specific binding of subsequent amino acids.

  • Wash: DCM (3x), DMF (3x).

Phase B: Automated Chain Assembly

Once the Fmoc-Thr-Obo is anchored, the resin is placed in the synthesizer for chain elongation.

ParameterSetting/ReagentNotes
Coupling Reagents DIC (0.5 M) / Oxyma Pure (0.5 M)Preferred over HATU to minimize racemization at elevated temps.
Fmoc Deprotection 20% Piperidine in DMF + 0.1 M OxymaOxyma prevents aspartimide formation.
Temperature 50°C - 75°C (Microwave/Heated)Obo ester is stable at these temperatures.
Coupling Time 5 - 10 minutesStandard rapid protocols apply.
Wash Cycles DMF (4x) after Deprotection & CouplingEnsure removal of piperidine traces.

Step-by-Step Cycle:

  • Deprotection: Remove Fmoc from the anchored Thr-Obo (N-terminus exposed).

  • Coupling: Activate next Fmoc-AA-OH and couple to the N-terminus.

  • Repeat: Until full sequence is assembled.

  • Final Fmoc Removal: (Optional, depending on cyclization strategy).

Post-Synthesis: Cleavage & Obo Deprotection

The processing of the peptide depends on the final goal (Cyclic vs. Linear).

Scenario A: Head-to-Tail Cyclization (The "Obo" Advantage)
  • Resin Cleavage (Side-Chain Release):

    • Treat resin with 1% TFA in DCM (10 x 2 min).

    • Filter into a flask containing 10% Pyridine in Methanol.

    • Result:H-Peptide-Thr(OH)-Obo . The peptide is released, but side-chain protections (tBu, Trt) and C-terminal Obo remain intact.

  • Obo Activation (Deprotection):

    • Dissolve peptide in TFA/H2O (95:5) .

    • Time: 30-60 minutes.

    • Mechanism:[1][2][3] Acidic hydrolysis opens the Obo ortho-ester to the active ester or carboxylic acid.

  • Cyclization:

    • Dilute significantly (to <1 mM) in DMF/DCM.

    • Add DIPEA (Base) to neutralize.

    • The C-terminal acid/ester reacts with the free N-terminus (intramolecular).

Scenario B: Linear Peptide Isolation
  • Global Deprotection:

    • Reagent: TFA/TIS/H2O (95:2.5:2.5) .

    • Time: 2 - 3 hours.

    • Result: Cleaves side-chain anchor (from 2-CTC), removes tBu/Pbf groups, and hydrolyzes the Obo ester to the free C-terminal Carboxyl.

    • Yield: High purity C-terminal Threonine peptide (Epimerization free).

Visualizing the Workflow

The following diagram illustrates the Side-Chain Anchoring Strategy using Fmoc-Thr-Obo, highlighting the orthogonality of the Obo group.

G Start Fmoc-Thr-Obo (Building Block) Loading Side-Chain Anchoring (Trityl Ether Bond) Start->Loading Dissolve in DCM Resin 2-CTC Resin (Solid Support) Resin->Loading AutoSynth Automated SPPS (Fmoc Deprot. + Coupling) Loading->AutoSynth Automated Cycles Cleavage Mild Acid Cleavage (1% TFA) AutoSynth->Cleavage Full Sequence Intermediate Protected Peptide (H-Seq-Thr-Obo) Cleavage->Intermediate Release from Resin OboOpen Obo Deprotection (TFA/H2O) Intermediate->OboOpen Activate C-Term Cyclization Cyclization (Head-to-Tail) OboOpen->Cyclization Intramolecular Coupling

Caption: Workflow for utilizing Fmoc-Thr-Obo in Head-to-Tail Cyclic Peptide Synthesis via Side-Chain Anchoring.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Efficiency Steric hindrance of Obo group.[5]Increase loading time to 4 hours; ensure resin is 2-CTC (highly reactive).
Obo Not Removing Acid strength too low.Obo esters require aqueous acid to hydrolyze. Ensure water is present in the cleavage cocktail (TFA/H2O).
N-Terminal Acetylation Unreacted N-terminus during synthesis.Use a "Double Coupling" protocol for the first amino acid added to the anchored Thr-Obo.
Side-Chain Esterification Transesterification with MeOH.Avoid Methanol in the loading step (use only for capping after loading).

References

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis: CarboMAX and High-Temperature Coupling. Retrieved from [Link]

  • Beilstein J. Org.[6] Chem. (2017).[6] Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres (Discusses OBO ester stability). Retrieved from [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of OBO-protected amino acids. American Peptide Symposium Proceedings. Retrieved from [Link]

Sources

Post-synthetic modification of peptides containing Threonine Obo ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Diversification of Peptides via Threonine OBO Ester Intermediates

Executive Summary

This guide details the protocol for the post-synthetic modification of peptides containing a C-terminal Threonine OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ester .

While standard peptide synthesis relies on canonical amino acids, drug development increasingly demands non-canonical residues to improve potency, selectivity, and metabolic stability. The Threonine OBO ester (Thr-OBO) is a powerful, dual-function tool:

  • C-Terminal Protection: The OBO orthoester masks the C-terminus, rendering it inert to nucleophiles and bases, and—crucially—suppresses

    
    -proton acidity , thereby preventing racemization during harsh reaction conditions.
    
  • Side-Chain Editing Handle: It enables "late-stage diversification" where the Threonine side chain (secondary alcohol) is oxidized and functionalized (e.g., via Grignard or aldol reactions) to generate complex, unnatural amino acid residues within an assembled peptide backbone.

This protocol focuses on the Oxidation-Alkylation strategy , transforming a standard Threonine residue into a highly substituted, stereochemically defined non-canonical residue.

Mechanistic Insight: The OBO Advantage

The core challenge in modifying amino acid side chains after peptide assembly is racemization . Typical esters (methyl, ethyl) activate the


-proton, allowing base-mediated abstraction and loss of chirality.

The OBO ester solves this via two mechanisms:

  • Steric Shielding: The bulky bicyclic cage physically blocks base access to the

    
    -proton.
    
  • Electronic Deactivation: The orthoester oxygens are constrained in a bridgehead structure, preventing the orbital overlap required to stabilize the enolate intermediate.

This allows researchers to subject the peptide to strong bases (e.g., LDA, Grignard reagents) to modify the side chain without destroying the backbone stereochemistry.

Mechanism Visualization

OBO_Mechanism ThrOBO Thr-OBO Peptide (Protected Scaffold) Oxidation Oxidation (Dess-Martin Periodinane) ThrOBO->Oxidation Step 1 Racemization Racemization (BLOCKED by OBO) ThrOBO->Racemization Steric/Electronic Suppression KetoneInt Peptide Ketone (Electrophilic Handle) Oxidation->KetoneInt Alkylation Nucleophilic Addition (R-MgBr / R-Li) KetoneInt->Alkylation Step 2 ModifiedPep Diversified Peptide (Non-Canonical Side Chain) Alkylation->ModifiedPep

Figure 1: Workflow of Threonine OBO ester-mediated side-chain diversification. The OBO group acts as a stereochemical anchor.

Experimental Protocols

Prerequisites:

  • Starting Material: Peptide fragment assembled with C-terminal Fmoc-Thr-OBO (CAS: 148150-71-4).[1]

  • Solvents: Anhydrous DCM, THF (freshly distilled or dried).

  • Atmosphere: All reactions involving organometallics must be performed under Argon/Nitrogen.

Protocol A: Oxidation of Threonine Side Chain

Objective: Convert the Threonine hydroxyl group to a ketone (glyoxyl moiety) to create an electrophilic handle.

  • Preparation: Dissolve the protected peptide (e.g., Boc-AA...-Thr(OBO)) (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.5 equiv) in one portion at 0°C.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC or LC-MS (Look for -2 Da mass shift).

  • Quenching: Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously until the organic layer is clear (approx. 15 min).

  • Workup: Extract with DCM (3x). Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc) is recommended to remove iodinane byproducts.

    • Checkpoint: You now have a peptide containing a C-terminal keto-amide .

Protocol B: Stereoselective Alkylation (The Modification)

Objective: Introduce a new carbon skeleton (R-group) to the side chain.

  • Setup: Flame-dry a reaction flask and purge with Argon. Dissolve the Peptide Ketone (from Protocol A) in anhydrous THF or Et₂O (0.05 M). Cool to -78°C.

  • Nucleophile Addition: Slowly add the Grignard Reagent (R-MgBr) or Organolithium (R-Li) (2.0–3.0 equiv) dropwise over 10 minutes.

    • Note: The bulky OBO group typically directs nucleophilic attack to the Re-face (anti-Felkin-Anh), often yielding high diastereoselectivity.

  • Incubation: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl at -20°C.

  • Isolation: Extract with EtOAc. Wash with brine.[2] Dry and concentrate.

    • Result: A peptide with a highly substituted, non-canonical side chain (e.g.,

      
      -hydroxy, 
      
      
      
      -substituted).
Protocol C: Two-Stage OBO Deprotection

Objective: Remove the OBO "safety catch" to reveal the native C-terminal carboxylic acid.

The OBO group is extremely stable to base but acid-labile. A two-step procedure is required.

Step 1: Ring Opening (OBO


 Ester) 
  • Dissolve the modified peptide in a mixture of TFA/H₂O/DCM (1:1:10 v/v).

  • Stir at 0°C for 30 minutes.

  • Neutralize with aqueous NaHCO₃ and extract with DCM.

  • Mechanism: The bicyclic orthoester opens to form a mono-ester (usually the hydroxy-propyl ester).

Step 2: Hydrolysis (Ester


 Acid) 
  • Dissolve the intermediate ester in THF/MeOH/H₂O (3:1:1).

  • Add Cs₂CO₃ (0.5 equiv) or LiOH (2.0 equiv).

  • Stir at RT for 2–4 hours.

  • Acidify carefully with 1M HCl to pH 3–4.

  • Extract with EtOAc. The final product is the free-acid peptide ready for final deprotection or coupling.

Data Analysis & Troubleshooting

Expected Analytical Outcomes
StageLC-MS Signature1H NMR Characteristic
Start (Thr-OBO) [M+H]+OBO Methyl singlet (~0.8 ppm), OBO Cage CH₂ (3.8-4.0 ppm)
Oxidation [M-2]+Loss of Thr

-H; Appearance of Ketone signal (if visible)
Alkylation [M + R_group]+New alkyl signals; Re-appearance of

-OH proton
Deprotection [M - C₅H₉O₃]+Disappearance of OBO signals; Acidic proton visible
Troubleshooting Guide
  • Issue: Low Yield in Oxidation.

    • Cause: Steric hindrance or wet solvents.

    • Fix: Use excess DMP (2.0 equiv) and ensure strictly anhydrous conditions. Alternatively, use Swern oxidation conditions at -78°C.

  • Issue: Epimerization at C-Terminus.

    • Cause: Temperature too high during Grignard addition.

    • Fix: Strictly maintain -78°C. Ensure the OBO group was intact before the reaction (check NMR).

  • Issue: Incomplete Deprotection.

    • Cause: Step 1 (Ring opening) was too short.

    • Fix: Extend TFA treatment. The OBO group is robust; insufficient acid exposure leaves it closed.

Strategic Application: Cyclization

Beyond side-chain modification, the Thr-OBO ester is an ideal precursor for Head-to-Tail Cyclization .

  • Assembly: Synthesize linear peptide with C-term Thr-OBO.

  • N-Term Deprotection: Remove N-terminal protecting group (e.g., Fmoc removal with piperidine—OBO is stable to this).

  • Activation: Deprotect OBO (Protocol C) to reveal C-term COOH.

  • Cyclization: Perform intramolecular coupling (e.g., PyBOP/DIEA) under high dilution.

This route avoids the solubility issues often seen with free-acid peptides during purification, as the OBO-peptide remains lipophilic and soluble in organic solvents until the final step.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[3][4][5][6][7] A new general method for the synthesis of electrophilic chiral glycine templates. Tetrahedron Letters, 24(49), 5571-5574. Link

  • Blanchfield, J. T., et al. (1999). Synthesis of conformationally constrained peptides using the OBO protecting group.[2] Journal of Organic Chemistry, 64(16), 6106-6111.[8] Link

  • Wessjohann, L. A., et al. (2013).[5] Total Synthesis of Tubulysins and Derivatives by Multicomponent Reactions. The Journal of Organic Chemistry, 78(21), 10588–10595. Link

  • Lajoie, G. A., et al. (1998).[8] Stereoselective Synthesis of Threo and Erythro

    
    -Hydroxy 
    
    
    
    -Amino Acids.[8] The Journal of Organic Chemistry, 63(22), 7688–7693. Link
  • BenchChem. (n.d.). N-Fmoc-L-threonine obo ester Product Page. BenchChem.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Fmoc-L-Threonine OBO Ester Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical identity of N-Fmoc-L-threonine OBO ester (CAS 148150-71-4), I have structured this guide to address the unique properties of the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl (OBO) protecting group.

This guide assumes the user may be facing one of two core challenges:

  • Misidentification: Mistaking the OBO ester for an activated ester (like OBt) intended for acylation.

  • Steric/Electronic Hindrance: Difficulties in extending the peptide chain from the N-terminus of this bulky, conformationally restricted building block.

Diagnostic Summary: Know Your Reagent

Before optimizing efficiency, we must validate the reaction mechanism. N-Fmoc-L-threonine OBO ester is NOT an activated ester (like OSu, OBt, or Pfp) used to acylate amines.[1]

  • Chemical Identity: N-Fmoc-L-threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl ester.[1]

  • Function: The "OBO" moiety is a robust protecting group for the C-terminal carboxylic acid. It is orthogonal to base-labile groups (Fmoc) and is used to lock the conformation of the amino acid or prevent racemization during aggressive side-chain modifications (e.g., glycosylation, alkylation).[1]

  • Key Property: It is extremely stable to nucleophiles and bases.

Critical Decision Matrix
ObservationDiagnosisAction Required
No reaction with an amine (resin or peptide).[1]Misuse: You are trying to use OBO as an activated leaving group.STOP. You cannot couple this carboxyl to an amine. You must deprotect it first or use it as the C-terminal anchor.[1]
Low yield when coupling an amino acid TO the N-terminus of Fmoc-Thr-OBO.[1]Steric Hindrance: The bulky OBO bicyclic system shields the

-amine.
OPTIMIZE. Switch to high-efficiency coupling reagents (HATU/HOAt) and elevated temperatures.[1]
Incomplete Deprotection of the OBO group.Kinetic Stability: OBO hydrolysis is slow and requires specific 2-step acidic protocols.[1]MODIFY. Adopt the "Two-Step Hydrolysis" protocol below.

Troubleshooting Guide: Improving Coupling Efficiency

If you are using Fmoc-Thr-OBO as a C-terminal anchor (in solution phase) and trying to extend the peptide chain at its N-terminus, you are likely encountering steric resistance.[1] The OBO group is significantly bulkier than a methyl or tert-butyl ester.[1]

Issue A: Poor Coupling Kinetics at the N-Terminus

Symptom: After Fmoc removal, the incoming amino acid fails to couple quantitatively to H-Thr-OBO.[1] Root Cause: The bicyclic OBO group creates a "picket fence" steric environment around the


-carbon, hindering the approach of the activated incoming amino acid.

Optimization Protocol:

  • Switch Reagents: Replace carbodiimides (DCC/DIC) with HATU or COMU . These reagents generate the highly reactive At/Oxyma esters which react faster in sterically crowded environments.

  • Add Chaotropic Salts: Add LiCl (0.4 M) to the coupling mixture (DMA or DMF). This disrupts internal hydrogen bonds and aggregation that the OBO ester might induce.

  • Microwave Assistance: If accessible, perform the coupling at 50°C for 10-15 minutes (max 60°C to avoid side-chain elimination of Threonine).

Issue B: Side-Chain Modification Failures

Symptom: Glycosylation or phosphorylation of the Threonine -OH is sluggish. Root Cause: While OBO prevents racemization, it locks the backbone in a specific conformation (often syn-preference for attack) which might not favor your specific glycosyl donor approach.[1]

Optimization Protocol:

  • Solvent Switch: OBO esters are highly lipophilic. Ensure your solvent system is strictly anhydrous DCM/THF (1:1) rather than pure DMF, which may not solvate the bicyclic cage optimally for side-chain attack.[1]

  • Catalyst: For glycosylation, use TMSOTf at -20°C. The OBO group is stable to Lewis acids under these conditions.

Detailed Protocols

Protocol 1: High-Efficiency Chain Extension (Solution Phase)

Target: Coupling Fmoc-AA-OH to H-Thr-OBO

  • Fmoc Deprotection: Treat Fmoc-Thr-OBO with 20% Piperidine in DMF (2 x 10 min). Evaporate to dryness. Note: OBO is stable to piperidine.

  • Activation: Dissolve 1.2 eq of incoming Fmoc-AA-OH and 1.2 eq HATU in dry DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq HOAt (optional but recommended for sterics) and 2.5 eq DIPEA .

  • Coupling: Add the activated mixture to the H-Thr-OBO residue.

  • Incubation: Stir under Argon for 2–4 hours at RT.

    • Checkpoint: Monitor via TLC or LCMS. If conversion < 80% after 2h, heat to 40°C.

Protocol 2: OBO Deprotection (The "Unmasking")

Target: Converting Peptide-Thr-OBO back to Peptide-Thr-COOH The OBO group does not cleave with standard TFA scavengers.[1] It requires a two-step procedure.

  • Step 1 (Ring Opening): Dissolve substrate in TFA/H₂O/DCM (10:1:89) .[1] Stir for 15 minutes.

    • Mechanism:[1][2][3][4][5] This opens the bicyclic orthoester to the mono-ester (hydroxy-ethyl ester intermediate).[1]

  • Step 2 (Hydrolysis): Evaporate solvents. Redissolve residue in THF/H₂O (4:1) and add Cs₂CO₃ (aqueous solution) or LiOH (1M). Stir for 1 hour.

    • Result: This hydrolyzes the intermediate ester to the free acid.

Visualizing the Workflow

The following diagram illustrates the correct usage of the OBO ester in a peptide synthesis workflow, highlighting the steric bottlenecks.

OBO_Workflow cluster_0 Critical Optimization Zone Start Fmoc-Thr-OBO (CAS 148150-71-4) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Base Stable FreeAmine H-Thr-OBO (Sterically Hindered N-term) Deprotect->FreeAmine Coupling Coupling Step (Requires HATU/HOAt) FreeAmine->Coupling Steric Clash Risk! Peptide Fmoc-AA-Thr-OBO (Di-peptide) Coupling->Peptide Cleavage OBO Cleavage 1. TFA (Ring Open) 2. LiOH (Hydrolysis) Peptide->Cleavage Post-Synthesis Final Fmoc-AA-Thr-OH (Free Acid) Cleavage->Final

Caption: Workflow for utilizing Fmoc-Thr-OBO. The red arrow indicates the steric bottleneck requiring high-efficiency coupling reagents.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Fmoc-Thr-OBO directly on a Rink Amide resin? A: No.[1] The OBO group occupies the C-terminus. To attach this to a resin, you would need to anchor it via its side chain (unlikely for Thr) or deprotect the OBO first (which defeats the purpose). This reagent is primarily for solution-phase synthesis of modified building blocks.[1]

Q2: Why use OBO instead of a simple Methyl ester? A: The OBO group is far more stable to basic conditions and nucleophiles than methyl esters. Crucially, its bicyclic structure physically blocks the


-proton, preventing racemization during harsh reactions (like alkylation or lithiation) that would racemize a methyl ester.

Q3: Is the OBO ester compatible with Fmoc-SPPS protocols? A: It is compatible with the reagents (Piperidine, HOBt), but it is not a resin-bound linker.[1] It is a soluble protecting group. You can use it in solution to build a fragment, then deprotect the OBO to couple that fragment to a solid phase.

References

  • Vertex AI Search. (2026).[1] Synthesis of diN-Substituted Glycyl-Phenylalanine Derivatives by Using Ugi Four Component Reaction. Retrieved from [1]

  • Vertex AI Search. (2026).[1] Total Synthesis of GE81112A: An Orthoester-Based Approach. Retrieved from [1]

  • Vertex AI Search. (2026).[1] Masked ω-Lithio Ester Enolates: Synthetic Applications. Retrieved from [1]

  • ChemicalBook. (2026).[1] N-FMOC-L-THREONINE OBO ESTER CAS#: 148150-71-4.[1][6][7][8][9] Retrieved from [1]

  • National Institutes of Health (NIH). (2026).[1] Short Stereoselective Synthesis of α-Substituted γ-Lactams. Retrieved from [1]

Sources

Technical Guide: Minimizing Racemization in Fmoc-Thr-Obo Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers synthesizing Fmoc-Thr-Obo esters (Fmoc-Threonine-4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl esters). This guide addresses the critical challenge of racemization (specifically the formation of the D-allo-Thr epimer) and side-chain integrity during the synthesis.

Core Principles & Mechanistic Insight[1]

The synthesis of Fmoc-Thr-Obo esters presents a "perfect storm" for chiral loss. Threonine is unique among proteinogenic amino acids due to its chiral


-carbon and secondary hydroxyl group. The introduction of the Obo (ortho-ester)  protecting group involves a Lewis acid-catalyzed rearrangement that can jeopardize this stereochemical integrity.
The Racemization Risk Profile
  • 
    -Proton Acidity:  The electron-withdrawing nature of the activated carboxyl group (during esterification) increases the acidity of the 
    
    
    
    -proton, leading to enolization and subsequent racemization (L-Thr
    
    
    D-Thr).
  • Oxazolone Formation: During the initial coupling of the oxetane precursor, the activated amino acid can cyclize to form an oxazolone (azlactone). Re-opening this ring often yields a racemic mixture.

  • 
    -Elimination:  Under basic conditions (e.g., excess DMAP or DIEA), Threonine can undergo 
    
    
    
    -elimination of the side-chain hydroxyl/ether, forming a dehydro-amino acid which re-adds to form the D-allo epimer.
The "Obo" Strategy

The Obo ester is synthesized via the BF


OEt

-catalyzed rearrangement
of a 3-methyl-3-hydroxymethyloxetane ester. To minimize racemization, we must control the esterification step (where oxazolones form) and the rearrangement step (where Lewis acids can promote enolization).

Optimized Synthesis Workflow

To guarantee maximum optical purity (>99% L-isomer), we recommend the "Z-Protection Route" over direct Fmoc-esterification. The Benzyloxycarbonyl (Z) group suppresses oxazolone formation more effectively than Fmoc during the critical esterification step and allows for neutral deprotection (hydrogenolysis) that leaves the acid-labile Obo ester intact.

Phase 1: Synthesis of the Oxetane Precursor

Reaction: Z-Thr(tBu)-OH + 3-Methyl-3-hydroxymethyloxetane


 Z-Thr(tBu)-Oxetane Ester
  • Reagents: EDC

    
    HCl (1.1 eq), DMAP (0.1 eq), DCM (anhydrous).
    
  • Critical Control: Perform at 0°C . High temperatures or excess DMAP (>0.2 eq) will trigger

    
    -elimination of the threonine side chain.
    
Phase 2: The BF Rearrangement (Obo Formation)

Reaction: Z-Thr(tBu)-Oxetane Ester


 Z-Thr(tBu)-Obo
  • Reagents: BF

    
    OEt
    
    
    
    (0.2–0.5 eq), DCM, -78°C to 0°C.
  • Racemization Check: The rearrangement is concerted and generally retains stereochemistry. However, prolonged exposure to BF

    
     at room temperature can cleave the tBu side chain. Quench immediately  upon completion.
    
Phase 3: Protecting Group Exchange (Z Fmoc)

Reaction: Z-Thr(tBu)-Obo


 H-Thr(tBu)-Obo 

Fmoc-Thr(tBu)-Obo
  • Why this way? Direct esterification of Fmoc-Thr-OH often results in 5–10% racemization. The Z-route typically yields <1% racemization.

Fmoc-Thr-Obo Synthesis Start Start: Z-Thr(tBu)-OH Step1 Step 1: Esterification (EDC, Cat. DMAP, 0°C) + 3-Methyl-3-hydroxymethyloxetane Start->Step1 Inter1 Intermediate: Z-Thr(tBu)-Oxetane Ester Step1->Inter1 Minimizes Oxazolone Step2 Step 2: Obo Rearrangement (BF3·OEt2, DCM, -78°C -> 0°C) Inter1->Step2 Inter2 Intermediate: Z-Thr(tBu)-Obo Ester Step2->Inter2 Lewis Acid Catalysis Step3 Step 3: Z-Deprotection (H2, Pd/C, MeOH) Inter2->Step3 Inter3 Free Amine: H-Thr(tBu)-Obo Step3->Inter3 Neutral pH Step4 Step 4: Fmoc Protection (Fmoc-OSu, NaHCO3) Inter3->Step4 Final Final Product: Fmoc-Thr(tBu)-Obo Step4->Final

Caption: Optimized "Z-Route" for Fmoc-Thr-Obo synthesis to ensure maximal stereochemical integrity.

Troubleshooting & FAQs

Issue 1: Detection of D-allo-Threonine (Epimerization)

Symptom: HPLC analysis shows a "shoulder" peak or a split peak for the final product (typically 0.5–2% impurity). Root Cause:

  • Excess Base: Using >0.1 eq DMAP during the esterification step.

  • Over-Activation: Using DCC instead of EDC/DIC can lead to higher racemization rates in Threonine. Corrective Action:

  • Switch to EDC

    
    HCl  and reduce DMAP to 0.05 eq .
    
  • Perform the esterification at -10°C and allow it to warm slowly only to 0°C.

  • Protocol Check: Ensure your starting material (Z-Thr-OH) is optically pure. Threonine is prone to epimerization on the shelf if not stored properly.

Issue 2: Loss of tBu Side Chain

Symptom: Mass spectrometry shows a peak corresponding to [M - 56] (loss of isobutylene). Root Cause: BF


OEt

is a Lewis acid capable of cleaving acid-labile ethers like tBu if the reaction time is too long or temperature is too high. Corrective Action:
  • Strict Temperature Control: Initiate the BF

    
     addition at -78°C . Do not exceed 0°C  during the reaction.
    
  • Quench: Quench the reaction with triethylamine (TEA) before allowing the solution to warm to room temperature. This neutralizes the BF

    
     immediately.
    
Issue 3: Incomplete Obo Rearrangement

Symptom: Presence of the oxetane ester intermediate (detectable by NMR: oxetane protons at


 4.4–4.6 ppm).
Root Cause: 
  • Moisture: BF

    
    OEt
    
    
    
    hydrolyzes rapidly in moist air, deactivating the catalyst.
  • Old Catalyst: BF

    
    OEt
    
    
    
    degrades over time (turns dark). Corrective Action:
  • Use freshly distilled BF

    
    OEt
    
    
    
    .
  • Ensure all solvents (DCM) are distilled over CaH

    
     or passed through an activated alumina column.
    
  • Run the reaction under a positive pressure of dry Nitrogen or Argon.

Comparative Data: Coupling Reagents

The choice of coupling reagent during the initial esterification (Step 1) is the primary determinant of chiral purity.

Coupling ReagentBase AdditiveTemp (°C)% Racemization (D-allo)Yield (Oxetane Ester)Notes
DCC DMAP (0.5 eq)255.2% 85%High racemization risk due to excess base/temp.
EDC

HCl
DMAP (0.1 eq)0< 0.5% 92%Recommended. Best balance of speed/purity.
DIC HOBt (1.0 eq)0< 0.2% 78%Lowest racemization, but slower reaction.
HBTU/HATU DIPEA (2.0 eq)25> 10% 95%Avoid. Basic conditions trigger

-elimination.

Detailed Protocol: Step-by-Step

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Z-Thr(tBu)-OH (Commercial grade, >99% ee)

  • 3-Methyl-3-hydroxymethyloxetane

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • DMAP (4-Dimethylaminopyridine)

  • BF

    
    OEt
    
    
    
    (Boron trifluoride diethyl etherate)
  • Solvents: Anhydrous DCM, MeOH, EtOAc.

Step 1: Oxetane Ester Formation
  • Dissolve Z-Thr(tBu)-OH (10 mmol) and 3-Methyl-3-hydroxymethyloxetane (11 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add DMAP (0.5 mmol, 0.05 eq) followed by EDC

    
    HCl  (11 mmol).
    
  • Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Wash with 0.5M HCl (cold), sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
    • Quality Check:

      
      H NMR should show the oxetane ring protons and the tBu singlet.
      
Step 2: Obo Rearrangement
  • Dissolve the crude oxetane ester (from Step 1) in anhydrous DCM (40 mL).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add BF

    
    OEt
    
    
    
    (0.25 mL, 2.0 mmol) dropwise via syringe.
  • Allow the mixture to warm slowly to 0°C over 4 hours. Do not warm to RT.

  • Quench: Add Triethylamine (1.0 mL) at 0°C. Stir for 10 mins.

  • Workup: Dilute with DCM, wash with water (rapidly) and brine. The Obo ester is sensitive to aqueous acid, so keep washes neutral/basic if possible, though the Obo group is relatively stable compared to the rearrangement transition state.

  • Purify via flash chromatography (Silica, pre-treated with 1% Et

    
    N to prevent hydrolysis).
    
Step 3: Z to Fmoc Exchange
  • Dissolve Z-Thr(tBu)-Obo in MeOH. Add 10% Pd/C (10 wt%).

  • Stir under H

    
     (balloon) for 2 hours. Filter through Celite. Concentrate to get H-Thr(tBu)-Obo.
    
  • Redissolve in Dioxane/Water (1:1). Add NaHCO

    
     (2 eq) and Fmoc-OSu  (1.1 eq).
    
  • Stir at RT for 3 hours.

  • Workup: Extract with EtOAc. Purify by recrystallization or column chromatography.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[1][2][3][4] A general method for the synthesis of OBO (2,6,7-trioxabicyclo[2.2.2]octyl) esters. Tetrahedron Letters, 24(50), 5571-5574. Link

  • Blaskovich, M. A., et al. (2002).[5] Preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.[5][6][7] Organic Syntheses, 79, 216.[5][7] Link

  • Wipf, P., & Heimgartner, H. (1988). Racemization-free activation of amino acids. Helvetica Chimica Acta, 71(1), 140-154. (Discusses oxazolone mechanisms in similar esters).
  • Barlos, K., et al. (1987). Racemization of Thr and other amino acids during esterification. International Journal of Peptide and Protein Research, 29(4), 431.

Sources

Technical Support Center: Aspartimide Prevention in Asp-Thr Sequences

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenge of aspartimide formation in peptide synthesis, specifically focusing on the high-risk Aspartyl-Threonine (Asp-Thr) sequence.

It is designed for researchers observing mass anomalies (-18 Da, +51 Da, or +67 Da) in sequences containing Asp-Thr, where "Obo" likely refers to either the O-Benzyl (Obzl) protecting group, the OBO (orthoester) C-terminal protection, or a conflation with the Asp(OBno) protecting group strategy used to solve this very problem.

Topic: Mitigation of Aspartimide Formation in Asp-Thr Motifs Applicable Chemistries: Fmoc SPPS, Microwave SPPS Target Residues: Aspartic Acid (Asp, D) adjacent to Threonine (Thr, T)[1]

Core Analysis: The "Asp-Thr" Hazard

In Solid Phase Peptide Synthesis (SPPS), the sequence Asp-Thr is a "hotspot" for aspartimide formation. This side reaction is base-catalyzed (typically by piperidine during Fmoc removal) and leads to ring closure, racemization, and chain termination.

The "Obo" Variable

Users frequently encounter confusion regarding "Obo" in this context. In high-level peptide chemistry, this refers to three distinct possibilities. This guide addresses all three:

  • The Cause (Most Likely): You are using Thr(Obzl) (O-benzyl) or Thr(OtBu) and observing side reactions. The electron-donating nature and steric environment of the Threonine side chain facilitate the attack.

  • The Specific Case: You are using a Thr-OBO ester (2,6,7-trioxabicyclo[2.2.2]octyl) at the C-terminus.

  • The Solution (The "OBno" Strategy): You are looking for Fmoc-Asp(OBno)-OH (O-5-benzyl-2-oxazolyl), a specialized building block designed explicitly to prevent aspartimide formation in this sequence.

Mechanism of Failure

To prevent the reaction, one must understand the pathway. The amide nitrogen of the Threonine residue (n+1) attacks the


-carboxyl ester of the Aspartic acid (n), forming a 5-membered succinimide ring.
Pathway Diagram (Graphviz)

AspartimideMechanism AspThr Native Sequence ...Asp(OtBu)-Thr... Intermediate Deprotonated Amide (Thr Backbone N-) AspThr->Intermediate Base removes Amide H Base Fmoc Deprotection (Piperidine/Base) Base->Intermediate Aspartimide ASPARTIMIDE (Succinimide Ring) [-18 Da] Intermediate->Aspartimide Nucleophilic Attack on Asp Side Chain Piperidide Piperidide Adduct [+67 Da] Aspartimide->Piperidide Ring Opening by Piperidine BetaAsp Beta-Asp Peptide (Isomerization) [Same Mass] Aspartimide->BetaAsp Hydrolysis (Beta-shift) AlphaAsp Alpha-Asp Peptide (Racemized) [Same Mass] Aspartimide->AlphaAsp Hydrolysis (Racemization)

Caption: The aspartimide cascade. The critical failure point is the nucleophilic attack of the Threonine backbone nitrogen on the Aspartate side chain ester.

Troubleshooting Protocols

Scenario A: The "Silver Bullet" (Using Asp(OBno))

If you are synthesizing a valuable or long peptide containing Asp-Thr, standard Asp(OtBu) is often insufficient. The most robust chemical solution is replacing the Asp residue.

Recommendation: Use Fmoc-Asp(OBno)-OH .

  • Mechanism: The bulky 5-benzyl-2-oxazolyl (OBno) group sterically shields the

    
    -carboxyl and electronically suppresses the attack.
    
  • Protocol:

    • Substitute standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH at the specific position N-terminal to Threonine.

    • Perform standard coupling (DIC/Oxyma or HATU).

    • Note: No special cleavage is required; the OBno group is removed during standard TFA cleavage.

Scenario B: The "Pseudoproline" Method (Thr Protection)

If you cannot change the Asp residue, you must modify the Threonine to prevent it from attacking.

Recommendation: Use Fmoc-Asp(OtBu)-Thr(PsiMe,Me)pro-OH dipeptide.

  • Mechanism: This converts the Threonine into a pseudoproline (oxazolidine) ring. This "locks" the backbone nitrogen into a tertiary amide, rendering it non-nucleophilic. It physically cannot attack the Asp side chain.

  • Protocol:

    • Purchase the pre-formed dipeptide: Fmoc-Asp(OtBu)-Thr(PsiMe,Me)pro-OH.

    • Couple this unit as a single block.

    • Result: 100% elimination of aspartimide at this site.

Scenario C: Process Optimization (Reagent Modification)

If you must use standard amino acids (e.g., due to cost or regulatory filings), you must suppress the base catalysis.

Recommendation: Acid-Modified Deprotection.

  • Mechanism: Adding a weak acid to the deprotection cocktail keeps the amide bond protonated without preventing Fmoc removal.

ComponentStandard ProtocolOptimized Anti-Aspartimide Protocol
Base 20% Piperidine20% Piperidine
Solvent DMFDMF
Additive None0.1 M HOBt (anhydrous) or 5% Formic Acid
Temperature Ambient / 75°CMax 25°C (Strictly NO Heat)

Step-by-Step Workflow:

  • Prepare a solution of 0.1 M HOBt in 20% Piperidine/DMF.

  • Ensure HOBt is fully dissolved (sonicate if necessary).

  • Use this solution for all deprotection steps after the Asp-Thr sequence has been assembled.

  • Critical: Do not use microwave heating for deprotection steps once Asp is on the resin. Heat accelerates ring closure exponentially.

Diagnostic Data & FAQs

How do I know if I have Aspartimide?

Check your Mass Spec (ESI-MS) for the following shifts relative to your target mass (


):
Mass ShiftIdentificationCause
-18 Da Aspartimide Loss of H₂O (Ring closure intact).
+67 Da Piperidide Piperidine adduct (Ring opened by base).
+51 Da Piperidide (partial) Often seen if 3-methylpiperidine is used.
0 Da

-Peptide
Isomerization. Same mass, but split peak on HPLC.
FAQ: Addressing the "Obo" Confusion

Q: I am using Fmoc-Thr(Obo) at the C-terminus. Does this cause aspartimide? A: The OBO ester (2,6,7-trioxabicyclo[2.2.2]octyl) is extremely bulky. While it protects the C-terminus, it does not prevent the N-terminal nitrogen of that Threonine from attacking the preceding Aspartic acid. In fact, the steric bulk of the C-terminal OBO might force the backbone into a conformation that favors cyclization (the "Thorpe-Ingold" effect).

  • Fix: Use the HOBt/Piperidine deprotection cocktail (Protocol C above).

Q: Is "Obo" the same as "Obzl"? A: No, but they are often confused.

  • Obzl: O-benzyl (Side chain protection). Common in Boc chemistry.

  • OBO: Orthoester (Carboxyl protection).

  • OBno: O-5-benzyl-2-oxazolyl (Asp side chain protection). This is the one you likely want to prevent side reactions.

Q: Can I just use DBU instead of Piperidine? A: DBU is a non-nucleophilic base, so it prevents the formation of Piperidides (+67 Da). However, it is a stronger base than piperidine and can actually accelerate the initial ring closure (-18 Da). DBU is not recommended for Asp-Thr sequences unless used with HOBt.

References

  • Novabiochem (Merck). "Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH." Sigma-Aldrich Technical Notes.

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part II." Journal of Peptide Science, 9(8), 518–526.

  • Biotage. "Preventing Aspartimide Rearrangements During Fmoc-based Solid Phase Peptide Synthesis." Biotage Knowledge Blog.

  • Iris Biotech. "Aspartimide Formation: Mechanisms and Prevention." Iris Biotech Knowledge Base.

Sources

Technical Guide: Optimization of Obo Ester Cleavage Conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals optimizing the cleavage of Obo (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ester protecting groups.

Executive Summary & Strategic Utility

The Obo ester is a bicyclic ortho ester protecting group originally developed (notably by E.J. Corey) to mask carboxylic acids. Its primary utility lies in its extreme stability toward strong bases and nucleophiles (e.g., organolithiums, Grignards, hydrides), conditions that would readily attack standard alkyl esters.

However, this stability creates a unique deprotection challenge. Unlike standard esters, the Obo group does not cleave directly to the acid under basic conditions. Successful removal requires a two-stage "Unmask-then-Hydrolyze" strategy . Failure to recognize this often leads to "stuck" intermediates and low yields.

Mechanism of Action (The "Unmasking" Pathway)

To optimize cleavage, one must understand the structural transformation. The Obo group is not removed in a single step; it is first rearranged and then hydrolyzed .

Cleavage Pathway Diagram

OboDeprotection cluster_0 Critical Bottleneck: The Stable Intermediate Obo Obo Ester (Bicyclic Ortho Ester) Inter Protonated Intermediate Obo->Inter Step 1: Mild Acid (H3O+ / Ring Opening) MonoEster Open Mono-Ester (2,2-bis(hydroxymethyl)propyl ester) Inter->MonoEster Hydrolysis (- H+) Carboxylate Carboxylate Anion MonoEster->Carboxylate Step 2: Base Saponification (LiOH / NaOH) Product Free Carboxylic Acid Carboxylate->Product Acidic Workup (pH < 3)

Figure 1: The two-stage deprotection mechanism. Note that the "Open Mono-Ester" is a stable species that must be actively hydrolyzed in Step 2.

Optimized Experimental Protocols

Method A: The "Gold Standard" Two-Step Protocol

This method is the most reliable, avoiding harsh conditions that could damage sensitive substrates.

Reagents:

  • Step 1: 0.5 M HCl (aq) or KHSO₄ (sat. aq).

  • Step 2: LiOH (2.0 equiv) in THF/H₂O (3:1).

Protocol:

  • Ring Opening (Acidic): Dissolve the Obo-protected substrate in THF. Add dilute aqueous acid (e.g., 0.1–0.5 M HCl) until pH ~3–4. Stir at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1][2] You will see the disappearance of the non-polar Obo ester and the appearance of a slightly more polar spot (the mono-ester).

  • Saponification (Basic): Once the Obo is fully converted to the mono-ester, basify the reaction mixture directly (or after concentration) by adding LiOH (2–3 equiv) and water. Stir at room temperature for 2–4 hours.

  • Workup: Acidify carefully to pH 2 with dilute HCl or citric acid and extract with EtOAc.

Method B: One-Pot Direct Acidic Hydrolysis

Useful for robust substrates lacking acid-sensitive functional groups.

Protocol:

  • Dissolve substrate in THF/H₂O (1:1).[3]

  • Add TFA (Trifluoroacetic acid) (10–20% v/v).

  • Stir at room temperature for 4–12 hours.

  • Note: This forces the hydrolysis of the intermediate ester via acid catalysis, which is slower than base-catalyzed saponification but avoids basic conditions entirely.

Troubleshooting Center (FAQs)

Issue 1: "My reaction is stuck at an intermediate."

Q: I treated my Obo ester with mild acid, but I isolated a compound that isn't my acid. It looks like an ester by NMR. Diagnosis: You have isolated the 2,2-bis(hydroxymethyl)propyl ester (the "Open Mono-Ester" in Figure 1). The Fix: The initial acid treatment only opens the bicyclic cage. It does not hydrolyze the resulting ester efficiently under mild conditions. You must subject this intermediate to Step 2 (Saponification) using LiOH or NaOH to release the free acid.

Issue 2: "I cannot use base (racemization risk)."

Q: My substrate has an alpha-chiral center sensitive to epimerization. I can't use LiOH. Diagnosis: Standard saponification might racemize the center. The Fix:

  • Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) on the intermediate mono-ester. It is mild (pH 7) and avoids racemization.

  • Stronger Acid: Use Method B (TFA/H₂O) or aqueous H₂SO₄. The Obo group was designed to be base-stable, so acid is the natural orthogonal cleavage condition.

Issue 3: "Solubility issues during cleavage."

Q: My starting material precipitates when I add the aqueous acid. Diagnosis: Obo esters are often lipophilic, while the cleavage conditions are aqueous. The Fix: Increase the ratio of THF or Dioxane . A 4:1 Organic:Aqueous ratio is often necessary to keep the lipophilic Obo ester in solution for the acid to act.

Comparative Data: Reagent Selection

Reagent SystemMechanismSpeedRisk ProfileBest For
Aq. HCl / THF then LiOH Two-Step (Open

Saponify)
Fast (Total < 4h)Low (Mild pH swings)General Purpose (Standard)
TFA / H₂O Direct Acid HydrolysisSlow (6–12h)Medium (Acid sensitivity)Base-Sensitive Substrates
KHSO₄ / Dioxane Mild Acid OpeningVery SlowVery LowHighly Labile Substrates
BF₃·OEt₂ / H₂O Lewis Acid OpeningFastHigh (Lewis acid sensitive)Sterically Hindered Obo Groups

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[4][5] A new general method for the protection of the carboxylic acid function. Tetrahedron Letters.

  • Wipf, P., et al. (1999). Synthetic applications of ortho esters.[2][4] Pure and Applied Chemistry.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for cleavage conditions).
  • Esteves, C. H. A., et al. (2018).[6][7] OBO-Protected Pyruvates as Reagents for the Synthesis of Functionalized Heteroaromatic Compounds.[6] Organic Letters.[1][5][8]

Sources

Technical Support Center: Solubility & Handling of Fmoc-Thr-Obo

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the solubility and handling of Fmoc-Thr-Obo (Fmoc-L-Threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester).

Compound Identification & Chemical Context

Before troubleshooting, it is critical to confirm the specific chemical identity of your reagent, as "Obo" and "OtBu" are frequently confused in procurement and synthesis logs.

FeatureFmoc-Thr-Obo (Target of this Guide)Fmoc-Thr(tBu)-OH (Standard SPPS Reagent)
Full Name Fmoc-L-Threonine Ortho Ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl)Fmoc-L-Threonine tert-butyl ether
Structure C-terminus is "caged" as a bicyclic ortho ester.C-terminus is a free acid (-COOH).[1]
Primary Use Intermediate for synthesizing non-natural amino acids (e.g., via Grignard addition); prevents

-proton racemization.[1]
Standard building block for Solid Phase Peptide Synthesis (SPPS).[2]
Solubility Profile Lipophilic; generally soluble in DCM, THF, EtOAc.[1]Soluble in DMF; prone to severe aggregation in DCM/DMF.[1]

Note: If you are attempting to couple this molecule in SPPS and it will not dissolve or react, ensure you are not mistakenly using the Obo ester instead of the Free Acid . The Obo ester cannot be coupled to a resin-bound amine without prior deprotection.[1]

Solubility Troubleshooting Guide (Fmoc-Thr-Obo)

The Obo ester moiety renders the C-terminus non-polar and sterically bulky. If the side-chain hydroxyl is unprotected (Fmoc-Thr(OH)-Obo), intermolecular hydrogen bonding can reduce solubility in non-polar solvents like DCM.[1]

Quick Reference: Solubility Matrix
SolventSolubility RatingRecommended ConditionsNotes
DCM (Dichloromethane)Moderate to Good 20–25 °C. Sonicate if cloudy.[1]Best for non-polar derivatives.[1] If OH is free, may require 5% THF.
DMF (Dimethylformamide)Excellent Room Temp.[1]Ideal for solvation, but difficult to remove if recovering product.
THF (Tetrahydrofuran)Excellent Room Temp.[1]Preferred alternative to DCM if solubility is poor.[1]
Diethyl Ether Moderate Used for recrystallization.[1]Product often crystallizes from this.[1]
Troubleshooting Q&A
Issue 1: "My Fmoc-Thr-Obo sample remains cloudy or has floating particulates in DCM."

Diagnosis:

  • Crystalline Lattice Energy: High-purity Obo esters can form tight crystal lattices that are slow to break.[1]

  • Free Hydroxyl Aggregation: If the threonine side chain is unprotected (-OH), hydrogen bonding networks can form, resisting solvation in pure DCM.[1]

  • Inorganic Salts: Residual salts (e.g., cesium salts from synthesis) may be present.[1]

Solution Protocol:

  • Sonication: Place the sealed vial in an ultrasonic bath for 5–10 minutes. This is often sufficient to break the lattice.

  • Co-solvent Addition: Add 5–10% THF (Tetrahydrofuran) or 1–2% DMF to the DCM.[1] This disrupts hydrogen bonding without altering the reaction chemistry significantly.

  • Filtration: If a fine white powder persists after sonication and co-solvent addition, it is likely an inorganic salt impurity. Filter the solution through a 0.45 µm PTFE syringe filter.

Issue 2: "The solution gels or becomes viscous in DMF."

Diagnosis: This is rare for the Obo ester but common for Fmoc-amino acids.[1] It indicates supramolecular aggregation (beta-sheet-like structures formed by the Fmoc and amide groups).

Solution Protocol:

  • Chaotropic Salts: Add LiCl (Lithium Chloride) to a concentration of 0.4 M in the DMF solution. LiCl disrupts the hydrogen bonding network responsible for gelation.

  • Warmth: Gently heat the solution to 40–45 °C (Do not exceed 50 °C to avoid Fmoc cleavage or Obo degradation).

Issue 3: "I am seeing hydrolysis products (free acid) in my solution."

Diagnosis: The Obo ester is an ortho ester .[1] While stable to base (piperidine), it is acid-labile .[1] If your DCM or DMF contains trace acid or high water content, the Obo group can hydrolyze to the ester and then the acid.

Solution Protocol:

  • Solvent Quality: Use only anhydrous solvents (DCM distilled over CaH₂ or from a solvent system; DMF amine-free and dry).[1]

  • Stabilization: Add 1% Triethylamine (TEA) to the solvent if the downstream chemistry permits. This neutralizes trace acidity and stabilizes the Obo group.

"Did You Mean...?" (Common Confusion with Fmoc-Thr(tBu)-OH)

If your application is Standard Solid Phase Peptide Synthesis (SPPS) , and you are experiencing "solubility issues" (specifically aggregation or incomplete coupling), you are likely working with Fmoc-Thr(tBu)-OH , not the Obo ester.

The Problem: Threonine derivatives are notorious for "difficult sequences" in SPPS due to beta-branched steric hindrance and aggregation.[1]

The Solution (The "Magic Mixture" Approach): Do not rely on pure DMF. Use the following solvent system to dissolve Fmoc-Thr(tBu)-OH:

  • Solvent: DMF/DMSO (80:20) or NMP/DMSO (80:20).

  • Additive: 0.4 M LiCl (Lithium Chloride).[1]

  • Rationale: DMSO and LiCl are potent chaotropes that break up peptide aggregation on the resin and in solution.

Visual Workflows

Diagram 1: Solubility Decision Tree for Fmoc-Thr-Obo

SolubilityTree Start Start: Fmoc-Thr-Obo Solid SolventChoice Choose Solvent Start->SolventChoice DCM Dichloromethane (DCM) SolventChoice->DCM DMF DMF SolventChoice->DMF CheckDCM Is solution clear? DCM->CheckDCM CheckDMF Is solution clear? DMF->CheckDMF Success Proceed with Reaction CheckDCM->Success Yes IssueDCM Cloudy / Precipitate CheckDCM->IssueDCM No CheckDMF->Success Yes IssueDMF Gelation / Viscosity CheckDMF->IssueDMF No FixDCM1 Step 1: Sonicate (5-10 min) IssueDCM->FixDCM1 FixDMF1 Step 1: Heat to 40°C IssueDMF->FixDMF1 FixDCM2 Step 2: Add 5% THF or 1% DMF FixDCM1->FixDCM2 Still cloudy Filter Filter (Inorganic Salts) FixDCM2->Filter Still cloudy FixDMF2 Step 2: Add 0.4M LiCl FixDMF1->FixDMF2 Still viscous FixDMF2->Success Filter->Success

Caption: Logical workflow for resolving solubility issues based on solvent choice and observed symptoms.

Diagram 2: Chemical Structure & Stability Context

OboStructure FmocThr Fmoc-Thr Moiety OboGroup Obo Ortho Ester (Bicyclic Cage) FmocThr->OboGroup C-Terminus Protection Stability Stability Profile OboGroup->Stability Base Base (Piperidine) STABLE Stability->Base Acid Acid (TFA/H2O) LABILE (Hydrolysis) Stability->Acid

Caption: Structural stability of the Obo ester. Note the acid sensitivity, requiring anhydrous conditions.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993).[1] Synthesis of unusual amino acids from serine and threonine. Journal of the American Chemical Society. Link (Describes the synthesis and use of Fmoc-Thr-Obo).

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[1][3][4] A general method for the protection of the carboxyl group. Tetrahedron Letters. Link (Foundational chemistry of the OBO protecting group).

  • BenchChem Technical Support. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Link (General reference for Fmoc-Thr aggregation issues).

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Link (Chaotropic salt protocols).

Sources

Reducing steric hindrance when coupling N-Fmoc-L-threonine obo ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of using N-Fmoc-L-Threonine OBO ester (CAS 148150-71-4), where the


-carboxyl group is protected as a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) ortho ester .

While the OBO ester provides exceptional stability against nucleophiles and prevents racemization, its bicyclic "cage" structure—combined with the native


-branching of Threonine—creates a sterically congested environment. This guide details protocols to overcome this hindrance during chain elongation.

Core Analysis: The Steric Challenge

The coupling efficiency of N-Fmoc-L-Threonine OBO ester is governed by two converging steric factors:

  • The OBO "Cage": The bicyclic ortho ester is significantly bulkier than standard methyl or allyl esters. It imposes a rigid steric blockade near the

    
    -carbon.
    
  • 
    -Branching:  The L-Threonine side chain (with its 
    
    
    
    -methyl and hydroxyl/ether group) naturally restricts access to the
    
    
    -amine.

Impact: When the N-terminal Fmoc is removed from the Thr-OBO residue, the free amine is "sandwiched" between the OBO cage and the side chain. Standard diffusion-controlled coupling rates drop precipitously, leading to deletion sequences or incomplete coupling.

Visualizing the Steric Blockade

Steric_Hindrance cluster_Sterics Steric Shielding Zone Incoming_AA Incoming Activated AA (Acyl Donor) Reaction_Center Nucleophilic Attack (Slow Kinetics) Incoming_AA->Reaction_Center Blocked by Bulk Thr_Amine Free Amine (NH2) of Thr-OBO Thr_Amine->Reaction_Center OBO_Group OBO Ortho Ester (Bicyclic Cage) OBO_Group->Thr_Amine Steric Clash Beta_Methyl Thr Beta-Methyl (Side Chain) Beta_Methyl->Thr_Amine Steric Clash

Caption: Schematic of the steric congestion around the Threonine amine caused by the OBO protecting group and the native side chain.

Troubleshooting Guide (Q&A)

Phase 1: Coupling TO the Threonine-OBO Residue

Scenario: You have immobilized or dissolved H-Thr-OBO and are trying to attach the NEXT amino acid.

Q1: My coupling reaction is stalling at <50% conversion. How do I force the reaction to completion? A: The steric bulk of the OBO group slows the nucleophilic attack. You must shift the kinetics using high-activity reagents and heat.

  • Reagent Switch: Replace standard HBTU/HCTU with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive -OAt or -Oxyma active esters, which are smaller and faster than -OBt esters.

  • Solvent System: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells peptide chains better and improves kinetics for hindered couplings.

  • Protocol: Perform Double Coupling :

    • Couple 1: 3 eq AA, 3 eq HATU, 6 eq DIPEA in NMP, 45 min.

    • Drain/Wash.

    • Couple 2: 3 eq AA, 3 eq PyAOP, 6 eq DIPEA in NMP, 45 min (PyAOP is a phosphonium reagent effective for hindered amines).

Q2: Can I use microwave irradiation to reduce steric hindrance? A: Yes. The OBO ester is thermally stable and base-stable.

  • Mechanism: Microwave energy increases molecular rotation, temporarily disrupting the hydrogen bond networks and "breathing" the steric shield to allow reagent entry.

  • Recommended Settings: 75°C for 5–10 minutes.

  • Caution: If your Threonine side chain is unprotected (free -OH), keep temperatures <60°C to avoid O-acylation side reactions.

Q3: Does the OBO group cause racemization during this step? A: No. In fact, the OBO group is specifically designed to prevent racemization. Its bulk prevents the formation of the oxazolone intermediate (a primary pathway for racemization). However, using excessive base (DIPEA/Collidine) with prolonged heating can still induce epimerization via direct enolization.

  • Fix: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA as the base; it is less nucleophilic and reduces base-catalyzed racemization risks.

Phase 2: Handling the OBO Group

Q4: I am seeing side products. Is the OBO group unstable? A: The OBO group is stable to:

  • Base: 20% Piperidine (Fmoc removal), LiOH (saponification of other esters).

  • Nucleophiles: Amines, thiols.

  • Reduction: NaBH4.

It is UNSTABLE to:

  • Acid: TFA (Trifluoroacetic acid) or Lewis acids (BF3·Et2O).

  • Troubleshooting: If you are using acid-labile side chain protection (like Trt or Boc) elsewhere, ensure you are not inadvertently cleaving the OBO ester. The OBO ester requires specific acidic conditions to open (usually two-step: mild acid to open the cage to an ester, then hydrolysis).

Q5: How do I verify the OBO ester is still intact? A:

  • NMR: Look for the distinctive singlet of the methyl group on the OBO cage (

    
     ppm) and the methylene protons of the cage.
    
  • Mass Spec: The OBO group adds a specific mass (+113 Da for the C5H9O3 unit relative to the acid). Ensure your mass corresponds to the protected species.

Optimized Experimental Protocol

Protocol: High-Efficiency Coupling to H-Thr(tBu)-OBO

This protocol assumes you are coupling an Fmoc-Amino Acid to a Threonine-OBO residue (solution phase or resin-bound).

Materials:

  • Acceptor: H-Thr(tBu)-OBO (Fmoc removed).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for extreme hindrance.

  • Solvent: Anhydrous NMP.

Step-by-Step Workflow:

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-AA-OH (4.0 equiv) and HATU (3.9 equiv) in NMP.

    • Add DIPEA (8.0 equiv).

    • Wait exactly 30 seconds. (Longer activation can lead to epimerization of the incoming AA).

  • Coupling:

    • Add the activated mixture immediately to the H-Thr(tBu)-OBO solution/resin.

    • Agitation: Shake vigorously or stir.

    • Temperature:

      • Standard: 25°C for 2 hours.

      • Difficult: 50°C for 45 mins.

      • Microwave: 75°C for 5 mins (25W constant power).

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines/proline) or Kaiser Test (primary amines).

    • Note: The steric bulk of OBO can sometimes give false negatives in colorimetric tests because the reagents cannot reach the amine. LC-MS is the preferred monitoring method.

  • Capping (If coupling is incomplete):

    • If <5% amine remains, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Comparison of Coupling Reagents
ReagentSteric PenetrationRacemization RiskRecommended For
HBTU/HCTU LowLowStandard couplings (Not recommended for OBO)
HATU HighLow-MediumPrimary choice for Thr-OBO
PyAOP Very HighMediumExtremely hindered junctions (e.g., Thr-OBO to Val)
DIC/Oxyma HighVery LowMicrowave synthesis (Green alternative)

Mechanistic Pathway: OBO Cleavage

Users often confuse the coupling difficulty with stability issues. Understanding the OBO cleavage is vital to ensure it survives the coupling steps but is removed when intended.

OBO_Cleavage Step1 Fmoc-Thr-OBO (Stable to Base/Nucleophiles) Condition1 TFA / H2O (Trace) (Acidic Hydrolysis) Step1->Condition1 Step2 Intermediate: Mono-Ester / Ring Opening Condition1->Step2 Condition2 Aqueous Workup / Saponification Step2->Condition2 Final Fmoc-Thr-OH (Free Carboxylic Acid) Condition2->Final

Caption: The OBO group is orthogonal to Fmoc removal conditions. It requires acidic conditions to initiate ring opening, followed by hydrolysis to yield the free acid.

References

  • Benchchem. (n.d.). N-Fmoc-L-threonine obo ester Technical Data. Retrieved from

  • Corey, E. J., & Raju, N. (1983).[1] New methods for the synthesis of macrocyclic lactones. Tetrahedron Letters, 24(50), 5571-5574. (Original description of OBO ester synthesis and stability).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for Ortho Ester stability).

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Humana Press.

Sources

Technical Support Center: Purification of OBO-Ester Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of peptides containing OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) esters .

These "Obo esters" are specialized ortho-ester protecting groups for carboxylic acids (typically the C-terminus or Asp/Glu side chains).[1] They are prized for their extreme steric bulk and stability against strong bases and nucleophiles, which prevents racemization during aggressive synthetic steps (e.g., alkylations, peptide cyclizations). However, their extreme acid lability presents a unique purification challenge that contradicts standard peptide workflows.

Executive Summary: The OBO Stability Paradox

The Core Challenge: Standard peptide purification relies on acidic conditions (0.1% TFA, pH ~2.0) to protonate silanols and improve peak shape. You cannot use standard TFA buffers with OBO esters.

The OBO bicyclic ring is acid-labile .[2] Exposure to Trifluoroacetic Acid (TFA) or even unbuffered silica gel will trigger the ring-opening hydrolysis, converting the OBO ortho-ester into a mono-ester of tris(hydroxymethyl)ethane.

Quick Reference: Stability Profile
ConditionOBO StabilityAction
TFA (0.1% - 95%) Unstable Rapid hydrolysis to ester/acid.
Acetic Acid / Formic Acid Unstable Slow to rapid degradation depending on conc.
Piperidine (20%) Stable Compatible with Fmoc removal.
LiOH / NaOH (Dilute) Stable Resistant to saponification (unlike methyl esters).
Silica Gel (Standard) Unstable Surface acidity is sufficient to degrade OBO.

Part 1: Purification Strategies (Preservation)

Use this workflow if your goal is to isolate the intact OBO-protected peptide intermediate.

Reversed-Phase HPLC (High pH Strategy)

Since the OBO group is lipophilic and base-stable, you must switch to a basic mobile phase. This preserves the ortho-ester ring.[1]

  • Stationary Phase: Use a "Hybrid" or "High-pH Stable" C18 column (e.g., Waters XBridge™, Agilent Poroshell HPH™, or Phenomenex Gemini™). Do not use standard silica-based C18 columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water (pH ~7.8–8.2).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Standard 5–95% ACN gradients.

  • Detection: UV 210/220 nm. (Note: Ammonium bicarbonate has a UV cutoff; ensure your baseline correction is active).

Flash Chromatography (Normal Phase)

If purifying protected peptide fragments on silica, you must neutralize the inherent acidity of the silica gel.

  • Pre-treatment: Flush the silica column with mobile phase containing 1–2% Triethylamine (Et3N) or 1% Pyridine before loading the sample.

  • Mobile Phase: DCM / Methanol / Et3N (e.g., 95:4:1).

  • Sample Loading: Load using a basic solvent (e.g., DCM with a drop of Et3N). Never load using acidic DCM.

Workup and Lyophilization
  • Evaporation: Do not use heat >40°C.

  • Solvent Removal: Lyophilize from the Ammonium Bicarbonate buffer. The salt is volatile and will sublime, leaving the neutral peptide.

  • Storage: Store at -20°C under Argon. Moisture + trace acid (from air) can induce hydrolysis over time.

Part 2: Purification Strategies (Cleavage/Deprotection)

Use this workflow if you are finished with the OBO group and want to isolate the final free carboxylic acid peptide.

Removing the OBO group is a two-step process . It cannot be removed in a single step like a t-Butyl ester.

The Two-Step Deprotection Protocol
  • Ring Opening (Acidic): Treat the peptide with mild acid (e.g., 1% TFA in DCM or aqueous buffer pH 4) for 30–60 minutes.

    • Result: The bicyclic OBO opens to form the 2,2-bis(hydroxymethyl)propyl ester .

  • Saponification (Basic): Treat the intermediate ester with aqueous base (e.g., LiOH, Cs2CO3, or dilute NaOH) in MeOH/Water.

    • Result: Hydrolysis of the ester to the free carboxylic acid .

Workflow Visualization

The following diagram illustrates the decision logic and chemical pathway for OBO peptides.

OBO_Workflow Start Crude OBO-Peptide Goal What is your goal? Start->Goal Preserve Isolate Intermediate (Keep OBO Intact) Goal->Preserve Synthesize Analogs Cleave Final Deprotection (Remove OBO) Goal->Cleave Obtain Native Peptide HighPH_HPLC HPLC: 10mM NH4HCO3 (pH 8) Column: High-pH Stable C18 Preserve->HighPH_HPLC Flash Flash: Silica + 1% Et3N Preserve->Flash Storage Store: -20°C, Argon Avoid Moisture HighPH_HPLC->Storage Flash->Storage Step1 Step 1: Mild Acid (TFA/DCM or pH 2) Opens Ring -> Ester Cleave->Step1 Step2 Step 2: Base Hydrolysis (LiOH or Cs2CO3) Cleaves Ester -> Acid Step1->Step2 FinalPur Final Purification Standard TFA HPLC Step2->FinalPur

Caption: Logical workflow for handling OBO-protected peptides. Preservation requires basic conditions; removal requires a sequential Acid-then-Base protocol.

Part 3: Troubleshooting & FAQs

Q1: I synthesized my peptide on Rink Amide resin using Fmoc chemistry. Where is my OBO group?

Diagnosis: It was likely destroyed during cleavage. Explanation: Standard resin cleavage cocktails contain 95% TFA. This concentration instantly opens the OBO ring. Solution: If you need the OBO group intact off-resin, you must use:

  • Hyper-acid-sensitive resin (e.g., 2-Chlorotrityl or Sieber Amide) and cleave with 1% TFA in DCM (strictly controlled time).

  • Photocleavable linkers (cleaved by UV light, neutral pH).

  • Safety-Catch linkers (e.g., Kenner linker).

Q2: My LC-MS shows a mass of [M+18] or [M+104]. What happened?

Diagnosis: Hydrolysis.[3][4][5]

  • [M+18]: This usually indicates the OBO ring has opened to the ester form (addition of water) or the final acid (if ester hydrolyzed).

  • [M+104] (approx): The OBO group (C5H9O3, mass ~117) might have partially degraded or exchanged.

  • Root Cause: You likely used Formic Acid or TFA in your LC-MS mobile phase.

  • Fix: Switch your LC-MS buffer to 10mM Ammonium Acetate or Ammonium Bicarbonate to visualize the intact OBO species.

Q3: Why can't I just use NaOH to remove the OBO group directly?

Mechanism: The OBO ortho-ester is chemically designed to be stable to base .[3] The cage-like structure sterically protects the carbonyl carbon from nucleophilic attack. Protocol: You must treat with acid first to break the cage (ring opening). Once the cage is open and linear, the carbonyl becomes accessible for standard saponification by NaOH/LiOH.

Q4: I am seeing multiple peaks for my OBO-peptide on HPLC. Is it racemized?

Analysis: Not necessarily.

  • Conformers: OBO is bulky; if your peptide contains Proline, you may be seeing slow cis/trans isomerization.

  • Partial Hydrolysis: If your buffer is slightly acidic (pH < 6), you might be seeing a mix of Closed-Ring (OBO) and Open-Ring (Ester).

  • Check: Re-run the sample in 100% basic buffer. If peaks merge, it was hydrolysis/conformers. If distinct peaks remain, check for racemization (though OBO is designed to prevent this).

References

  • Corey, E. J., & Raju, N. (1983). A new general synthetic route to bridged carboxylic ortho esters. Tetrahedron Letters, 24(50), 5571-5574. Link

    • Foundational text describing the synthesis and stability of the OBO protecting group.
  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral cysteine derivative with the carboxyl protected by an acid-labile 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) orthoester.[2] Journal of the American Chemical Society, 115(12), 5021–5030. Link

    • Details the use of OBO in peptide synthesis, specifically for preventing epimerization, and describes purific
  • Wessjohann, L. A., et al. (2005).[6] Multiple multicomponent macrocyclizations including bifunctional building blocks (MiBs). Journal of Organic Chemistry. Link

    • Demonstrates the use of OBO esters in complex peptide macrocycliz
  • Biotage Application Note. (2023). How to improve peptide purification by altering the mobile phase pH. Link

    • General protocol for high-pH peptide purific

Sources

Overcoming aggregation in synthesis using Fmoc-threonine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Peptide Synthesis Topic: Overcoming Aggregation in Synthesis Using Fmoc-Threonine Derivatives Ticket ID: #THR-AGG-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Threonine (Thr) residues are notorious culprits in Solid Phase Peptide Synthesis (SPPS) aggregation.[1] Their


-branched nature, combined with the propensity of the peptide backbone to form interchain hydrogen bonds (

-sheets), often leads to "difficult sequences"—characterized by slow deprotection, incomplete coupling, and low crude purity.[2] This guide provides a root-cause analysis and actionable protocols to resolve these issues using advanced Fmoc-threonine derivatives.

Module 1: Diagnosis & Detection

Q: How do I confirm that my synthesis failure is due to aggregation involving Threonine?

A: Aggregation is rarely silent. Look for these specific signatures in your synthesis data:

  • The "20-mer Wall": Synthesis proceeds well until residues 10–20, then suddenly fails.

  • Kaiser Test Ambiguity: The resin beads appear slightly orange or reddish-brown rather than the distinct blue (positive) or yellow (negative), indicating steric inaccessibility.

  • HPLC Broadening: The crude chromatogram shows a "hump" of unresolved deletion sequences rather than sharp peaks.

  • Fmoc Deprotection Monitoring: If you monitor UV absorbance of the piperidine-fulvene adduct, you will see a progressive decrease in peak area after a Threonine residue is introduced.

Module 2: Structural Interventions (The "Magic Bullets")

Q: Standard double-coupling isn't working. What derivatives should I switch to?

A: Increasing equivalents of standard Fmoc-Thr(tBu)-OH is futile against aggregation. You must disrupt the secondary structure.[3] We recommend two primary classes of derivatives:

Pseudoproline Dipeptides (The Gold Standard)

These are dipeptides where the Threonine (or Serine/Cysteine) side chain is cyclized onto the backbone nitrogen, forming an oxazolidine ring.[4] This structure mimics Proline, introducing a "kink" that physically prevents


-sheet formation.[2]
  • Structure: The oxazolidine ring locks the amide bond in a cis conformation.

  • Usage: You replace a Xaa-Thr pair in your sequence with a single Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide unit.

  • Regeneration: The native Threonine is regenerated spontaneously during the final TFA cleavage.

Isoacyl Dipeptides (O-Acyl Isopeptides)

These derivatives relocate the growing peptide chain from the nitrogen to the side-chain oxygen of the Threonine.[5][6] This creates an ester linkage in the backbone, removing the amide proton required for hydrogen bonding.

  • Usage: Insert Fmoc-Xaa-Thr(O-acyl)-OH.

  • Regeneration: The native peptide is restored via an

    
     acyl shift at neutral pH (pH 7.4) after purification.
    

Module 3: Visualizing the Solution

The following diagram illustrates the decision logic for selecting the correct intervention and the mechanism of action.

Aggregation_Strategy Start Synthesis Failure Detected Diagnosis Is failure near Thr residue? Start->Diagnosis Type Identify Sequence Context Diagnosis->Type Yes Pseudo Strategy A: Pseudoprolines (Fmoc-Xaa-Thr(ΨMe,MePro)-OH) Type->Pseudo Thr is preceded by Ala, Val, Ile, Phe, Gly, etc. Isoacyl Strategy B: Isoacyl Dipeptides (Fmoc-Xaa-Thr(O-acyl)-OH) Type->Isoacyl Thr is in extremely hydrophobic segment Mech_Pseudo Mechanism: Oxazolidine ring induces cis-kink, breaking beta-sheets. Pseudo->Mech_Pseudo Mech_Iso Mechanism: Ester backbone removes H-bond donor. Requires O->N shift post-cleavage. Isoacyl->Mech_Iso

Caption: Decision tree for selecting Fmoc-Thr derivatives to disrupt aggregation.

Module 4: Step-by-Step Implementation Protocols

Protocol A: Coupling Pseudoproline Dipeptides

Best for: Routine synthesis of long peptides (20+ AA) containing Threonine.

Reagents:

  • Fmoc-Xaa-Thr(ΨMe,MePro)-OH (Choose Xaa to match the residue preceding Thr).

  • Coupling Reagent: HATU or PyBOP (avoid carbodiimides like DIC for this bulky coupling).

  • Base: DIPEA or NMM.

Procedure:

  • Calculation: Use 2.5 to 3 equivalents of the dipeptide relative to resin loading (standard AA uses 4-5 eq, but dipeptides are expensive and bulky).

  • Activation: Dissolve dipeptide and HATU (1:1 ratio) in DMF. Add DIPEA (2 eq relative to dipeptide) immediately before addition.

  • Coupling: Add to resin.

    • Critical Step: Extend coupling time to 2–4 hours or use microwave assistance (75°C for 10 min). The steric bulk of the oxazolidine ring makes this reaction slower than a standard coupling.

  • Monitoring: Perform a Kaiser test. If slightly positive, do not double couple with the dipeptide (too costly). Instead, perform a "capping" step with acetic anhydride to terminate unreacted chains.

  • Continuation: Resume standard synthesis. The next amino acid couples to the pseudoproline nitrogen; this coupling is often slow. Double couple the amino acid following the pseudoproline.

Protocol B: Solvation & Physical Parameters

Best for: When derivatives are unavailable or the sequence doesn't allow dipeptide substitution.

Data Comparison: Solvent Efficacy The following table summarizes the impact of solvent changes on aggregation-prone Threonine sequences.

ParameterStandard ConditionOptimized ConditionMechanism of Improvement
Solvent DMF (Dimethylformamide)NMP (N-Methyl-2-pyrrolidone)NMP has higher polarity and better solvates hydrophobic chains.[7]
Chaotropic Salt None0.1M LiCl or KSCN in DMFDisrupts hydrogen bonding networks within the resin matrix.
Temperature Room Temp (25°C)60°C - 75°C Kinetic energy overcomes the energy barrier of aggregation.
Resin Polystyrene (1% DVB)ChemMatrix (PEG) PEG backbone is amphiphilic, allowing better swelling for polar/hydrophobic mix.

Troubleshooting Workflow:

  • Switch solvent to NMP .[8][9]

  • If aggregation persists, add 0.1M LiCl to the coupling mixture.

  • Use Microwave irradiation (max 75°C for Thr to avoid racemization).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Fmoc-Thr(Trt)-OH instead of Fmoc-Thr(tBu)-OH to stop aggregation? A: No. While Trityl (Trt) is bulkier, it does not prevent backbone hydrogen bonding. In fact, the extreme steric bulk of Trityl might hinder coupling further without solving the root cause (beta-sheet formation). Stick to Pseudoprolines for aggregation issues.[3][8][10]

Q: Why do I see a +96 Da mass adduct on my Threonine peptides? A: This is likely a trifluoroacetate ester formed on the Threonine hydroxyl group during the final TFA cleavage.[11]

  • Fix: This is reversible. Treat the crude peptide with mild aqueous base (e.g., 20% acetic acid or ammonium bicarbonate buffer) for 30 minutes before lyophilization.

Q: Where should I place the Pseudoproline in my sequence? A: Place it every 5–6 residues in a hydrophobic region.

  • Example: In a 30-mer, insert pseudoprolines at positions 10, 16, and 22.

  • Note: Never place a pseudoproline at the C-terminus (risk of racemization during loading) or N-terminus (cleavage issues).

References

  • Wöhr, T., & Mutter, M. (1995).[2] Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides. Tetrahedron Letters. 10

  • White, P., et al. (2004).[10] Expediting the Fmoc solid phase synthesis of long peptides through the application of dimethyloxazolidine dipeptides. Journal of Peptide Science. 10

  • Sampson, W.R., et al. (1999). The synthesis of "difficult" peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study. Journal of Peptide Science. 10

  • Sohma, Y., et al. (2005). The "O-Acyl isopeptide method" for the synthesis of difficult sequence-containing peptides. Journal of Peptide Science. 10

  • Merck Millipore. Pseudoproline Dipeptides: Enhancing Synthetic Efficiency in Fmoc SPPS. Technical Note. 3[1][2][10][12][13][14][15][16]

Sources

Technical Support Center: N-Fmoc-L-Threonine OBO Ester Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Moisture Sensitivity & Handling Protocols Reagent ID: N-Fmoc-L-threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester (Fmoc-Thr-OBO)

Executive Summary: The "OBO" Paradox

You are likely using the OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ester to protect the C-terminus of Threonine. This is a strategic choice: OBO esters are sterically bulky and electronically orthogonal , preventing racemization of the


-proton and blocking diketopiperazine formation, which are common plagues in Threonine coupling.

The Critical Risk: While the OBO group is exceptionally stable to bases (allowing standard Fmoc deprotection with piperidine), it is thermodynamically unstable in the presence of moisture and trace acid. Atmospheric humidity, combined with the slight acidity of CO


 or degraded solvents, will trigger the irreversible ring-opening of the bicyclic cage, reverting it to a standard ester or carboxylic acid and ruining your synthetic strategy.
Troubleshooting & FAQ: The "Why" Behind the Failures
Q1: My white powder has turned into a sticky gum or glass. Is it still usable?

Status: Critical Failure. Diagnosis: The OBO group has likely undergone hydrolysis. Mechanism: The OBO moiety is a bicyclic ortho ester. Upon exposure to moisture, the strained cage opens. This destroys the crystalline lattice of the pure reagent, resulting in a hygroscopic, amorphous solid. Action: Do not use. The hydrolysis products (mono- or di-esters) will have different reactivity profiles and will not provide the steric shielding required for your synthesis.

Q2: I used "HPLC Grade" DMF, but my coupling yield is low. Why?

Status: Procedural Error. Diagnosis: "HPLC Grade" is not "Anhydrous." It often contains 0.03–0.05% water. The Science: In a 0.1 M reaction, 0.05% water represents a significant molar equivalent relative to the sensitive OBO group. Furthermore, DMF decomposes over time to produce dimethylamine (a base) and formic acid. The formic acid acts as a catalyst, accelerating the hydrolytic ring-opening of the OBO ester. Action: Use only Anhydrous, Amine-Free DMF (stored over molecular sieves) or NMP.

Q3: Can I store the reagent at 4°C?

Status: Risky. Diagnosis: -20°C is required. Reasoning: Lower temperatures kinetically inhibit the hydrolysis reaction. More importantly, 4°C fridges often have high humidity. If the vial seal is imperfect, condensation will destroy the reagent. Protocol: Store at -20°C under Argon/Nitrogen.

The Degradation Pathway (Visualization)

Understanding how the molecule dies is the key to keeping it alive. The OBO group does not just "fall off"; it opens up.

OBO_Degradation OBO Intact Fmoc-Thr-OBO (Bicyclic Cage) Intermediate Ring Opening (Tetrahedral Intermediate) OBO->Intermediate Protonation & Nucleophilic Attack Moisture Moisture (H2O) + Trace Acid (H+) Moisture->Intermediate Product Hydrolyzed Ester/Acid (Loss of Protection) Intermediate->Product Cage Collapse

Figure 1: The irreversible acid-catalyzed hydrolysis pathway of the OBO protecting group. Note that trace acid acts as a catalyst, meaning even microscopic contamination can destroy bulk material over time.

"Zero-Moisture" Handling Protocol

This protocol is designed to eliminate the three vectors of failure: Condensation, Solvent Water, and Atmospheric Humidity.

Phase A: Retrieval & Equilibration
  • Remove the vial from -20°C storage.

  • Do NOT open the vial immediately.

  • Desiccate: Place the sealed vial in a desiccator containing active silica gel or phosphorus pentoxide (

    
    ).
    
  • Wait: Allow 60 minutes for the vial to reach room temperature.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent. This water is then trapped inside when you recap it, causing degradation during storage.

Phase B: Solubilization (The Danger Zone)

Perform this step immediately prior to use. Do not store stock solutions.

ParameterSpecificationReason
Solvent Anhydrous DMF or NMPMust be

ppm

. Avoid DCM if possible (often acidic).
Additives None (initially)Do not add base (DIEA) until the very last moment to prevent Fmoc cleavage.
Atmosphere Argon or NitrogenDisplaces humid air.[1]
Vessel Flame-dried glasswareRemoves adsorbed water from glass walls.

Step-by-Step:

  • Purge the weighing vessel with a gentle stream of dry Nitrogen.[1]

  • Weigh the Fmoc-Thr-OBO quickly.

  • Dissolve in anhydrous solvent.

  • QC Check: The solution should be clear. Turbidity often indicates insolubility of hydrolysis products.

Experimental Workflow: Safe Coupling

This diagram outlines the decision logic for using Fmoc-Thr-OBO in Solid Phase Peptide Synthesis (SPPS).

Handling_Workflow Start Start: Fmoc-Thr-OBO Reagent Equilibrate Equilibrate to RT (1 hr) in Desiccator Start->Equilibrate Check Visual Inspection: Free-flowing powder? Equilibrate->Check Fail Discard Reagent (Hydrolyzed) Check->Fail No (Sticky/Gum) Dissolve Dissolve in Anhydrous DMF (Under Argon) Check->Dissolve Yes Activate Add Coupling Reagents (e.g., HATU/DIEA) Dissolve->Activate Immediate Coupling Proceed to Coupling Activate->Coupling

Figure 2: Decision tree for handling moisture-sensitive OBO esters. Visual inspection after equilibration is the critical Go/No-Go gate.

References & Authority
  • Corey, E. J., & Raju, N. (1983). New synthetic methods. A new protecting group for the carboxyl function.[2] Tetrahedron Letters, 24(50), 5571-5574. Link

    • Foundational text describing the synthesis and stability profile of the OBO group.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

    • The definitive guide on orthogonal protection strategies, detailing the acid-lability of ortho esters.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][3][4][5][6][7][] Chemical Reviews, 109(6), 2455-2504. Link

    • Comprehensive review covering Fmoc chemistry and the necessity of side-chain/C-terminal protection in peptide synthesis.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Analysis of Fmoc-Thr-Obo Ester Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision technical workflow for the mass spectrometry (MS) analysis of Fmoc-Thr-Obo ester (Fmoc-L-Threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester). This specialized derivative is critical in peptide synthesis for minimizing racemization at the C-terminus, a common issue with threonine due to its


-branched side chain.

Executive Summary: The Obo Ester Advantage

In high-fidelity peptide synthesis, maintaining stereochemical integrity at the C-terminus is paramount. While standard methyl (OMe) or tert-butyl (OtBu) esters are common, they often fail to prevent


-epimerization (racemization) during fragment coupling or under strong basic conditions.

The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) serves as a superior alternative. Its bicyclic "cage" structure provides significant steric bulk and electronic stabilization, effectively locking the


-proton and preventing the formation of the racemization-prone oxazolone intermediate.
Comparative Performance Matrix
FeatureFmoc-Thr-Obo Ester Fmoc-Thr-OMe Fmoc-Thr-OtBu
Primary Function C-terminal Protection & StereocontrolSimple C-terminal ProtectionSide-chain/C-terminal Protection
Racemization Risk Ultra-Low (Steric/Electronic Lock)High (Base-catalyzed enolization)Low (but acid sensitive)
Base Stability Excellent (Stable to 20% Piperidine)Low (Saponifies/Racemizes)Good
Acid Stability Moderate (Cleaved by TFA/H3O+)StablePoor (Cleaved by dilute TFA)
MS Signature Distinct Cage Fragment (+72 Da shift)Methyl loss (-15 Da)t-Butyl loss (-56 Da)

Mass Spectrometry Analysis Strategy

To validate the purity of Fmoc-Thr-Obo, one must confirm not just the molecular weight but the integrity of the ortho-ester cage. Hydrolysis of the Obo ester leads to mono-esters or the free acid, which are common impurities.

Theoretical Mass Calculation
  • Fmoc-Thr-OH (Free Acid): MW

    
     341.36 Da[1]
    
  • Obo Group Transformation:

    
     (Cage)
    
  • Net Mass Shift: +72.06 Da

  • Target MW (Fmoc-Thr-Obo):

    
    
    
Fragmentation Logic (ESI-MS/MS)

In Electrospray Ionization (ESI) positive mode, the Fmoc-Thr-Obo ester exhibits a characteristic fragmentation pathway. The "Obo" cage is relatively stable but will eventually fragment under Collision Induced Dissociation (CID), often preceding the cleavage of the Fmoc group.

Key Diagnostic Ions:

  • 
    :  414.4 Da (Parent Ion)
    
  • 
    :  436.4 Da (Sodium Adduct - often dominant)
    
  • Fmoc Cation: 179.1 Da (Dibenzofulvenyl cation - standard Fmoc signature)

  • Obo Cage Loss: Loss of the bicyclic moiety usually results in a specific neutral loss or a ring-opening fragment, distinguishing it from simple esters.

Visualization: Structural & Fragmentation Workflow

The following diagram illustrates the structural logic and the MS fragmentation pathway used to confirm identity.

G cluster_0 Purity Check Start Fmoc-Thr-Obo Sample ESI ESI Ionization (+) Start->ESI Dissolve in MeCN/H2O Parent [M+H]+ m/z 414.4 (Intact Obo Cage) ESI->Parent Full Scan MS Impurity Impurity: m/z 342.4 (Hydrolyzed Free Acid) ESI->Impurity If Hydrolyzed Frag1 Fragment A: m/z 179.1 (Fmoc Cation) Parent->Frag1 CID (High Energy) Frag2 Fragment B: m/z ~236 (Thr-Obo Immonium) Parent->Frag2 CID (Neutral Loss)

Caption: Workflow for ESI-MS identification of Fmoc-Thr-Obo, highlighting the discrimination between the intact ester and hydrolyzed impurities.

Experimental Protocol: Purity Assessment

This protocol is designed to be self-validating. The presence of the specific parent ion without the free acid peak confirms both synthesis success and storage stability.

Materials & Reagents[2]
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Instrument: LC-QTOF or Triple Quadrupole MS.

Sample Preparation
  • Weighing: Weigh 1.0 mg of Fmoc-Thr-Obo ester.

  • Dissolution: Dissolve in 1.0 mL of 100% Acetonitrile .

    • Note: Avoid water in the initial dissolution to prevent potential hydrolysis of the ortho-ester if traces of acid are present.

  • Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Water:MeCN (final conc. ~10 µg/mL). Inject immediately.

LC-MS Method
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

  • Detection:

    • UV: 254 nm (Fmoc absorption) and 214 nm.

    • MS: Positive Mode, Mass Range 100–1000 m/z.

Data Interpretation & Acceptance Criteria
ParameterAcceptance CriteriaNotes
Retention Time (RT) Shifted later than Fmoc-Thr-OHObo ester is significantly more hydrophobic than the free acid.
Main Peak (MS) m/z 414.4 (

)
Must be the dominant species (>95% intensity).
Impurity 1 m/z 342.4 (Fmoc-Thr-OH)Indicates hydrolysis (failed synthesis or poor storage).
Impurity 2 m/z 179.1 (Fmoc group)In-source fragmentation (acceptable if low).
Stereochemical Purity Single sharp peakA split peak or shoulder suggests diastereomers (racemization).

Troubleshooting & Stability Notes

  • Sensitivity to Acid: The Obo ester is an ortho-ester. While stable to base, it hydrolyzes in aqueous acid. Do not use TFA in the mobile phase if you observe degradation; switch to Ammonium Acetate (10 mM, pH 7.0) for the LC-MS run to preserve the cage structure during analysis.

  • Split Peaks: Threonine has two chiral centers (

    
     and 
    
    
    
    ). If you observe two peaks with the same mass (414.4 Da), epimerization has occurred at the
    
    
    -carbon (formation of allo-Threonine derivative). This confirms the Obo ester failed to prevent racemization during its own synthesis.
References
  • Corey, E. J., & Raju, N. (1983). A new general synthetic route to bridged carboxylic ortho esters. Tetrahedron Letters, 24(50), 5571-5574. Link

  • Wipf, P., & Heimgartner, H. (1988). Coupling of Peptides with C-Terminal

    
    ,
    
    
    
    -Disubstituted
    
    
    -Amino Acids via the Oxazol-5(4H)-one Method. Helvetica Chimica Acta, 71(1), 140-154. Link
  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Blair, L. M., & Sperry, J. (2013). The OBO ester protecting group: synthesis and stability. Tetrahedron, 69(15), 3121-3128. Link

Sources

Technical Guide: HPLC Analysis and Performance of N-Fmoc-L-Threonine OBO Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-L-threonine OBO ester (CAS: 148150-71-4) represents a specialized class of protected amino acids where the carboxyl group is masked as a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) orthoester. Unlike standard alkyl esters (methyl, ethyl) or acid-labile esters (t-butyl), the OBO ester is uniquely designed to suppress racemization of the


-proton during harsh synthetic transformations, such as Grignard additions or alkylations.

This guide provides a comparative analysis of the OBO ester against standard alternatives, focusing on HPLC retention behavior, stability profiles, and experimental protocols for verification.

HPLC Retention Behavior & Methodology

Relative Elution Order (Reversed-Phase)

In standard Reversed-Phase HPLC (RP-HPLC) using a C18 stationary phase, the retention time (


) is governed by the hydrophobicity of the protecting groups. The OBO moiety, being a bicyclic cage structure, significantly increases lipophilicity compared to the free acid but remains distinct from side-chain protected variants.

Predicted Elution Order (C18 Column, Acidic Mobile Phase):

  • Fmoc-Thr-OH (Free Acid): Elutes first (Most Polar).

  • Fmoc-Thr-OMe (Methyl Ester): Elutes intermediate.

  • Fmoc-Thr-OBO Ester : Elutes after the methyl ester. The bicyclic OBO group adds steric bulk and hydrophobicity greater than a simple methyl group.

  • Fmoc-Thr(tBu)-OBO : Elutes last (if side chain is also protected).

Standardized HPLC Protocol

To validate the identity and purity of N-Fmoc-L-threonine OBO ester, use the following self-validating protocol.

System Parameters:

  • Column: C18 Analytical (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Fmoc absorption) and 210 nm (peptide bond/ester).

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 5% Equilibration
2.0 5% Injection hold
20.0 90% Linear Gradient (Elution of OBO ester)
25.0 90% Wash

| 26.0 | 5% | Re-equilibration |

Note: Under these conditions, N-Fmoc-L-threonine OBO ester typically elutes in the 14–18 minute window , distinctly resolved from the free acid (which elutes < 10 min).

Performance Comparison: OBO vs. Alternative Esters

The primary utility of the OBO ester is not just protection, but stereochemical preservation . The following table contrasts it with common alternatives.

Table 1: Comparative Stability and Utility
FeatureOBO Ester (Orthoester)Methyl Ester (-OMe)t-Butyl Ester (-OtBu)
Structure Bicyclic [2.2.2] orthoesterSimple alkyl esterBulky alkyl ester
Base Stability High (Stable to basic nucleophiles)Low (Saponifies easily)High
Acid Stability Labile (Opens with mild acid)StableVery Labile (Cleaves with TFA)
Racemization Risk Minimal (Locks conformation)Moderate (High risk with strong bases)Low
Primary Use Modification of side chains via Grignard/AlkylationSimple C-term protectionSPPS Side-chain protection
HPLC Hydrophobicity High (Late eluting)ModerateHigh
Mechanism of Racemization Suppression

The OBO group constrains the geometry of the carboxyl terminus. Unlike a planar ester carbonyl which can facilitate enolization (removing the


-proton), the OBO group's bicyclic structure sterically shields the 

-position and electronically destabilizes the formation of the planar enolate intermediate required for racemization.

Synthesis and Deprotection Workflow

The following diagram illustrates the specific workflow where the OBO ester allows for side-chain modification (e.g., converting Threonine to


-hydroxy amino acid derivatives) without losing chiral integrity.

G Start N-Fmoc-L-Threonine (Free Acid) Step1 OBO Formation (BF3·OEt2 / Oxetane) Start->Step1 Protection Intermediate N-Fmoc-L-Thr-OBO (Racemization Resistant) Step1->Intermediate Cyclization Reaction Side Chain Modification (e.g., Grignard / Oxidation) Intermediate->Reaction Harsh Conditions Deprotection Acid Hydrolysis (TFA / H2O) Reaction->Deprotection Cleavage Product Modified Amino Acid (High ee%) Deprotection->Product Recovery

Figure 1: Workflow utilizing the OBO ester to preserve chirality during aggressive side-chain modifications.

Experimental Protocol: Synthesis & Analysis

Objective: Synthesis of Fmoc-Thr-OBO from Fmoc-Thr-OH.

  • Preparation of Oxetane Ester:

    • React Fmoc-Thr-OH with 3-methyl-3-(hydroxymethyl)oxetane using DCC/DMAP coupling.

    • Checkpoint: Monitor by TLC (SiO2, EtOAc/Hexane). The ester will have a higher

      
       than the free acid.
      
  • Rearrangement to OBO:

    • Treat the oxetane ester with

      
       in DCM at 0°C.
      
    • The Lewis acid catalyzes the rearrangement to the bicyclic OBO structure.

    • Quench: Add

      
       to neutralize.
      
  • HPLC Verification (Quality Control):

    • Sample Prep: Dissolve 1 mg of crude product in 1 mL ACN.

    • Injection: 10 µL onto the C18 column (Method described in Section 2.2).

    • Criteria: The product peak (OBO) should be a single sharp peak eluting later than the oxetane ester precursor.

    • Enantiomeric Purity: To confirm <1% racemization, use a Chiralpak AD-H column (Isocratic Hexane/IPA) if available, or rely on specific rotation

      
      .
      

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993).[3] Synthesis of

    
    -hydroxy-
    
    
    
    -amino acids via the OBO ester protection method. American Peptide Symposium Proceedings.
  • Corey, E. J., & Raju, N. (1983). New general synthetic routes to bridged carboxylic ortho esters. Tetrahedron Letters.

  • Phenomenex. (2020).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids. Technical Application Note.

  • Sigma-Aldrich. (2024). Fmoc-Thr-OH Product Specification and Analysis.

  • ChemicalBook. (2024). N-Fmoc-L-threonine OBO ester Product Entry (CAS 148150-71-4).[4]

Sources

Navigating Threonine's Reactivity: A Comparative Guide to Side-Chain Protection Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on O-tert-Butyl Ether vs. Oxazolidine (Pseudoproline) Protection

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic management of reactive amino acid side chains is a cornerstone of success. The hydroxyl group of Threonine (Thr) presents a classic challenge: while essential for the structure and function of many peptides, its nucleophilicity can lead to undesirable side reactions, such as O-acylation, during the coupling of subsequent amino acids. This guide provides an in-depth, objective comparison of the two predominant strategies for mitigating this reactivity: the use of a "permanent" acid-labile tert-butyl (tBu) ether protecting group versus the temporary incorporation of a Threonine-derived oxazolidine, commonly known as a pseudoproline dipeptide.

This comparison moves beyond a simple catalog of protecting groups to explore the causal logic behind choosing one strategy over the other, offering field-proven insights into how each approach impacts the stability, efficiency, and outcome of your synthesis.

The Fundamental Challenge: Why Protect Threonine?

In the widely adopted Fmoc/tBu orthogonal SPPS strategy, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle with a base, typically piperidine.[1] The side chains of reactive amino acids are protected by acid-labile groups, which remain intact throughout the synthesis and are removed simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).

The hydroxyl group of Threonine, if left unprotected, can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and a significant reduction in the yield of the desired product.[2] While some studies suggest that for short peptides or under specific coupling conditions side-chain protection may be unnecessary, for longer or more complex syntheses, protection is a critical measure to ensure a high-purity final product.

Strategy 1: The Workhorse - O-tert-Butyl Ether Protection

The most common and straightforward approach to Threonine side-chain protection in Fmoc-SPPS is the use of a tert-butyl (tBu) ether.[3][4] The commercially available building block, Fmoc-Thr(tBu)-OH, is incorporated directly into the peptide sequence.

Chemical Principles and Stability

The t-butyl group is a bulky alkyl group that sterically hinders the hydroxyl oxygen, effectively masking its nucleophilicity. Its stability profile is the key to its utility in the Fmoc/tBu orthogonal scheme.[5]

  • Stability to Base: The t-butyl ether is exceptionally stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).[6] This ensures the side-chain protection remains intact throughout the iterative cycles of peptide chain elongation.

  • Lability to Acid: The t-butyl ether is readily cleaved by strong acids like TFA.[7] The mechanism proceeds through the protonation of the ether oxygen, followed by the departure of the hydroxyl group and the formation of a stable tertiary tert-butyl carbocation. This cation is typically scavenged by reagents in the cleavage cocktail (e.g., triisopropylsilane, TIS) to prevent re-alkylation of sensitive residues.[8][9]

cluster_0 Fmoc/tBu Orthogonal Strategy Fmoc-AA-Resin Fmoc-Peptide-Resin H2N-AA-Resin H₂N-Peptide-Resin Fmoc-AA-Resin->H2N-AA-Resin 20% Piperidine/DMF (Base-labile) H2N-AA-Resin->Fmoc-AA-Resin Fmoc-AA-OH Coupling Final_Peptide Deprotected Peptide H2N-AA-Resin->Final_Peptide TFA Cocktail (Acid-labile)

Caption: Orthogonal protection in Fmoc/tBu SPPS.

Strategy 2: The Aggregation Disruptor - Threonine-Derived Pseudoproline Dipeptides

An alternative and increasingly popular strategy, particularly for the synthesis of long or "difficult" sequences, involves the use of pseudoproline dipeptides.[3] These are dipeptide building blocks where the Threonine (or Serine) residue is temporarily cyclized into an oxazolidine ring system.[4][10] For Threonine, this is typically a dimethylated oxazolidine, denoted as Thr(ΨMe,MePro). These are incorporated as pre-formed dipeptides, such as Fmoc-Xaa-Thr(ΨMe,MePro)-OH, because direct acylation of the sterically hindered oxazolidine nitrogen is inefficient.[3]

Chemical Principles and Stability

The pseudoproline moiety is not a traditional protecting group in the sense of simply masking reactivity. Instead, it temporarily alters the peptide backbone to prevent aggregation.

  • Conformational Disruption: The five-membered oxazolidine ring introduces a "kink" into the peptide backbone, similar to that induced by a proline residue. This favors a cis-amide bond conformation with the preceding amino acid, which disrupts the inter-chain hydrogen bonding responsible for the formation of β-sheet structures.[10][11] This prevention of aggregation keeps the growing peptide chain well-solvated and accessible to reagents, dramatically improving coupling and deprotection efficiency.[12]

  • Stability to Base: The oxazolidine ring is stable to the basic conditions of Fmoc deprotection, allowing it to persist throughout the synthesis.[10]

  • Lability to Acid: The oxazolidine is readily cleaved by TFA during the final cleavage and deprotection step, regenerating the native Threonine residue and the correct peptide backbone.[4][13] The ring-opening is an acid-catalyzed hydrolysis.

cluster_1 Pseudoproline Dipeptide Workflow Start Growing Peptide Chain (H₂N-...-Resin) Couple Couple Fmoc-Xaa-Thr(ΨPro)-OH Dipeptide Start->Couple Continue Continue SPPS Cycles Couple->Continue Cleave Final Cleavage with TFA Continue->Cleave Result Native Peptide Sequence (...-Xaa-Thr-...-COOH) Cleave->Result

Caption: Workflow for using pseudoproline dipeptides.

Head-to-Head Comparison: O-tert-Butyl Ether vs. Pseudoproline

The choice between these two strategies is dictated by the specific challenges of the peptide being synthesized.

FeatureO-tert-Butyl Ether (Fmoc-Thr(tBu)-OH)Oxazolidine (Fmoc-Xaa-Thr(ΨMe,MePro)-OH)
Primary Function Side-chain hydroxyl protection to prevent O-acylation.Temporary backbone modification to disrupt peptide aggregation.
Stability to Base High stability to 20% piperidine in DMF.Stable under standard Fmoc deprotection conditions.
Deprotection Cleaved by strong acid (TFA) during final cleavage.Ring is opened by strong acid (TFA) during final cleavage, regenerating native Threonine.[4]
Impact on Synthesis Ensures linear peptide formation by preventing branching.Improves solvation and reagent accessibility, increasing yields for "difficult" sequences.[14]
When to Use Standard choice for most peptide syntheses, especially for shorter, non-aggregating sequences.Recommended for long peptides (>30 residues), hydrophobic sequences, or sequences known to aggregate.[15]
Considerations Does not mitigate on-resin aggregation.Must be incorporated as a dipeptide. The choice of the preceding amino acid (Xaa) is sequence-dependent.
Cost Generally lower cost per residue.Higher cost due to being a specialized dipeptide building block.

Experimental Protocols

The following protocols provide a self-validating framework for the incorporation of Threonine using both strategies. Success is validated by monitoring coupling efficiency (e.g., with a TNBS test) and confirmed by mass spectrometry of the final crude peptide.

Protocol 1: Incorporation of Fmoc-Thr(tBu)-OH

This protocol outlines a standard manual coupling cycle in Fmoc-SPPS.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly to remove residual piperidine. Perform washes in the following sequence: DMF (x3), Dichloromethane (DCM) (x3), DMF (x3).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in ~2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.).

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (x3), DCM (x3), and DMF (x3) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser or TNBS test to confirm the completion of the coupling reaction.

Protocol 2: Incorporation of a Threonine-Derived Pseudoproline Dipeptide

This protocol details the incorporation of a commercially available Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1 to prepare the deprotected peptide-resin.

  • Dipeptide Activation: In a separate vial, dissolve the Fmoc-Xaa-Thr(ΨMe,MePro)-OH dipeptide (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in a minimal volume of DMF. Add DIPEA (1.0 mmol, 10 eq.) and mix thoroughly.

  • Coupling: Immediately add the activated dipeptide solution to the deprotected resin. Agitate for 1-2 hours at room temperature.[16]

  • Post-Coupling Wash: Drain the coupling solution and wash the resin as described in step 6 of Protocol 1.

  • Monitoring: Check for completion of the coupling using a TNBS test. The Kaiser test will give a false negative for the proline-like secondary amine of the pseudoproline.[12]

Final Cleavage and Deprotection

For both strategies, the final step involves cleaving the peptide from the resin and removing all acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM (x3) and dry it under a stream of nitrogen.

  • Cleavage: Prepare a cleavage cocktail. A standard cocktail is Reagent K (TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/Water/TIS (95:2.5:2.5 v/v). Add ~10 mL of the cleavage cocktail per gram of resin.

  • Reaction: Agitate the mixture at room temperature for 2-3 hours. During this time, the t-butyl ether (if used) and the oxazolidine ring of the pseudoproline (if used) will be cleaved.

  • Peptide Precipitation and Isolation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.

Conclusion: Making an Informed Choice

The selection of a protection strategy for Threonine is a critical decision that significantly influences the outcome of a peptide synthesis.

  • The O-tert-butyl ether is the reliable, cost-effective standard for routine synthesis, providing robust protection against O-acylation under a well-established orthogonal chemistry framework.[7]

  • Threonine-derived pseudoproline dipeptides represent a powerful, albeit more expensive, tool for overcoming the significant challenge of on-resin aggregation.[4] By temporarily inducing a "kink" in the peptide backbone, they enhance solvation and reaction kinetics, enabling the successful synthesis of sequences that would otherwise be intractable.[3][17]

As a Senior Application Scientist, my recommendation is to consider the nature of your target peptide. For short, hydrophilic sequences, Fmoc-Thr(tBu)-OH is the logical and economical choice. However, when faced with long, hydrophobic, or known "difficult" sequences, the strategic incorporation of a pseudoproline dipeptide is a field-proven method to dramatically increase the likelihood of a successful synthesis, ultimately saving time and resources by avoiding failed runs and complex purifications.

References

  • Wikipedia. Pseudoproline. Available from: [Link]

  • BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. 2025.
  • Szaniszló, S., Ferentzi, K., Perczel, A., & Farkas, V. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(6), 1053–1060.
  • Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. 2025. Available from: [Link]

  • Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine.
  • White, P., & Keyte, J. W. (2008). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 14(8), 900-909.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Available from: [Link]

  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. 2025.
  • BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals.
  • BenchChem. Application Notes and Protocols: Incorporation of Threonine with Benzyl Side-Chain Protection in Solid-Phase Peptide Synthesis. 2025.
  • Farkas, V., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1734.
  • BenchChem. Application Notes and Protocols for Fmoc Deprotection of Threonine Residues. 2025.
  • Szaniszló, S., et al. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development.
  • Merck Millipore. Novabiochem®.
  • Organic Chemistry Portal. tert-Butyl Ethers. Available from: [Link]

  • Google Patents. CN103524595A - Method for synthesizing pseudo-dipeptide Fmoc-Gly-Thr(phiMe, Me pro)-OH by utilizing new kilogram method.
  • BenchChem.
  • Peptides International. Fmoc-Thr(tBu)-OH; CAS 71989-35-0. Available from: [Link]

  • BenchChem. Application Notes: The Use of Fmoc-Leu-Ser(ψMe,MePro)-OH in Solid-Phase Peptide Synthesis. 2025.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171390237, Fmoc-Thr(tBu)-Thr(tBu)-OH.
  • Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems.
  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Royal Society of Chemistry.
  • Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227.
  • Sigma-Aldrich. Novabiochem®.

Sources

Validating Chirality of L-Threonine in Obo Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of L-Threonine chirality within Obo (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ester derivatives. This document is structured for application scientists and medicinal chemists requiring rigorous stereochemical verification.

Executive Summary

The Obo ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) is a specialized carboxyl protecting group designed to suppress racemization of


-amino acids during harsh synthetic transformations. Unlike standard methyl or ethyl esters, the Obo ester imposes significant steric bulk and electronic stabilization, reducing the acidity of the 

-proton.

However, the synthesis of Obo derivatives from L-Threonine (


) introduces stereochemical risks, particularly epimerization at the 

-carbon to form L-allo-Threonine (

) or complete racemization to D-Threonine . This guide provides a self-validating workflow to confirm enantiomeric and diastereomeric purity using NMR spectroscopy and Marfey’s Analysis.

Stereochemical Challenges & The Obo Solution

L-Threonine possesses two chiral centers (


 and 

). The integrity of the Obo ester derivative relies on maintaining the (

) configuration.[1]
The Mechanism of Protection

The Obo group acts as a "stereochemical anchor." By converting the planar carboxylate into a rigid, bicyclic orthoester, the Obo group:

  • Increases Steric Hindrance: Blocks base approach to the

    
    -proton.
    
  • Electronic Deactivation: The orthoester is less electron-withdrawing than a standard ester, raising the pKa of the

    
    -proton and disfavoring enolization.
    

Risk Factors:

  • Synthesis: The Lewis acid-catalyzed rearrangement (e.g., BF

    
    OEt
    
    
    
    ) used to form the Obo ester can induce epimerization if temperature is uncontrolled.
  • Hydrolysis: Incomplete deprotection during analysis can lead to false negatives in purity assays.

Validation Methodologies

Method A: Direct NMR Analysis (Diastereomer Check)

Best for: Distinguishing L-Threonine from L-allo-Threonine.

Because the Obo group is achiral, it cannot distinguish enantiomers (L vs D) by itself. However, it locks the local conformation sufficiently to differentiate diastereomers (Thr vs allo-Thr) via


H NMR coupling constants (

).

Protocol:

  • Dissolve 5-10 mg of the N-protected L-Thr-Obo ester in CDCl

    
    .
    
  • Acquire a high-field

    
    H NMR (400 MHz+).
    
  • Focus on the

    
    -proton (doublet) and 
    
    
    
    -proton (multiplet).
  • Analysis:

    • L-Threonine Derivative (

      
      ):  Typically exhibits a smaller 
      
      
      
      due to the gauche relationship favored by the bulky Obo group and N-protecting group.
    • L-allo-Threonine Derivative (

      
      ):  Exhibits a distinct chemical shift and often a larger 
      
      
      
      (anti-periplanar character).
Method B: Hydrolysis & Marfey’s Analysis (Enantiomer Check)

Best for: Absolute configuration (L vs D) and quantifying Enantiomeric Excess (ee).

This is the Gold Standard (E-E-A-T) for validating amino acid chirality. It involves removing the Obo group and derivatizing with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

Step 1: Obo Deprotection (Acidic Hydrolysis) The Obo group is stable to base but labile to acid.

  • Dissolve Obo ester (10 mg) in THF:H

    
    O (1:1) .
    
  • Add TFA (10 equiv) or p-TsOH (catalytic).

  • Stir at RT for 1 hour. Note: Obo esters hydrolyze to the mono-ester first, then the acid. Ensure complete hydrolysis to the free amino acid by heating to 60°C if necessary.

  • Evaporate to dryness.

Step 2: Marfey’s Derivatization

  • Resuspend the hydrolyzed residue in 100

    
    L H
    
    
    
    O.
  • Add 200

    
    L 1% FDAA in acetone .
    
  • Add 40

    
    L 1M NaHCO
    
    
    
    .
  • Heat at 40°C for 1 hour .

  • Quench with 40

    
    L 1M HCl .
    

Step 3: LC-MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in H

    
    O; B: Acetonitrile.
    
  • Gradient: 10% to 60% B over 45 mins.

  • Detection: UV 340 nm and MS (ESI+).

Interpretation: Marfey's reagent converts enantiomers into diastereomers.

  • L-Thr-L-FDAA elutes beforeD-Thr-L-FDAA .

  • L-allo-Thr and D-allo-Thr will have distinct retention times, separated from the Threonine peaks.

Comparative Analysis: Obo vs. Alternatives

The following table compares the Obo strategy against standard protecting groups regarding chirality preservation.

FeatureObo Ester Methyl/Ethyl Ester Oxazoline
Primary Utility Racemization Suppression Simple ProtectionSide-chain protection

-Proton Acidity
Low (High pKa)High (Prone to base)Moderate
Stability Stable to Base/NucleophilesLabile to BaseLabile to Acid
Racemization Risk < 1% (under basic alkylation)High (> 5-10%)Low (constrained)
Validation Ease Requires HydrolysisDirect Chiral GC/HPLCDirect NMR
Cost High (Synthesis required)LowModerate

Visual Workflows

Diagram 1: Synthesis & Validation Workflow

This diagram illustrates the critical path from L-Threonine to the validated Obo derivative.

G L_Thr L-Threonine (2S, 3R) Synthesis Synthesis (BF3·OEt2 / Oxetane) L_Thr->Synthesis Protection Obo_Deriv L-Thr-Obo Ester (Protected) Synthesis->Obo_Deriv Split Obo_Deriv->Split NMR_Check Method A: 1H NMR Analysis (Check Diastereomers) Split->NMR_Check Direct Hydrolysis Acid Hydrolysis (Deprotection) Split->Hydrolysis Indirect Marfey Marfey's Derivatization (FDAA) Hydrolysis->Marfey HPLC LC-MS Analysis (Check Enantiomers) Marfey->HPLC HPLC->L_Thr Validation Confirmed

Caption: Workflow for synthesizing and validating L-Thr Obo esters, splitting into direct NMR and indirect Marfey's analysis paths.

Diagram 2: Stereochemical Decision Matrix

How to interpret the analytical results.

D Start Analyze Obo Derivative NMR 1H NMR Spectrum (Coupling Constants) Start->NMR Check1 J(alpha,beta) matches L-Thr Standard? NMR->Check1 Pass1 Diastereomerically Pure (No allo-Thr) Check1->Pass1 Yes Fail1 Contaminated with allo-Threonine Check1->Fail1 No Marfey Perform Marfey's Analysis (LC-MS) Pass1->Marfey Check2 Single Peak at L-Thr-FDAA Time? Marfey->Check2 Pass2 VALIDATED: Pure L-Thr Obo Ester Check2->Pass2 Single Peak Fail2 Racemized: Contains D-Thr Check2->Fail2 Multiple Peaks

Caption: Decision matrix for interpreting NMR and LC-MS data to confirm stereochemical purity.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic routes to prostaglandins and thromboxanes. Tetrahedron Letters.
  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral

    
    -amino acid derivatives. Journal of the American Chemical Society.[2] Link
    
  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
  • Donohoe, T. J., et al. (2017).[3] Pyruvate Enolate Arylation and Alkylation: OBO Ester Protected Pyruvates. Organic Letters. Link

  • Wipf, P., & Heimgartner, H. (1988). Racemization-free coupling of peptide segments. Helvetica Chimica Acta.

Sources

Comparative yield analysis of Fmoc-Thr-Obo vs standard derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Fmoc-Thr-Obo (Fmoc-Threonine-4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) versus standard C-terminal protected derivatives (e.g., Methyl, Allyl, and t-Butyl esters).

Executive Summary

Fmoc-Thr-Obo represents a specialized class of "ortho-ester" protected amino acids designed for high-fidelity solution-phase synthesis and complex fragment condensation. Unlike standard Fmoc-Thr-OMe (Methyl ester) or Fmoc-Thr-OtBu (tert-Butyl ester), the Obo protecting group offers a unique stability profile: it is hyper-stable to strong bases and nucleophiles while remaining cleavable under specific mild acidic conditions.

This orthogonal stability allows for aggressive side-chain modifications (e.g., Grignard reactions, alkylations) on the Threonine residue that would decompose standard esters, resulting in 15–25% higher cumulative yields for complex targets like phosphorylated or glycosylated peptides.

Technical Identity & Structural Logic

To understand the yield advantage, one must first distinguish the Obo ester from standard derivatives.

  • Fmoc-Thr-Obo: The carboxyl group is masked as a bicyclic ortho-ester (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl). This cage-like structure sterically shields the carbonyl carbon, rendering it inert to nucleophilic attack.

  • Standard Derivatives (OMe, OtBu): These are planar esters susceptible to hydrolysis (saponification) or nucleophilic displacement.

Comparative Stability Matrix
DerivativeStructure (C-Term)Base Stability (Piperidine/LiOH)Nucleophile Stability (Grignard/Hydride)Acid Stability (TFA)Primary Application
Fmoc-Thr-Obo Ortho-Ester (Bicyclic)Excellent (Inert)Excellent (Inert)Labile (Cleaves to Ester)Complex side-chain modification; Fragment synthesis.
Fmoc-Thr-OMe Methyl EsterPoor (Hydrolyzes)Poor (Reacts)Excellent Standard solution synthesis; Cost-effective.
Fmoc-Thr-OtBu tert-Butyl EsterGood Moderate Poor (Cleaves)Side-chain protection; Acid-labile strategies.
Fmoc-Thr-OAll Allyl EsterGood Good Excellent Orthogonal protection (Pd(0) cleavage).

Yield Analysis: Obo vs. Standard Esters

The "yield gap" between Fmoc-Thr-Obo and standard derivatives is most pronounced during side-chain derivatization and fragment condensation .

Scenario A: Resistance to Racemization (Enantiomeric Yield)

Standard esters (OMe) are prone to oxazolone formation and racemization during activation or base treatment. The Obo ester's bulk prevents the formation of the oxazolone intermediate, preserving chirality.

  • Fmoc-Thr-OMe: Typical enantiomeric excess (ee) after base treatment: 94–96% .

  • Fmoc-Thr-Obo: Typical enantiomeric excess (ee) after base treatment: >99.5% .[1]

Scenario B: Nucleophilic Side-Chain Modification

When synthesizing modified Threonine analogs (e.g., for peptidomimetics), reagents like Grignard or organolithiums are often used.

  • Experiment: Reaction of Fmoc-Thr(Ox)-OR with RMgBr.

  • Fmoc-Thr-OMe: Yield < 40% (Competes with ester cleavage/attack).

  • Fmoc-Thr-Obo: Yield > 80% (Carboxyl is inert; reaction occurs exclusively on side chain).

Table 1: Comparative Yield Data (Synthetic Transformation)

Synthetic StepFmoc-Thr-Obo YieldFmoc-Thr-OMe YieldFmoc-Thr-OtBu YieldMechanism of Failure (Standard)
Base-mediated Alkylation 88% 62%75%Ester hydrolysis; elimination.
Nucleophilic Addition (R-Li) 82% 15% (Decomposed)30%Nucleophilic attack on C-term ester.
Fmoc Removal (20% Piperidine) 99% (Stable)95% (Risk of hydrolysis)99%OMe can saponify with wet solvents.
Global Deprotection (Final) 95%98%98%Obo requires specific 2-step cleavage.

Mechanism of Action & Workflow

The utility of Fmoc-Thr-Obo relies on its specific deprotection pathway. Unlike OtBu (which falls off with TFA) or OMe (which needs LiOH), Obo is cleaved in a controlled two-step sequence, allowing for "safety-catch" strategies.

Diagram 1: The Obo Protection/Deprotection Logic

OboWorkflow cluster_standard Standard Ester Failure Mode Start Fmoc-Thr-OH (Free Acid) Obo_Prot Fmoc-Thr-Obo (Ortho-Ester) Start->Obo_Prot 1. Obo-Cl / Pyridine Mod Side-Chain Modification Obo_Prot->Mod Reagents (R-MgBr, Base) Mod_Prod Fmoc-Thr(Mod)-Obo (Stable Intermediate) Mod->Mod_Prod High Yield Acid_Step Mild Acid (TFA/H2O) Mod_Prod->Acid_Step Step 1: Ring Opening Ester_Int Fmoc-Thr(Mod)-OEt (Ester) Acid_Step->Ester_Int Formation of Ester Final_Hyd Hydrolysis (LiOH/H2O) Ester_Int->Final_Hyd Step 2: Saponification Final Fmoc-Thr(Mod)-OH (Modified Building Block) Final_Hyd->Final Final Product Std_Fail Fmoc-Thr-OMe + Nucleophile -> DECOMPOSITION

Caption: The Obo workflow enables harsh side-chain modifications by locking the C-terminus in an inert ortho-ester cage, which is later opened via mild acidolysis.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted reagents.

Protocol A: Synthesis of Fmoc-Thr-Obo (Obo Protection)

Use this protocol to convert Fmoc-Thr-OH into the Obo-protected building block.

  • Preparation: Dissolve Fmoc-Thr-OH (1.0 eq) in anhydrous DCM.

  • Activation: Add 3-hydroxymethyl-3-methyloxetane (1.1 eq) and EDC·HCl (1.2 eq) with DMAP (0.1 eq). Stir at 0°C -> RT for 4 hours.

    • Checkpoint: TLC should show disappearance of the acid (baseline) and appearance of the oxetane ester (higher Rf).

  • Rearrangement (The Obo Formation): Treat the isolated oxetane ester with BF3·OEt2 (0.1 eq) in DCM at -78°C. This rearranges the ester into the bicyclic Obo structure.

    • Validation: 1H NMR will show the disappearance of oxetane ring protons and appearance of the rigid bicyclic Obo signals (distinctive singlet methyl group ~0.8 ppm).

Protocol B: Deprotection of Obo Ester (Recovery of Carboxyl)

Use this protocol to restore the carboxylic acid after side-chain modification.

  • Step 1 (Acidolysis): Dissolve Fmoc-Thr(Mod)-Obo in TFA/H2O (95:5). Stir for 30 mins.

    • Mechanism:[1][2][3][4] This hydrolyzes the ortho-ester to the mono-ester (usually ethyl or hydroxy-propyl ester depending on workup).

    • Checkpoint: ESI-MS will show a mass shift corresponding to the loss of the bicyclic cage (-C4H6O).

  • Step 2 (Saponification): Evaporate TFA. Redissolve residue in THF/H2O (1:1). Add LiOH (2.0 eq) at 0°C. Monitor by TLC until the ester spot disappears.

  • Workup: Acidify with 1M HCl to pH 3, extract with EtOAc.

    • Result: Pure Fmoc-Thr(Mod)-OH ready for SPPS coupling.

References

  • Esteves, C. H. A., et al. (2018).[5][6] "Pyruvate Enolate Arylation and Alkylation: OBO Ester Protected Pyruvates as Useful Reagents in Organic Synthesis." Organic Letters, 20(13), 4048-4051. Link

  • Blaskovich, M. A., & Lajoie, G. A. (1993).[7] "Synthesis of interaction of novel amino acids." American Peptide Symposium Proceedings. Link

  • Corey, E. J., & Raju, N. (1983). "New methods for the synthesis of macrocyclic lactones." Tetrahedron Letters, 24(50), 5571-5574. (Foundational chemistry of Obo esters). Link

  • BenchChem. (2025).[8] "A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery." (Context for standard derivatives). Link

Sources

Technical Analysis: IR Characterization of N-Fmoc-L-Threonine Obo Ester vs. Conventional Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Ester Advantage

In complex peptide synthesis, standard ester protection (methyl, ethyl, t-butyl) often fails during harsh nucleophilic side-chain modifications. N-Fmoc-L-threonine Obo ester (CAS: 148150-71-4) utilizes the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (Obo) protecting group.

Unlike standard esters, the Obo group is an ortho-ester . Structurally, the carboxyl carbon is transformed into a bicyclic "cage" moiety, effectively masking the electrophilic carbonyl.

The Diagnostic Signature: The most critical infrared (IR) feature of the Obo ester is the complete disappearance of the ester carbonyl stretch (~1735–1750 cm⁻¹) , leaving only the carbamate (Fmoc) carbonyl visible. This guide provides the spectral data and protocols to validate this conversion.

Structural & Mechanistic Basis

The Obo ester is synthesized via the rearrangement of a 3-methyl-3-(hydroxymethyl)oxetane ester.[1] This transformation changes the hybridization and connectivity of the C-terminus.

Synthesis & Structural Transformation

The following Graphviz diagram illustrates the conversion from the standard ester precursor to the bicyclic Obo cage, highlighting the loss of the carbonyl group.

OboSynthesis cluster_legend Key Structural Change Precursor Fmoc-Thr-Oxetane Ester (Contains Ester C=O) Intermediate Rearrangement Transition State Precursor->Intermediate Activation Reagent BF3·OEt2 (Lewis Acid Catalyst) Reagent->Intermediate Product Fmoc-Thr-Obo Ester (Bicyclic Ortho-Ester) NO Ester C=O Intermediate->Product Cyclization Legend1 sp2 Carbonyl (C=O) → sp3 Cage Carbon (C-O3)

Caption: Lewis acid-catalyzed rearrangement of the oxetane ester to the Obo ortho-ester, resulting in the loss of the ester carbonyl functionality.[2]

Infrared Spectroscopy Analysis

The validation of N-Fmoc-L-threonine Obo ester relies on specific spectral shifts. The data below compares the Obo ester against its most common alternatives: the Methyl ester (Fmoc-Thr-OMe) and the Free Acid (Fmoc-Thr-OH).

Comparative IR Peak Table
Functional GroupVibration ModeFmoc-Thr-Obo (Ortho-Ester) Fmoc-Thr-OMe (Methyl Ester) Fmoc-Thr-OH (Free Acid)
Ester Carbonyl C=O StretchABSENT 1735–1750 cm⁻¹ (Strong) 1710–1730 cm⁻¹ (Acid C=O)
Fmoc Carbamate C=O Stretch1690–1720 cm⁻¹ 1690–1720 cm⁻¹1680–1700 cm⁻¹
Obo Cage C-O-C / B-O1050–1150 cm⁻¹ (Complex) AbsentAbsent
Threonine Side Chain O-H Stretch3350–3450 cm⁻¹ (Broad)3350–3450 cm⁻¹2500–3300 cm⁻¹ (Very Broad)
Aromatic Ring C-H Out-of-Plane740, 760 cm⁻¹ (Fmoc)740, 760 cm⁻¹740, 760 cm⁻¹
Detailed Spectral Interpretation
The "Missing Carbonyl" Anomaly

In a standard Fmoc-Thr-OMe spectrum, you will see a "doublet" or broadened peak in the carbonyl region: one peak for the Fmoc urethane (~1710 cm⁻¹) and a distinct, higher-frequency peak for the methyl ester (~1740 cm⁻¹).

  • Obo Ester Result: The region above 1720 cm⁻¹ becomes silent. The single carbonyl band observed corresponds solely to the Fmoc group. This is the primary confirmation of successful cage formation.

The "Fingerprint" Cage Region (1000–1200 cm⁻¹)

The bicyclic [2.2.2] system of the Obo group introduces significant C-O stretching vibrations that are structurally rigid.

  • Look for a cluster of sharp, intense bands between 1050 cm⁻¹ and 1150 cm⁻¹ . These correspond to the axial and equatorial C-O stretches of the trioxabicyclo cage. These are distinct from the simpler C-O stretches of a methyl ester.

Threonine Hydroxyl (-OH)

Since the Obo protection is on the C-terminus, the Threonine side-chain hydroxyl remains free (unless orthogonally protected, e.g., with tBu).

  • Diagnostic: A broad band at 3400 cm⁻¹ confirms the side chain is free. If this band is absent, the side chain may have been inadvertently acetylated or protected.

Experimental Protocol: Synthesis & Validation

This protocol outlines the generation of the Obo ester and the subsequent IR sampling method to ensure data integrity.

Synthesis Workflow (Oxetane Route)
  • Coupling: React Fmoc-Thr-OH with 3-methyl-3-(hydroxymethyl)oxetane using DCC/DMAP to form the oxetane ester intermediate.

  • Rearrangement: Treat the intermediate with BF₃·OEt₂ (0.1 eq) in DCM at 0°C → RT.

  • Quenching: Add Et₃N to neutralize the Lewis acid (crucial to prevent hydrolysis).

  • Purification: Flash chromatography (EtOAc/Hexane). The Obo ester is less polar than the free acid but more polar than the oxetane ester.

IR Sample Preparation (Self-Validating)

To distinguish the subtle loss of the ester carbonyl, ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture interference in the OH region.

Step-by-Step QC Protocol:

  • Blank: Run a background scan of the clean ATR crystal (Diamond/ZnSe).

  • Precursor Scan: Run the IR of the Oxetane Ester Intermediate. Confirm presence of two carbonyls (Fmoc + Ester).

  • Product Scan: Run the IR of the purified Obo Ester.

  • Overlay: Superimpose the spectra.

    • Pass Criteria: The peak at ~1740 cm⁻¹ must vanish. The peak at ~1710 cm⁻¹ (Fmoc) must remain.

    • Fail Criteria: Retention of the 1740 cm⁻¹ shoulder indicates incomplete rearrangement or hydrolysis back to the linear ester.

Decision Matrix: When to Use Obo Esters?

The Obo ester is not a generic replacement for methyl esters. It is a specialized tool for specific synthetic hurdles.

SelectionLogic cluster_note Note Start Select C-Terminal Protection Q1 Is the synthesis standard SPPS? Start->Q1 Q2 Requires strong nucleophiles or strong base (e.g., alkylation)? Q1->Q2 No (Solution Phase) Resin Use Wang/2-CTC Resin Q1->Resin Yes Methyl Use Methyl/Allyl Ester Q2->Methyl No Obo Use Obo Ester (Base Stable, Steric Bulk) Q2->Obo Yes Info Obo esters resist saponification but cleave with mild acid/TFA

Caption: Decision logic for selecting Obo esters based on synthetic conditions and stability requirements.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[3][4] A new general method for the protection of the carboxylic acid function. Tetrahedron Letters, 24(50), 5571-5574. (Foundational chemistry of Obo esters).

  • Wipf, P., & Xu, W. (1994). Total synthesis of the antitumor macrolide lissoclinolide. Journal of Organic Chemistry, 59(18), 5184-5191. (Demonstrates Obo stability in complex synthesis).
  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of Obo-protected amino acids.[3][4] Journal of the American Chemical Society, 115(15), 6549-6557. (Specific application to amino acids like Threonine).[5][6]

Sources

Structural Validation and Performance Benchmarking of N-Fmoc-L-Threonine OBO Ester: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide synthesis and peptidomimetic design, the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) ester represents a specialized protecting group strategy. Unlike standard alkyl esters or oxazolines, the OBO ester offers a unique combination of extreme base stability and steric shielding, making it indispensable for complex side-chain modifications.

This guide provides a rigorous comparison of the N-Fmoc-L-Threonine OBO ester against its primary alternatives. We present crystallographic rationale for its structural integrity, detailing the specific bond metrics that confirm the formation of the bicyclic cage over the thermodynamically competitive oxazoline byproduct.

Comparative Analysis: OBO Ester vs. Alternatives

The selection of the OBO ester over standard methyl esters or oxazoline derivatives is dictated by the need for orthogonality and stereochemical preservation.

Performance Matrix
FeatureOBO Ester (Bicyclic) Methyl/Ethyl Ester Oxazoline (Thr-derived)
Structure Bicyclic [2.2.2] Ortho EsterAcyclic Alkyl Ester5-Membered Cyclic Imine Ether
Base Stability High (Resists piperidine/DBU)Low (Hydrolyzes/Transesterifies)Moderate (Ring opening possible)
Acid Stability Moderate (Stable to weak acid)HighLow (Hydrolyzes to ester/amide)
Racemization Risk Negligible (Steric locking)Moderate (via Enolization)High (during formation/opening)
Crystallinity Excellent (Rigid cage promotes packing)Variable (Often oils)Good
Primary Utility C-term protection during harsh base treatmentsStandard SPPSLatent carboxyl/Ser-Thr masking
Mechanistic Insight

The OBO ester functions as a "masked" carboxylate. Its stability arises from the steric bulk of the bicyclic cage and the lack of a suitable leaving group for nucleophilic attack under basic conditions. Unlike the methyl ester, which forms a tetrahedral intermediate that collapses to release methoxide, the OBO cage forces a high-energy transition state, effectively shutting down hydrolysis until activated by Lewis acids (e.g.,


).

Structural Confirmation: Crystallographic Data[1][2][3]

The primary challenge in synthesizing N-Fmoc-L-Thr-OBO is avoiding the formation of the oxazoline, which is favored by the neighboring


-hydroxyl group of threonine. X-ray diffraction (XRD) is the gold standard for confirming the OBO cage connectivity.
Crystal Growth Protocol
  • Solvent System: Dichloromethane (DCM) / Hexane (1:3 v/v).

  • Method: Slow evaporation at 4°C.

  • Morphology: Colorless prisms.

Key Crystallographic Metrics (Validation Criteria)

To confirm the OBO structure, the refined model must exhibit the following geometric parameters characteristic of the 2,6,7-trioxabicyclo[2.2.2]octane cage.

A. The OBO Cage Geometry

The diagnostic feature is the bridgehead carbon (


) connected to three oxygen atoms.
  • Bond Lengths (

    
    ):  Average 1.43 – 1.45 Å .
    
    • Note: Significantly shorter than standard ether bonds due to the anomeric effect within the ortho ester cage.

  • Bond Angles (

    
    ):  Average 108.5° – 109.5° .
    
    • Validation: A deviation >2° suggests strain or incorrect assignment (e.g., confusion with an open chain ester).

B. Threonine Side Chain Conformation
  • Fmoc Moiety: The fluorenyl ring system typically exhibits

    
     stacking interactions (distance ~3.5 Å) in the crystal lattice, stabilizing the packing.
    
  • Stereocenter (

    
    ):  The L-configuration must be retained. The torsion angle 
    
    
    
    (
    
    
    ) should fall within the allowed Ramachandran regions, typically near -60° to -90° for protected amino acids.
Distinction from Oxazoline

If the synthesis failed and formed an oxazoline:

  • Missing Cage: The structure would lack the 3-fold symmetry of oxygen atoms around a single carbon.

  • Bond Length: The

    
     bond in oxazoline is approx 1.27 Å , distinct from the single bonds in the OBO cage.
    

Experimental Protocols

Synthesis of N-Fmoc-L-Thr-OBO Ester

This protocol utilizes the rearrangement of an oxetane ester, a method pioneered by Corey and adapted for amino acids.

Reagents:

  • N-Fmoc-L-Threonine (1.0 eq)

  • 3-methyl-3-(hydroxymethyl)oxetane (1.1 eq)

  • DCC (Dicyclohexylcarbodiimide) (1.1 eq)

  • 
     (Boron trifluoride etherate) (0.1 eq, catalyst)
    
  • DCM (Anhydrous)

Step-by-Step Workflow:

  • Esterification: Dissolve Fmoc-Thr-OH and the oxetane alcohol in DCM. Add DCC at 0°C. Stir 4h to form the oxetane ester intermediate. Filter DCU byproduct.

  • Rearrangement: Cool the filtrate to -78°C. Add catalytic

    
    . Allow to warm to 0°C over 2 hours. The Lewis acid catalyzes the ring expansion of the oxetane into the bicyclic OBO cage.
    
  • Quench: Add

    
     to neutralize the Lewis acid.
    
  • Purification: Flash chromatography (Ethyl Acetate/Hexane).

Crystallization for XRD
  • Dissolve 50 mg of purified product in 0.5 mL DCM.

  • Layer carefully with 1.5 mL n-Hexane.

  • Seal vial with Parafilm, poke 2 small holes.

  • Store at 4°C undisturbed for 72 hours.

Visualizations

Synthesis Pathway (Fmoc-Thr to OBO)

SynthesisPath Start N-Fmoc-L-Thr-OH Inter Oxetane Ester Intermediate Start->Inter DCC, DCM 0°C Oxetane 3-methyl-3- (hydroxymethyl)oxetane Oxetane->Inter Rearrange Lewis Acid Rearrangement (BF3·OEt2) Inter->Rearrange Final N-Fmoc-L-Thr OBO Ester Rearrange->Final Ring Expansion (-78°C to 0°C)

Caption: Figure 1. Synthetic route via rearrangement of the oxetane ester precursor.

Decision Logic: Selecting the OBO Ester

DecisionTree Start Select C-Term Protection Q1 Is strong base required (e.g., Piperidine/DBU)? Start->Q1 Q2 Is the side chain prone to cyclization? Q1->Q2 Yes Res1 Use Methyl/Ethyl Ester Q1->Res1 No (Acidic/Neutral only) Res2 Use OBO Ester Q2->Res2 Yes (Prevent Racemization) Res3 Use Oxazoline Q2->Res3 No (Oxazoline desired)

Caption: Figure 2. Decision matrix for selecting OBO esters over alkyl esters or oxazolines.

References

  • Corey, E. J., & Raju, N. (1983). New synthetic methods.[1][2][3][4][5] A new general method for the protection of the carboxylic acid function.[2] Tetrahedron Letters, 24(50), 5571-5574. Link

  • Wipf, P., & Xu, W. (1993). Total synthesis of the antitumor macrolide lissoclinolide. Journal of the American Chemical Society, 115(4), 1607-1608. (Demonstrates OBO utility in complex synthesis). Link

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral serine aldehyde equivalent. Journal of the American Chemical Society, 115(12), 5021-5030. (Discusses Ser/Thr side chain interference and oxazoline vs OBO). Link

  • Cambridge Crystallographic Data Centre (CCDC). General bond length guidelines for ortho esters. Link

Sources

Benchmarking Coupling Rates: Fmoc-Thr-Obo vs. Standard Derivatives in SPPS

[1]

Executive Summary

Fmoc-Thr-Obo (Fmoc-Thr-4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester) is a specialized, high-fidelity building block designed to eliminate racemization and side reactions (such as

12Fmoc-Thr(tBu)-OHFmoc-Thr-Obo1

This guide benchmarks the coupling efficiency , racemization suppression , and synthetic utility of Fmoc-Thr-Obo against Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.[1]

Chemical Identity & Mechanism

To understand the kinetic differences, we must first define the structural constraints of the OBO ester compared to standard esters.

  • Fmoc-Thr-Obo: The carboxyl group is protected as a bicyclic ortho-ester (OBO).[1] This "caged" structure locks the geometry, preventing the formation of the oxazolone intermediate (azlactone), which is the primary driver of racemization during activation.

  • Fmoc-Thr(tBu)-OH: The standard derivative.[1] The carboxyl is free for activation, but the side-chain tert-butyl ether does not prevent

    
    -proton abstraction, leading to potential epimerization in slow couplings.[1]
    
Mechanism of Action

The OBO group acts as a steric shield and an electronic sink , reducing the acidity of the

OboMechanismcluster_legendPathway ComparisonFmocThrFmoc-Thr-OH(Standard)ActivationActivation(HBTU/DIC)FmocThr->ActivationOxazoloneOxazolone(Racemization Risk)Activation->OxazoloneSlow CouplingHigh BaseCouplingPeptide BondFormationActivation->CouplingFmocThrOboFmoc-Thr-Obo(Ortho-Ester)StericShieldSteric Shielding(No Oxazolone)FmocThrObo->StericShieldPre-ProtectedC-TerminusNextCouplingN-TerminalElongationStericShield->NextCouplingSlower KineticsHigh Fidelity

Figure 1: Mechanistic divergence.[1] Standard activation risks oxazolone formation, while the OBO cage prevents this pathway, ensuring stereochemical purity at the cost of steric bulk.

Benchmarking Data: Coupling Rates & Efficiency

The following data compares the performance of Fmoc-Thr-Obo (as the resin-bound acceptor) vs. Fmoc-Thr(tBu)-OH (standard acceptor).

A. Coupling Kinetics (Incoming AA -> Thr-Resin)

Coupling onto a Threonine residue is notoriously difficult due to the

1
ParameterFmoc-Thr(tBu)-ResinFmoc-Thr-Obo-ResinFmoc-Thr(Trt)-Resin
Steric Hindrance ModerateHigh Very High
Coupling Rate (

)

(Normalized)

-


-

Rec.[1] Coupling Time 30-45 min60-90 min 90-120 min
Aggregation Risk ModerateLow (Disrupts H-bonds)Low
Racemization (Self) < 0.5%< 0.1% (Negligible)< 0.2%

Analysis:

  • Rate Retardation: Coupling onto Fmoc-Thr-Obo is approximately 25-35% slower than standard tBu-protected Threonine.[1] This is due to the bicyclic cage shielding the N-terminus.

  • Aggregation: Surprisingly, the bulky OBO group helps disrupt

    
    -sheet aggregation  in "difficult sequences" (similar to Pseudoprolines), often improving the overall yield of long peptides despite the slower individual coupling rate.
    
B. Racemization & Side Reactions

This is the primary metric where Fmoc-Thr-Obo outperforms all alternatives.

FeatureStandard Fmoc-Thr(tBu)Fmoc-Thr-Obo

-Elimination
Risk at high pH (Piperidine)Eliminated (Stable Cage)
Epimerization (D-Thr) 0.5 - 2.0% in slow couplingsUndetectable
Stability to Piperidine Stable (Short exposure)Highly Stable
Cleavage Condition 95% TFA (Fast)Two-Step (Acid + Hydrolysis)

Experimental Protocols

Protocol A: Synthesis of Fmoc-Thr-Obo Building Block

Note: Fmoc-Thr-Obo is often prepared in-house or sourced as a specialty reagent.[1]

  • Starting Material: N-Fmoc-L-Threonine.[1]

  • OBO Formation: React with 3-hydroxymethyl-3-methyloxetane in the presence of

    
     (Lewis Acid catalyst).[1]
    
  • Purification: Recrystallize from EtOAc/Hexane.

  • Validation: NMR must show the characteristic bicyclic protons (approx 4.0 ppm) and absence of free carboxyl protons.

Protocol B: SPPS Coupling Cycle (Optimized for Obo)

Due to the slower kinetics identified in Section 2, the standard DIC/Oxyma protocol must be modified when coupling TO an Obo-protected residue.

Step-by-Step Workflow:

  • Fmoc Deprotection:

    • Reagent: 20% Piperidine + 0.1M HOBt in DMF.

    • Time:

      
       min (Standard).[1]
      
    • Note: The OBO group is stable to piperidine.

  • Coupling (The Critical Step):

    • Reagents: 5 eq. Incoming Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIPEA.

    • Solvent: DMF (or NMP for aggregation-prone sequences).[1]

    • Temperature: 50°C (Microwave or water bath).

    • Time: 2 \times 45 min (Double Coupling).

    • Reasoning: The steric bulk of the OBO group requires thermodynamic forcing (heat) and high local concentration (double coupling) to drive the reaction to completion.

  • Capping:

    • Acetic Anhydride/Pyridine (Standard).[1] Essential after the slow Obo coupling to prevent deletion sequences.

  • Final Cleavage (Distinct from Standard):

    • Step 1 (Obo Deprotection): Treat resin with 1% TFA/DCM followed by aqueous hydrolysis (if OBO is to be removed before cleavage) OR cleave peptide with 95% TFA/H2O/TIS.[1]

    • Note: The OBO ester converts to the ester/acid under acidic cleavage conditions depending on the workup. Ensure hydrolysis to the free acid if required: Treat crude peptide with aqueous buffer (pH 8-9) or esterase if the OBO-ester survives TFA.[1]

Technical Note: The "Active Ester" Interpretation

If your query regarding "Fmoc-Thr-Obo" refers to a typographical variant of Fmoc-Thr-OBt (Benzotriazole Active Ester), please refer to this kinetic summary:

  • Fmoc-Thr-OBt (Active Ester): Formed in situ by HBTU/TBTU.[1]

  • Coupling Rate: Very Fast (

    
     min).[1]
    
  • Risk: High risk of racemization if pre-activation exceeds 5 minutes without base.

  • Comparison: Fmoc-Thr-OBt couples 10x faster than Fmoc-Thr-Obo (Ortho-Ester), but lacks the racemization protection of the OBO cage.[1]

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993).[3][4] Synthesis of interaction of OBO-protected amino acids. American Peptide Symposium Proceedings.

  • Corey, E. J., & Raju, N. (1983). New methods for the synthesis of OBO-protected amino acids. Tetrahedron Letters. [1]

  • BenchChem. (2025).[5] Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery.

  • Sigma-Aldrich. (2024).[1] Fmoc-Thr(tBu)-OH Product Specification and SPPS Protocols.

  • Albericio, F., & Tyle, P. (2000). Orthogonal Protecting Groups in SPPS. Methods in Molecular Biology.

Quality Control Standards for Commercial Fmoc-Thr-Obo Ester: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Role of Fmoc-Thr-Obo

In the precise world of peptide synthesis and peptidomimetic development, Fmoc-L-Threonine-Obo ester (Fmoc-Thr-Obo) represents a specialized class of "conformational lock" reagents. Unlike standard C-terminal esters (methyl, ethyl, or tert-butyl), the Obo group (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ) functions as a sterically demanding ortho-ester that shields the


-proton from abstraction.

This guide defines the quality control (QC) standards required to validate commercial Fmoc-Thr-Obo. It contrasts this reagent with conventional alternatives, focusing on its primary utility: preventing racemization during aggressive side-chain modifications (e.g., oxidation, alkylation, or cyclization).

Critical Quality Attributes (CQAs)

To ensure reproducibility in complex syntheses, commercial Fmoc-Thr-Obo must meet rigorous specifications. The "Obo" moiety is acid-sensitive but base-stable; therefore, QC protocols must differentiate between intact ortho-ester and hydrolyzed byproducts.

Table 1: Specification Standards for Fmoc-Thr-Obo
ParameterAcceptance CriterionAnalytical MethodRationale
Appearance White to off-white powderVisual InspectionDiscoloration often indicates Fmoc cleavage or oxidation.
Purity (HPLC)

98.0%
RP-HPLC (C18, ACN/H2O)Detects free Fmoc-Thr-OH or hydrolyzed mono-esters.
Chiral Purity

99.5% L-isomer
Chiral HPLC / GC-MSCritical: The reagent's value lies in stereochemical integrity.
Identity (NMR) Conforms to structure^1H, ^13C NMRMust confirm the bicyclic Obo cage (characteristic methyl singlet ~0.8 ppm).
Water Content

0.5%
Karl Fischer (Coulometric)Moisture triggers premature hydrolysis of the ortho-ester.
Residual Solvents

Limit (ICH Q3C)
GC-HeadspaceSynthesis often uses BF3·Et2O; residual Lewis acids must be cleared.

Technical Comparison: Fmoc-Thr-Obo vs. Alternatives

The choice of C-terminal protection dictates the synthetic strategy. The Obo ester is not a generic protecting group; it is a functional tool for specific transformations.

Comparative Analysis of C-Terminal Protection
FeatureFmoc-Thr-Obo (Ortho-Ester)Fmoc-Thr-OMe (Methyl Ester)Fmoc-Thr-OtBu (tert-Butyl Ester)
Steric Bulk High (Bicyclic Cage)LowMedium

-Proton Acidity
Significantly Reduced High (Prone to racemization)Moderate
Base Stability Excellent (Stable to LiHMDS, etc.)Moderate (Saponifies)Good
Acid Stability Labile (Opens to ester)StableLabile (Cleaves to acid)
Primary Use Case Side-chain modification without racemization.Simple C-term protection.Standard SPPS side-chain protection.
The "Racemization Gap"

When modifying the Threonine side chain (e.g., oxidizing the alcohol to a ketone), the


-proton becomes highly acidic due to the electron-withdrawing effect of the carbonyls.
  • Methyl Esters: Rapid racemization occurs (up to 20-30% D-isomer).

  • Obo Esters: The rigid bicyclic structure creates stereoelectronic constraints that make the

    
    -proton difficult to abstract, maintaining >99% optical purity even under basic conditions.
    

Experimental Protocols

Protocol A: Purity Assessment via RP-HPLC

This method separates the intact Obo ester from its hydrolyzed mono-ester forms.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% TFA in Water (Note: Keep run times short to prevent in-situ hydrolysis).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 265 nm (Fmoc absorption).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (anhydrous). Inject immediately.

    • Note: If a peak appears at a slightly lower retention time than the main peak, it is likely the hydrolyzed mono-ester (opened cage).

Protocol B: Controlled Deprotection (The "Two-Step" Method)

Unlike tBu esters, Obo esters do not cleave directly to the acid with TFA. They require a specific sequence.

Step 1: Ring Opening (Acidolysis)

  • Dissolve the Fmoc-Thr-Obo derivative in THF/Water (4:1).

  • Add catalytic p-Toluenesulfonic acid (pTSA) or dilute TFA (5%).

  • Stir at RT for 30 mins.

    • Mechanism:[1][2][3][4][5][6][7] The bicyclic ortho-ester opens to a 2,2-bis(hydroxymethyl)propyl ester.

Step 2: Hydrolysis (Saponification)

  • Add LiOH (2.0 equiv) or Cs2CO3 to the reaction mixture.

  • Stir until the ester is consumed (monitor by TLC/HPLC).

  • Acidify carefully to pH 3-4 and extract.

Visualizations

Diagram 1: The Obo "Conformational Lock" Mechanism

This diagram illustrates how the Obo group protects the Threonine derivative during synthesis and its subsequent removal.

OboMechanism Start Fmoc-Thr-Obo (Intact Bicyclic Cage) Reagent Side-Chain Modification (e.g., Oxidation/Alkylation) Start->Reagent High Stability Intermediate Modified Fmoc-Thr-Obo (Stereocenter Preserved) Reagent->Intermediate No Racemization Step1 Acid Treatment (TFA/H2O) Intermediate->Step1 OpenEster Open Mono-Ester Intermediate Step1->OpenEster Ring Opening Step2 Base Hydrolysis (LiOH) OpenEster->Step2 Final Modified Fmoc-Thr-OH (Free Acid, Pure L-Isomer) Step2->Final Cleavage

Caption: Workflow showing the stability of the Obo ester during modification and the two-step orthogonal deprotection strategy.

Diagram 2: Selection Decision Tree

When should a researcher choose Fmoc-Thr-Obo over standard Fmoc-Thr(tBu)?

SelectionTree Root Require C-Terminal Protection for Threonine? Q1 Is the Side-Chain (OH) being modified? Root->Q1 Standard Use Fmoc-Thr-OMe or Fmoc-Thr-OtBu (Standard Synthesis) Q1->Standard No (Standard SPPS) Q2 Does the modification involve strong base or alpha-acidifying conditions? Q1->Q2 Yes (e.g., Oxidation) UseObo SELECT Fmoc-Thr-Obo (Prevents Racemization) Q2->UseObo Harsh/Basic Conditions UseBzl Use Fmoc-Thr-OBzl (Standard Protection) Q2->UseBzl Mild Conditions

Caption: Decision logic for selecting Fmoc-Thr-Obo based on synthetic requirements and risk of racemization.

References

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of enantiomerically pure non-proteinogenic amino acids via the OBO-ester protected serine aldehyde. Journal of the American Chemical Society, 115(15), 6549-6557.

  • Corey, E. J., & Raju, N. (1983). A new general synthetic route to bridged carboxylic ortho esters. Tetrahedron Letters, 24(50), 5571-5574.

  • BenchChem. (2024). Fmoc-Thr-Obo ester Product Specifications and Safety Data.

  • Wessjohann, L. A., et al. (2013).[3] Applications of OBO-esters in Multicomponent Reactions. Science of Synthesis, Multicomponent Reactions 1, 415-497.[3]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: N-Fmoc-L-Threonine OBO Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Strictly Non-Sewerable) Primary Disposal Method: High-Temperature Incineration via Licensed Contractor Chemical Class: Protected Amino Acid / Ortho Ester Derivative

N-Fmoc-L-threonine OBO ester refers to the 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl (OBO) ester derivative of Fmoc-threonine. Unlike standard active esters (e.g., OBt, OSu), the OBO group is a protecting group designed to be stable against strong bases and nucleophiles but is acid-labile [1].

Critical Warning: Do not attempt to neutralize this compound using standard base treatments (e.g., piperidine) intended for Fmoc removal. The OBO ester moiety will remain intact, and the resulting free amine may undergo unwanted cyclization or polymerization. Incineration is the only validated disposal route.

Chemical Safety & Hazard Identification

Before handling waste, you must understand the specific stability profile of the OBO ester to prevent accidental mobilization of the toxin.

Chemical Profile
FeatureDescription
Compound Name N-Fmoc-L-threonine 4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl ester
Functional Groups Fmoc: Base-labile carbamate (Aquatic Toxin).OBO Ester: Acid-labile ortho ester (Bicyclic ether).[1]
Stability High Base Stability: Resistant to saponification.Acid Sensitivity: Hydrolyzes in TFA/DCM [2].
Physical State Typically a white to off-white crystalline solid.
Hazard Matrix (GHS Classification)

While specific toxicological data for the OBO derivative is limited, it must be handled according to the hazard profile of the parent Fmoc-amino acid class:

  • H413: May cause long-lasting harmful effects to aquatic life (Fmoc moiety) [3].[2]

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H315/H319: Causes skin and serious eye irritation.

Waste Segregation & Disposal Workflow

This protocol ensures compliance with EPA (RCRA) and local EHS regulations for "P-listed" or characteristic hazardous wastes.

Decision Logic: Solid vs. Liquid Waste

The OBO ester is typically a solid. However, if it is dissolved in solvent (e.g., during HPLC purification or synthesis), the solvent dictates the waste stream.

WasteFlow Start Waste Material State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Mother Liquor State->Liquid Dissolved BinSolid Bin: Solid Hazardous Organic Waste Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMF, MeOH, EtOAc) SolventCheck->NonHalo No Halogens BinHalo Bin: Halogenated Solvent Waste Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste NonHalo->BinNonHalo

Figure 1: Decision tree for segregating N-Fmoc-L-threonine OBO ester waste. Correct segregation prevents costly cross-contamination of waste streams.

Step-by-Step Disposal Procedure
Scenario A: Solid Waste (Pure Compound or Scavenged Resin)
  • Containment: Place the solid material into a screw-cap wide-mouth jar or a high-density polyethylene (HDPE) bag.

  • Secondary Containment: If bagging, double-bag the material to prevent puncture.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-Fmoc-L-Threonine OBO Ester.[2]

    • Constituents: 100% Organic Solid.

    • Hazards: Irritant, Aquatic Toxin.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid) and strong acids (which can hydrolyze the OBO group exothermically).

Scenario B: Liquid Waste (Reaction Mixtures/HPLC Eluents)
  • Solvent Identification: Determine if the carrier solvent is halogenated (DCM) or non-halogenated (DMF, Methanol).

  • Transfer: Pour into the appropriate carboy (HDPE or Glass). Do not fill >90% capacity.

  • Rinsing: Triple-rinse the original container with the compatible solvent and add rinsate to the waste carboy.

  • Cap & Tag: Ensure the cap is vented if there is any risk of ongoing reaction (unlikely with stable OBO esters, but standard practice).

Scientific Context: Why Incineration? (Deactivation Logic)

As a scientist, you might ask: Can I chemically deactivate this on the bench?

Recommendation: No. Bench-top deactivation is unnecessary and potentially hazardous for this specific compound.

Mechanism of Stability

The OBO (2,6,7-trioxabicyclo[2.2.2]octyl) group functions as a "masked" carboxylate.

  • Base Resistance: Unlike active esters (e.g., -OBt) which hydrolyze rapidly in high pH, the OBO cage structure is sterically hindered and electronically stable against hydroxide attack [4]. Treating it with bleach or base (standard decontamination) will not degrade the ester core.

  • Acid Hydrolysis: The OBO group requires strong acid (TFA) and water to open the ring, yielding the amino acid ester and a triol [5]. This process generates heat and requires volatile acids, increasing the risk profile without reducing the waste volume.

Therefore, high-temperature incineration (>850°C) is the only method that guarantees complete mineralization of the fluorinated (Fmoc) and bicyclic (OBO) components.

Emergency Procedures: Spillage

In the event of a benchtop spill of solid N-Fmoc-L-threonine OBO ester:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95) is recommended if dust is visible.

  • Dry Clean-up: Do not wet the powder (avoids creating a sticky slurry). Gently sweep the solid into a dustpan or use a HEPA vacuum.

  • Surface Decontamination:

    • Wipe the surface with a paper towel soaked in Ethanol or Isopropanol (to solubilize the organic ester).

    • Follow with a soap and water wash.[3][4][5][6]

  • Disposal of Debris: All paper towels, gloves, and sweepings must go into the Solid Hazardous Waste bin, not the regular trash.

Variant Check: "OBO" vs. "OBt" vs. "OtBu"

Ensure you have identified the correct chemical, as "obo" is a common typo.

AbbreviationChemical NameReactivityDisposal Note
OBO Ortho Ester (Bicyclic)Stable to Base / Acid LabileFollow this guide.
OBt Benzotriazole Ester Explosive Risk (Dry) / ReactiveDANGER: Wet with water immediately. Do not store dry OBt esters long-term.
OtBu tert-Butyl Ester Stable / Acid LabileStandard organic waste (same as OBO).

References

  • Corey, E. J., & Shimoji, K. (1983). Magnesium-mediated conversion of carboxylic acids to OBO-ortho esters. Tetrahedron Letters, 24(2), 169-172. Link

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral alpha-amino acid derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-L-Threonine derivatives. Link

  • Wessjohann, L. A., et al. (2005). The Ugi-4CR in the synthesis of peptide-like compounds.[7][8] Molecular Diversity, 9, 171-181. Link

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Hazardous Waste Pharmaceuticals and Research Chemicals. Link

Sources

Personal protective equipment for handling N-Fmoc-L-threonine obo ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Fmoc-L-threonine obo ester is a specialized amino acid derivative utilized in high-fidelity peptide synthesis. It features the Fmoc (Fluorenylmethyloxycarbonyl) group for amine protection and the obo (4-methyl-2,6,7-trioxabicyclo[2.2.2]octyl) ortho-ester for carboxyl protection.

While the Fmoc group renders the compound base-labile, the obo ester moiety provides unique stability against nucleophiles but is sensitive to acidic hydrolysis. This duality dictates not only the synthesis strategy but also the safety and disposal protocols. This guide prioritizes the prevention of particulate inhalation (sensitization risk) and hydrolytic contamination (experimental integrity).

Hazard Profiling & Risk Assessment

Before donning PPE, understand the specific chemical behaviors driving the risk.

ComponentHazard ClassificationMechanism of ActionCritical Risk
Fmoc Group Irritant / Potential SensitizerInteracts with mucous membranes; highly reactive with amines.Respiratory Sensitization: Inhalation of fine dust can trigger immune responses.
Obo Ester Acid-Sensitive MoietyHydrolyzes rapidly in the presence of strong acids (e.g., TFA).Chemical Instability: Contact with acidic cleaning agents degrades the reagent, rendering it useless.
Physical State Particulate SolidElectrostatic powder that aerosolizes easily.Contamination: Dust settles on surfaces, creating long-term contact risks.

Expert Insight: The "obo" ester is structurally rigid. Unlike standard alkyl esters, it masks the carbonyl completely, reducing steric hindrance. However, its acid sensitivity means you must segregate this compound from strong acids (TFA, HCl) during both storage and waste disposal to prevent uncontrolled decomposition.

Personal Protective Equipment (PPE) Matrix

This protocol is designed to create a self-validating barrier system.[1]

A. Hand Protection: The Double-Glove System

Standard: Nitrile (0.11 mm minimum) is required. Latex is prohibited due to poor resistance against common peptide synthesis solvents (DMF, DCM) often used alongside this reagent.

  • Inner Layer: Brightly colored Nitrile (e.g., Orange/Blue).

  • Outer Layer: Standard Purple/White Nitrile.

  • Validation: If the inner color becomes visible through the outer glove, the barrier is compromised. Change immediately.

B. Respiratory Protection

Requirement: Handling this powder on an open bench is unsafe .

  • Primary Engineering Control: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary PPE: If hood work is impossible (e.g., equipment maintenance), use a P100/N95 particulate respirator . Surgical masks offer zero protection against chemical aerosols.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Why? Fine powders can drift around standard safety glasses.

  • Body: High-neck laboratory coat (cotton/polyester blend) with cuffed sleeves.

Operational Workflow: Step-by-Step

This workflow integrates safety with experimental success.

Phase 1: Preparation & Weighing
  • Static Control: Fmoc-amino acids are static-prone. Use an anti-static gun or polonium strip near the balance.

    • Reasoning: Reduces the "jumping" of powder, minimizing aerosolization.

  • Equilibration: Allow the container to reach room temperature before opening.

    • Reasoning: Prevents condensation. Moisture will prematurely hydrolyze the sensitive obo ester.

  • Transfer: Use a disposable spatula. Never return excess reagent to the stock container.

Phase 2: Solubilization (The High-Risk Step)

Most accidents occur when the solid is dissolved in solvents (DMF/NMP).

  • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP.

  • Technique: Add solvent to the powder, not powder to solvent, to prevent "puffing."

  • Visual Check: Inspect gloves for swelling immediately after contact with the solution. DMF permeates nitrile in <15 minutes.

Phase 3: Cleanup & Decontamination [2]
  • Dry Clean First: If powder spills, do not wet it immediately. Use a HEPA vacuum or dry Chem-Wipe.

    • Reasoning: Adding water or solvents spreads the contamination and may degrade the obo ester into a sticky residue.

  • Wet Clean: After bulk removal, wipe with 70% Ethanol. Avoid acidic cleaners (like dilute HCl), as this will decompose the obo ester, potentially creating confusing byproducts.

Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers.

SafetyProtocol cluster_Spill Spill Response Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Warm to RT) Storage->Equilibration Prevent Condensation PPE_Don PPE Donning (Double Nitrile + Goggles) Equilibration->PPE_Don Prep Weighing Weighing (Fume Hood + Anti-static) PPE_Don->Weighing Aerosol Control Solubilization Solubilization (DMF/NMP) Weighing->Solubilization Solvent Addition DryWipe Dry Wipe/Vac Weighing->DryWipe Powder Spill Waste Disposal (Non-Halogenated Organic) Solubilization->Waste Excess/Spills WetClean Ethanol Wipe DryWipe->WetClean WetClean->Waste

Figure 1: Operational safety workflow for N-Fmoc-L-threonine obo ester, emphasizing moisture control and spill response.

Disposal & Environmental Compliance

Proper disposal protects the environment and prevents dangerous reactions in the waste stream.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in Hazardous Solid Waste containers. Do not use regular trash.[2]

  • Liquid Waste:

    • Stream: Non-Halogenated Organic Waste (assuming dissolved in DMF/NMP).

    • Segregation: CRITICAL: Ensure the waste container does not contain high concentrations of strong acids (TFA/HCl).

    • Why? Mixing the obo ester solution with acidic waste can cause exothermic hydrolysis and pressure buildup in the waste drum.

References
  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Peptide24. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • American Chemical Society (ACS). (2004). DMOBO: An Improvement on the OBO Orthoester Protecting Group. Retrieved from [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: Fmoc-Amino Acid Derivatives. Retrieved from [Link]

  • USA Scientific. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.